Resorcinol-1,2,3-13C3
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13C](=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Resorcinol-1,2,3-¹³C₃: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Research
In the landscape of modern chemical and biomedical research, the ability to trace the metabolic fate of molecules and elucidate complex reaction mechanisms is paramount. Isotopic labeling, the substitution of an atom with one of its isotopes, provides a powerful tool for achieving this. The introduction of a stable, heavier isotope, such as Carbon-13 (¹³C), into a molecule creates a "tagged" version that is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This subtle difference allows researchers to follow the journey of the labeled molecule through biological systems and chemical reactions with high precision.
This guide focuses on Resorcinol-1,2,3-¹³C₃ , a specifically labeled variant of resorcinol where the carbon atoms at positions 1, 2, and 3 of the benzene ring are replaced with ¹³C. This strategic labeling makes it an invaluable tool for a range of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed studies in drug metabolism, pharmacokinetics, and mechanistic chemistry. As a Senior Application Scientist, this guide aims to provide a comprehensive overview of the chemical properties, structure, and potential applications of Resorcinol-1,2,3-¹³C₃, empowering researchers to leverage this powerful tool in their scientific endeavors.
Chemical Identity and Physicochemical Properties
Resorcinol-1,2,3-¹³C₃ is a stable, isotopically labeled form of resorcinol, a benzenediol. The core structure remains the same as unlabeled resorcinol, but with the significant addition of three ¹³C atoms at specified positions on the aromatic ring.
| Property | Value | Source(s) |
| Chemical Name | (1,2,3-¹³C₃)cyclohexa-1,3,5-triene-1,3-diol | [1] |
| CAS Number | 1185048-67-2 | [1] |
| Molecular Formula | C₃¹³C₃H₆O₂ | [1] |
| Molecular Weight | Approximately 113.09 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in acetone, ether, and methanol. | [2] |
| Storage | Room Temperature | [2] |
For comparison, the properties of unlabeled resorcinol (CAS 108-46-3) are well-documented:
| Property | Value (Unlabeled Resorcinol) | Source(s) |
| Molecular Weight | 110.11 g/mol | [3] |
| Melting Point | 110 °C | [3] |
| Boiling Point | 277 °C | [3] |
| Density | 1.28 g/cm³ | [3] |
| Solubility in Water | 110 g/100 mL at 20 °C | [3] |
The primary physical difference between Resorcinol-1,2,3-¹³C₃ and its unlabeled form is the molecular weight, a direct consequence of the three additional neutrons in the ¹³C isotopes. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.
Molecular Structure and Spectroscopic Analysis
The structure of Resorcinol-1,2,3-¹³C₃ is defined by the resorcinol scaffold with isotopic labeling at the C1, C2, and C3 positions.
Caption: Workflow for a metabolic fate study using Resorcinol-1,2,3-¹³C₃.
Reaction Mechanism Elucidation
In chemical synthesis and process development, understanding the mechanism of a reaction is crucial for optimization and control. Resorcinol-1,2,3-¹³C₃ can be used as a mechanistic probe. By analyzing the distribution of the ¹³C labels in the reaction products using NMR and MS, chemists can deduce the pathways through which the reaction proceeds. This is particularly useful in complex reactions where multiple pathways may be competing.
Environmental Fate and Degradation Studies
Resorcinol is used in a variety of industrial applications, and its environmental fate is of interest. [4]Labeled resorcinol can be used in environmental studies to track its degradation in soil and water, and to identify the breakdown products. This information is valuable for assessing the environmental impact and for developing remediation strategies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Resorcinol-1,2,3-¹³C₃ is not widely available, the hazards are expected to be identical to those of unlabeled resorcinol. The isotopic labeling does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for resorcinol should be strictly followed.
Resorcinol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [5][6]It is also very toxic to aquatic life. [6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents. [6] For detailed safety information, refer to the Safety Data Sheet for resorcinol (CAS 108-46-3). [5][6][7][8][9]
Conclusion
Resorcinol-1,2,3-¹³C₃ represents a sophisticated and powerful tool for researchers in the fields of chemistry, biology, and drug development. Its specific isotopic labeling enables precise and unambiguous tracing in complex systems, providing invaluable insights into metabolic pathways, reaction mechanisms, and environmental fate. While the availability of detailed analytical data and synthesis protocols for this specific labeled compound is limited, the principles of its application are well-established. By leveraging the information provided in this guide and consulting the extensive literature on both resorcinol and isotopically labeled compounds, researchers can effectively incorporate Resorcinol-1,2,3-¹³C₃ into their experimental designs to achieve their research objectives.
References
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- Safety D
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An In-depth Technical Guide to the Synthesis and Purification of Resorcinol-1,2,3-¹³C₃
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Isotopically Labeled Resorcinol
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems and to quantify analytes in complex matrices.[1][2] Stable isotopes like Carbon-13 (¹³C) are particularly valuable as they are non-radioactive and can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] Resorcinol and its derivatives are important structural motifs in many pharmaceuticals and bioactive molecules.[4] The synthesis of Resorcinol-1,2,3-¹³C₃ provides a valuable tool for researchers in drug development and metabolic studies, enabling precise tracking and quantification of resorcinol-containing compounds.[3][5]
Proposed Synthetic Pathway for Resorcinol-1,2,3-¹³C₃
The key challenge in synthesizing Resorcinol-1,2,3-¹³C₃ is the regioselective introduction of three adjacent ¹³C atoms into the aromatic ring. A plausible approach involves the construction of the benzene ring from smaller, readily available ¹³C-labeled precursors through a cyclization reaction, such as a Diels-Alder reaction.[6][7]
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule, Resorcinol-1,2,3-¹³C₃, can be conceptually disconnected to reveal simpler, synthetically accessible precursors. The dihydroxybenzene structure can be envisioned as arising from a cyclohexene intermediate, which in turn can be formed via a [4+2] cycloaddition (Diels-Alder reaction).
Forward Synthesis
The proposed forward synthesis is a multi-step process commencing with commercially available, ¹³C-labeled starting materials.
Step 1: Synthesis of [1,2,3,4-¹³C₄]-1,3-Butadiene (Diene)
This synthesis would start from a suitable four-carbon precursor with ¹³C labels at the desired positions. While a direct synthesis is complex, it is conceptually feasible through established methods of isotopic labeling.
Step 2: Synthesis of a Labeled Dienophile
A suitable two-carbon dienophile with one ¹³C atom is required. A potential candidate is a derivative of maleic anhydride where one of the carbonyl carbons is labeled with ¹³C.
Step 3: Diels-Alder Cycloaddition
The ¹³C₄-labeled butadiene will react with the ¹³C₁-labeled dienophile in a Diels-Alder reaction to form a cyclohexene derivative with five ¹³C atoms in the ring.[6][7] This reaction is known for its high stereospecificity and predictable regiochemistry.
Step 4: Aromatization and Functional Group Manipulation
The resulting cyclohexene adduct will then undergo a series of reactions to introduce the aromaticity and the two hydroxyl groups at the meta positions. This can be achieved through a sequence of oxidation, decarboxylation, and potentially other functional group interconversions.
Below is a DOT script visualizing the proposed high-level synthetic workflow.
Caption: Proposed high-level synthetic workflow for Resorcinol-1,2,3-¹³C₃.
Purification of Resorcinol-1,2,3-¹³C₃
The purification of the final product is critical to ensure its suitability for analytical and research purposes. A multi-step purification strategy is recommended, combining techniques that exploit the physicochemical properties of resorcinol.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1] Resorcinol is soluble in polar solvents such as water and ethanol.[8] A common procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Toluene has also been reported as a suitable solvent for the recrystallization of resorcinol.[9]
Experimental Protocol: Recrystallization from Toluene
-
Transfer the crude Resorcinol-1,2,3-¹³C₃ to a clean Erlenmeyer flask.
-
Add a minimal amount of toluene to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the crystals under vacuum to remove any residual solvent.
Sublimation
Sublimation is another effective method for purifying volatile solids like resorcinol.[10][11] This technique involves heating the solid under reduced pressure, causing it to transition directly from the solid to the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cold surface.
Experimental Protocol: Vacuum Sublimation
-
Place the crude or recrystallized Resorcinol-1,2,3-¹³C₃ into a sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum pump.
-
Begin cooling the cold finger with circulating cold water.
-
Gently heat the bottom of the apparatus containing the sample.
-
Observe the sublimation of the product and its deposition on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully break the vacuum and collect the purified crystals from the cold finger.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is an excellent option.[8][12] Given the polar nature of resorcinol, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile) would be appropriate.[13][14]
Experimental Protocol: Preparative RP-HPLC
-
Dissolve a small amount of the partially purified Resorcinol-1,2,3-¹³C₃ in the mobile phase.
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute the compound using an isocratic or gradient mobile phase of water and methanol/acetonitrile.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Characterization of Resorcinol-1,2,3-¹³C₃
The identity and purity of the synthesized Resorcinol-1,2,3-¹³C₃ must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled resorcinol, showing signals in the aromatic region.[1][5] However, the signals for the protons attached to the ¹³C-labeled carbons may exhibit splitting due to ¹H-¹³C coupling.
-
¹³C NMR: The carbon NMR spectrum will be the most informative.[5] It will show three significantly enhanced signals corresponding to the ¹³C-labeled carbons at positions 1, 2, and 3. The chemical shifts should be comparable to those of unlabeled resorcinol.[15][16]
| Atom | Expected ¹³C Chemical Shift (ppm) for Unlabeled Resorcinol |
| C1, C3 | ~158-159 |
| C2 | ~103-105 |
| C4, C6 | ~108-110 |
| C5 | ~130-133 |
Table 1: Expected ¹³C NMR chemical shifts for resorcinol in D₂O.[5][15][16]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z corresponding to the mass of Resorcinol-1,2,3-¹³C₃ (C₃¹³C₃H₆O₂), which is approximately 113.04 g/mol .[17] The mass spectrum of unlabeled resorcinol shows a molecular ion at m/z 110.[17]
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of a phenolic compound.[18][19][20] Common fragments would result from the loss of CO, CHO, and other small neutral molecules. The masses of these fragments will be shifted according to the number of ¹³C atoms they contain.
Below is a DOT script illustrating the characterization workflow.
Caption: Workflow for the characterization of synthesized Resorcinol-1,2,3-¹³C₃.
Conclusion
This technical guide has outlined a feasible and scientifically grounded approach to the synthesis and purification of Resorcinol-1,2,3-¹³C₃. The proposed synthetic strategy, based on the principles of retrosynthesis and well-established cycloaddition reactions, offers a logical pathway to this specific isotopologue. The detailed purification protocols, including recrystallization, sublimation, and preparative HPLC, provide a robust framework for obtaining the target compound in high purity. The characterization methods described are essential for verifying the structure and isotopic enrichment of the final product. The availability of high-purity Resorcinol-1,2,3-¹³C₃ will undoubtedly be a valuable asset to researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). PMC. Retrieved from [Link]
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How can I purify resorcinol? (2015, June 26). ResearchGate. Retrieved from [Link]
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Resorcinol | C6H6O2 | CID 5054. (n.d.). PubChem. Retrieved from [Link]
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bmse000415 Resorcinol at BMRB. (n.d.). BMRB. Retrieved from [Link]
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Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Which is the best column for preparative HPLC for purification of compounds from plant extracts? Is there any specific range for flow rate ? (2016, October 21). ResearchGate. Retrieved from [Link]
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How can I purify resorcinol? (2015, June 26). ResearchGate. Retrieved from [Link]
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Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. (2014, September 12). ACS Publications. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. (n.d.). PMC. Retrieved from [Link]
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LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com. Retrieved from [Link]
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Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. (n.d.). MDPI. Retrieved from [Link]
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III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). Chemistry LibreTexts. Retrieved from [Link]
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Resorcinol. (n.d.). NIST WebBook. Retrieved from [Link]
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The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
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Purification By Sublimation. (n.d.). Innovation.world. Retrieved from [Link]
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fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
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Cyclization reaction: Significance and symbolism. (2025, March 3). Wisdomlib. Retrieved from [Link]
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[13C6]-1,3-Dihydroxybenzene. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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Mechanism Monday #18: Cyclic Ring Formation! (2024, November 18). YouTube. Retrieved from [Link]
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Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). ACS Publications. Retrieved from [Link]
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Aromatic Transition States: Cycloaddition and Electrocyclic Reactions. (2012, April 5). YouTube. Retrieved from [Link]
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Synthesis of isotopically labeled 1,3-dithiane. (2014, May 15). PubMed. Retrieved from [Link]
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Synthesis of [phenyl-13C6]lachnanthocarpone and other 13C-labelled phenylphenalenones. (2025, August 9). ResearchGate. Retrieved from [Link]
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Technical Guide: Resorcinol-1,2,3-¹³C₃ in Quantitative Analysis
A Senior Application Scientist's Guide to Leveraging Stable Isotope Labeling for Enhanced Accuracy and Reliability in Drug Development and Research
Introduction: The Imperative for Precision with Stable Isotope-Labeled Standards
In the landscape of modern analytical science, particularly within pharmaceutical and environmental analysis, the demand for unequivocal accuracy and precision is paramount. Quantitative analysis via chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), forms the bedrock of regulatory submission and fundamental research. However, the accuracy of these methods is susceptible to variations in sample preparation, matrix effects, and instrumental drift.
The introduction of stable isotope-labeled (SIL) internal standards represents a paradigm shift in mitigating these sources of error. By incorporating heavy isotopes like ¹³C, ²H (D), or ¹⁵N into the molecular structure of the analyte of interest, we create a chemical twin that is virtually identical in its physicochemical properties but distinguishable by mass. This guide focuses on a specific, high-value SIL compound: Resorcinol-1,2,3-¹³C₃ . We will explore its fundamental properties, the rationale behind its application, and a detailed protocol for its use as an internal standard, providing researchers with the knowledge to achieve robust and defensible quantitative results. The use of ¹³C-labeled compounds is a cornerstone in fields ranging from metabolic tracing to drug metabolism studies, offering unparalleled insights into complex biological and chemical processes.[1][]
Core Physicochemical Properties of Resorcinol-1,2,3-¹³C₃
Resorcinol-1,2,3-¹³C₃ is the isotopically labeled counterpart of resorcinol (benzene-1,3-diol), a widely used organic compound in the synthesis of pharmaceuticals, resins, and dyes.[3][4][5] The strategic placement of three ¹³C atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for the quantification of native resorcinol.
Table 1: Key Properties of Resorcinol-1,2,3-¹³C₃ and Unlabeled Resorcinol
| Property | Resorcinol-1,2,3-¹³C₃ | Unlabeled Resorcinol |
| CAS Number | 1185048-67-2[6][7][8] | 108-46-3[3][4] |
| Molecular Formula | C₃¹³C₃H₆O₂[6][9] | C₆H₆O₂[3] |
| Molecular Weight | 113.09 g/mol [6][7][9] | 110.11 g/mol [3][10] |
| Accurate Mass | 113.0468[6][11] | 110.0368 |
| Appearance | White Solid[8][9] | White Solid[3] |
| IUPAC Name | Benzene-1,3-diol-¹³C₃[6][11] | Benzene-1,3-diol[3] |
| Common Synonyms | 1,3-Benzenediol-¹³C₃, 3-Hydroxyphenol-¹³C₃[7][8] | m-Dihydroxybenzene, Resorcin[4][12] |
Diagram 1: Molecular Structure of Resorcinol-1,2,3-¹³C₃
Caption: Structure of Resorcinol with ¹³C labels at positions 1, 2, and 3.
Synthesis and Quality Assurance
Synthesis Pathway
The synthesis of unlabeled resorcinol is well-established, with common industrial methods including benzene sulfonation followed by alkali fusion, or the m-diisopropylbenzene oxidation process.[3][13][14] The synthesis of Resorcinol-1,2,3-¹³C₃ follows similar chemical principles but incorporates starting materials enriched with the ¹³C isotope at specific positions. For example, a synthesis route might be adapted from the diazotization of a ¹³C-labeled m-phenylenediamine precursor followed by hydrolysis.[3][15] The complexity and cost of these ¹³C-enriched precursors are the primary drivers of the final product's cost.
Trustworthiness: The Pillars of Quality Control
For a stable isotope-labeled compound to function reliably as an internal standard, its quality must be rigorously verified. Every protocol that relies on this standard is a self-validating system only if the standard itself is beyond reproach. Key quality control parameters include:
-
Isotopic Purity: This is the most critical parameter. It defines the percentage of the compound that contains the desired number of ¹³C atoms. It is typically determined by mass spectrometry and should be as high as possible (ideally >98%) to prevent mass channel cross-talk with the unlabeled analyte.
-
Chemical Purity: Assessed by techniques like HPLC and GC-FID, this ensures that the material is free from unlabeled resorcinol and other organic impurities that could interfere with the analysis.[16][17]
-
Identity Confirmation: The structure is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[18][19]
A Certificate of Analysis (CoA) from a reputable supplier will provide validated data for these parameters, ensuring the trustworthiness of the standard.
Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary application for Resorcinol-1,2,3-¹³C₃ is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This is considered the "gold standard" for quantitative analysis.
The Causality of IDMS: The fundamental principle is that the SIL internal standard (IS) behaves identically to the native analyte throughout extraction, derivatization, and chromatographic separation. Any sample loss or degradation will affect both the analyte and the IS in the exact same proportion. Because the MS detector differentiates them by their mass-to-charge ratio (m/z), the ratio of the analyte signal to the IS signal remains constant regardless of sample loss. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve constructed from the same signal ratios.
Diagram 2: The Principle of Isotope Dilution
Caption: Workflow demonstrating the principle of isotope dilution analysis.
Experimental Protocol: Quantification of Resorcinol in Pharmaceutical Ointment
This protocol provides a detailed methodology for determining the concentration of resorcinol in a topical pharmaceutical formulation using Resorcinol-1,2,3-¹³C₃ as an internal standard with LC-MS/MS.
Materials and Reagents
-
Analytes: Resorcinol (Reference Standard), Resorcinol-1,2,3-¹³C₃ (Internal Standard)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm), Formic Acid
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, autosampler vials, HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Resorcinol reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Accurately weigh ~10 mg of Resorcinol-1,2,3-¹³C₃ into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Perform a serial dilution of the Resorcinol-1,2,3-¹³C₃ primary stock with 50:50 methanol:water.
-
-
Calibration Curve Standards (0.1 - 100 ng/mL):
-
Prepare a series of dilutions from the Resorcinol primary stock solution in 50:50 methanol:water.
-
To each calibration standard, add a fixed amount of the IS Working Solution (e.g., 50 µL to 950 µL of standard) to achieve a final IS concentration of 50 ng/mL in every vial.
-
Sample Preparation
-
Weighing: Accurately weigh ~100 mg of the pharmaceutical ointment into a 15 mL centrifuge tube.
-
Spiking: Add a precise volume (e.g., 100 µL) of the IS Working Solution (1 µg/mL) to the ointment.
-
Extraction:
-
Add 5 mL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes to disperse the ointment and dissolve the resorcinol.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
-
Dilution:
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 900 µL of 50:50 methanol:water. Vortex to mix.
-
-
Analysis: Transfer the final diluted extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (Triple Quadrupole in MRM mode):
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
Resorcinol: Q1: 109.1 m/z → Q3: 81.1 m/z
-
Resorcinol-1,2,3-¹³C₃: Q1: 112.1 m/z → Q3: 84.1 m/z
-
-
Note: MRM transitions must be optimized empirically on the specific instrument.
-
Data Analysis
-
Integrate the peak areas for both the resorcinol and Resorcinol-1,2,3-¹³C₃ MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each standard and sample: PAR = Area(Resorcinol) / Area(Resorcinol-¹³C₃).
-
Construct a calibration curve by plotting the PAR of the standards against their known concentrations. Apply a linear regression with 1/x weighting.
-
Determine the concentration of resorcinol in the prepared sample extract by interpolating its PAR onto the calibration curve.
-
Back-calculate the original concentration in the ointment, accounting for all dilution factors and the initial weight of the sample.
Diagram 3: Quality Control Decision Workflow
Caption: Decision logic for qualifying a new lot of an internal standard.
Conclusion
Resorcinol-1,2,3-¹³C₃ is a powerful tool for researchers and analytical scientists who require the highest level of confidence in their quantitative data for resorcinol. By acting as a near-perfect internal standard, it effectively nullifies variability from sample preparation and instrument response, adhering to the principles of Isotope Dilution Mass Spectrometry. Understanding its properties, the rationale for its use, and the proper implementation of validated protocols enables laboratories to produce data that is not only accurate and precise but also robust and defensible. The investment in high-purity, well-characterized stable isotope-labeled standards is a direct investment in data integrity.
References
-
Pharmaffiliates. (n.d.). CAS No : 1185048-67-2| Chemical Name : Resorcinol-1,2,3-13C3. Retrieved from [Link]
-
HuiCheng Bio. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2016). CN105467032A - Rapid quantitative analysis method for resorcinol in rubber adhesive R80.
-
OSHA. (n.d.). Resorcinol Method number: PV2053. Retrieved from [Link]
-
Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
-
NIOSH. (n.d.). resorcinol 5701. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Resorcinol (CAS 108-46-3). Retrieved from [Link]
-
Christiansen, A. W. (2000). Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. Journal of Applied Polymer Science, 75(14), 1760-1768. Retrieved from [Link]
-
Chemball. (n.d.). Resorcinol. Retrieved from [Link]
-
Dwiastuti, R., et al. (2021). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Indonesian Journal of Chemistry, 21(4), 934-944. Retrieved from [Link]
-
del Mar Llamas-Miras, M., et al. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy, 25(Suppl 1), A123. Retrieved from [Link]
-
Isotope Labeling. (n.d.). 13C 18O Labeled Compounds. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Physics: Conference Series, 1879, 032104. Retrieved from [Link]
-
Raj, R. G. (2005). Resorcinol: Chemistry, Technology and Applications. Retrieved from [Link]
-
Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products, 48(5), 689-707. Retrieved from [Link]
- Google Patents. (2015). CN104262109A - Synthesis method of resorcinol.
-
Indian Patents. (2007). A process for the preparation of resorcinol derivatives. Retrieved from [Link]
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- 6. This compound | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]
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- 9. Resorcinol-1,2,3-13C3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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Introduction: The Significance of Isotopic Labeling in Resorcinol Analysis
An In-Depth Technical Guide to the Spectroscopic Analysis of Resorcinol-1,2,3-¹³C₃
Resorcinol (benzene-1,3-diol) is a foundational chemical intermediate used in the synthesis of pharmaceuticals, resins, and other specialty chemicals[1][2]. For researchers in drug development and mechanistic studies, understanding reaction pathways, metabolic fate, and quantitative distribution is paramount. Stable isotope labeling, specifically with Carbon-13 (¹³C), provides an indispensable tool for these investigations.
This guide focuses on Resorcinol-1,2,3-¹³C₃, a strategically labeled isotopologue. The incorporation of three ¹³C atoms at contiguous positions (C1, C2, and C3) introduces unique and highly informative spectroscopic signatures. Unlike its unlabeled counterpart, this molecule allows for unambiguous tracking in complex biological matrices via mass spectrometry and enables detailed structural and dynamic studies through Nuclear Magnetic Resonance (NMR) by exploiting ¹³C-¹³C spin-spin coupling. This document serves as a technical resource for scientists, providing both theoretical grounding and practical protocols for the mass spectrometric and NMR analysis of this important research compound.
Part 1: Molecular Profile and Key Identifiers
A precise understanding of the molecular properties of both the labeled compound and its unlabeled reference is the first step in any analytical workflow. The introduction of three ¹³C isotopes results in a predictable mass shift, which is the cornerstone of its utility.
| Property | Resorcinol (Unlabeled) | Resorcinol-1,2,3-¹³C₃ | Data Source(s) |
| Molecular Formula | C₆H₆O₂ | C₃¹³C₃H₆O₂ | [3][4] |
| Average Molecular Weight | 110.11 g/mol | 113.09 g/mol | [3][4] |
| Monoisotopic / Accurate Mass | 110.036779 Da | 113.046800 Da | [3][5] |
| CAS Number | 108-46-3 | 1185048-67-2 | [2][5] |
| InChI Key | GHMLBKRAJCXXBS-UHFFFAOYSA-N | GHMLBKRAJCXXBS-UHFFFAOYSA-N | [6][7] |
Part 2: Mass Spectrometry (MS) Analysis
The primary utility of ¹³C labeling in mass spectrometry is to create a distinct mass shift, allowing the analyte to be differentiated from its endogenous, unlabeled counterparts. High-resolution mass spectrometry (HRMS) is the technique of choice to verify isotopic incorporation and for use in quantitative studies.
Expertise & Causality: Experimental Choices
The selection of an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, is critical. The high resolving power is necessary to experimentally confirm the accurate mass of the labeled compound to within a few parts-per-million (ppm), thereby validating its elemental composition and distinguishing it from isobaric interferences. Electron Impact (EI) ionization is suitable for pure compound characterization, while softer ionization techniques like Electrospray Ionization (ESI) are preferred for samples in complex matrices (e.g., in metabolic studies).
Expected Mass Spectrum
The most telling feature in the mass spectrum of Resorcinol-1,2,3-¹³C₃ is the position of the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Unlabeled Resorcinol: The molecular ion peak appears at m/z 110.0368[4].
-
Resorcinol-1,2,3-¹³C₃: The molecular ion peak is expected at m/z 113.0468[3][5].
This clean 3-Dalton shift provides a clear window for selective detection and quantification, free from the background of the natural compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve 0.5-1.0 mg of Resorcinol-1,2,3-¹³C₃ in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Waters™ SYNAPT™ G2-Si Q-Tof).
-
Ionization Source:
-
For direct infusion analysis, use an Electrospray Ionization (ESI) source in negative ion mode to form the [M-H]⁻ ion, which is common for phenols.
-
Alternatively, use Electron Impact (EI) for a standard fragmentation pattern, which will show a molecular ion [M]⁺.
-
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition Parameters (ESI Example):
-
Scan Range: m/z 50 - 250
-
Resolution: >70,000
-
Capillary Voltage: -2.5 kV
-
Sheath Gas / Aux Gas: 10 / 2 (arbitrary units)
-
Source Temperature: 120 °C
-
-
Data Analysis: Calibrate the spectrum using a known standard. Identify the peak corresponding to the accurate mass of the [M-H]⁻ ion (112.0396 Da) or [M]⁺ ion (113.0468 Da) and confirm the mass error is < 5 ppm.
Visualization: MS Isotopic Labeling Workflow
Caption: Workflow for confirming isotopic labeling via HRMS.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom. For Resorcinol-1,2,3-¹³C₃, the most significant insights come from the dramatic changes observed in the ¹³C NMR spectrum.
¹H NMR Spectroscopy: Subtle but Important Changes
The chemical shifts of the protons in the ¹H NMR spectrum are not expected to change significantly upon ¹³C labeling. However, the coupling patterns will. The primary effect is the appearance of new splittings due to J-coupling between protons and the adjacent ¹³C nuclei.
-
Unlabeled Resorcinol (in DMSO-d₆): Shows signals around 9.15 ppm (2H, -OH), a triplet at ~6.9 ppm (1H, H2), and a multiplet around 6.2 ppm (3H, H4, H5, H6)[6].
-
Predicted ¹H NMR for Resorcinol-1,2,3-¹³C₃:
-
H2: This proton is directly attached to ¹³C2. Its signal will be split into a large doublet by a one-bond coupling constant (¹J_CH) of approximately 160-165 Hz.
-
H4: This proton will exhibit a three-bond coupling (³J_CH) to ¹³C2, resulting in additional fine splitting.
-
H5: Will show three-bond couplings to ¹³C1 and ¹³C3.
-
H6: Will show a two-bond coupling (²J_CH) to ¹³C1.
-
¹³C NMR Spectroscopy: A Wealth of Information
This is where the power of the specific labeling pattern becomes evident. In an unlabeled resorcinol spectrum, four distinct signals appear as singlets (assuming proton decoupling)[6]. In the labeled version, the contiguously placed ¹³C atoms will couple to each other, providing definitive proof of their connectivity.
-
Unlabeled Resorcinol (in D₂O): Exhibits signals at approximately 157.7, 131.7, 108.5, and 103.6 ppm[6].
-
Predicted ¹³C NMR for Resorcinol-1,2,3-¹³C₃:
-
Signal Intensity: The signals for C1, C2, and C3 will be dramatically enhanced due to the ~99% isotopic enrichment.
-
C1: Will be split into a doublet by its coupling to C2 (¹J_C1C2 ≈ 50-55 Hz).
-
C2: Will be split into a doublet of doublets by its coupling to both C1 (¹J_C2C1) and C3 (¹J_C2C3).
-
C3: Will be split into a doublet by its coupling to C2 (¹J_C3C2 ≈ 50-55 Hz).
-
C4, C5, C6: These unlabeled carbons will appear as low-intensity singlets at their normal chemical shifts.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Resorcinol-1,2,3-¹³C₃ in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or Jeol 400 MHz) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C acquisition (zgpg30 or similar).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans: Significantly fewer scans (e.g., 16-64) will be needed to observe the labeled carbons with high signal-to-noise compared to the unlabeled carbons.
-
-
Data Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Analysis: Measure the chemical shifts and coupling constants (¹J_CC) for the C1, C2, and C3 signals.
Visualization: ¹³C-¹³C Coupling in Resorcinol-1,2,3-¹³C₃
Sources
- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 2. Resorcinol - Wikipedia [en.wikipedia.org]
- 3. Resorcinol-1,2,3-13C3 | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]
- 4. Resorcinol [webbook.nist.gov]
- 5. This compound | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]
- 6. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resorcinol(108-46-3) 13C NMR spectrum [chemicalbook.com]
Navigating Drug Development with Precision: A Technical Guide to Resorcinol-1,2,3-13C3
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development. This guide provides an in-depth technical overview of Resorcinol-1,2,3-13C3, a key tool for accurate quantification in pharmacokinetic and metabolic studies.
This document will delve into the commercial availability, technical specifications, and practical applications of this compound. By understanding the principles behind its use and the detailed methodologies, researchers can enhance the precision and reliability of their drug development pipelines.
Commercial Availability and Sourcing
This compound (CAS Number: 1185048-67-2) is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds and analytical standards. Identifying a reliable supplier is the first critical step in incorporating this internal standard into your research.
Key Commercial Suppliers:
A comprehensive search has identified the following primary suppliers for this compound:
-
Toronto Research Chemicals (TRC): A well-established provider of complex organic chemicals for biomedical research.[1][2][3]
-
LGC Standards: A leading global producer and distributor of reference materials and proficiency testing schemes.
-
Pharmaffiliates: A supplier specializing in pharmaceutical impurities and reference standards.
-
CRO SPLENDID LAB: A contract research organization that also provides chemical synthesis services and reference standards.
-
Clinivex: A supplier of pharmaceutical and veterinary compounds, metabolites, and stable isotopes.[4]
-
Santa Cruz Biotechnology: A prominent supplier of biochemicals for life science research.
-
ChemicalBook: A comprehensive online platform that connects buyers with chemical manufacturers and suppliers.[2]
When procuring this compound, it is imperative to request a Certificate of Analysis (COA) to verify its identity, chemical purity, and, most importantly, its isotopic enrichment.
Technical Specifications and Characterization
Understanding the chemical and physical properties of this compound is essential for its proper handling, storage, and application in analytical methods.
| Property | Value |
| Chemical Name | 1,3-Benzenediol-1,2,3-13C3 |
| CAS Number | 1185048-67-2 |
| Molecular Formula | C₃¹³C₃H₆O₂ |
| Molecular Weight | 113.09 |
| Appearance | White Solid |
| Storage | 2-8°C Refrigerator |
Isotopic Purity and Enrichment: The critical parameter for a stable isotope-labeled internal standard is its isotopic purity. The COA should specify the percentage of molecules that contain the desired three ¹³C atoms. High isotopic enrichment (typically >98%) is crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.
Synthesis of ¹³C-Labeled Resorcinols: The synthesis of isotopically labeled compounds is a specialized field. While specific synthetic routes for this compound are often proprietary, the literature describes general methods for producing ¹³C-labeled phenols. One common approach involves the use of ¹³C-labeled starting materials in a multi-step synthesis. For instance, a reported method for the synthesis of [2-¹³C]resorcinol can be adapted and extended to introduce multiple ¹³C atoms.[5][6][7][8]
The Role of this compound in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The fundamental principle behind using a stable isotope-labeled internal standard is its near-identical chemical and physical properties to the unlabeled analyte of interest (resorcinol).
Why Use a Stable Isotope-Labeled Internal Standard?
-
Compensates for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the labeled internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.
-
Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can introduce significant variability. The internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte, thus normalizing the final measurement.
-
Improves Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[4][9][10]
The following diagram illustrates the workflow for a typical bioanalytical method using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Application in a Validated Bioanalytical Method: A Case Study
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of resorcinol in human plasma using this compound as an internal standard.
Experimental Protocol:
4.1. Materials and Reagents:
-
Resorcinol (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
4.2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve resorcinol and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the resorcinol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
4.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of resorcinol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Resorcinol: Q1/Q3 (e.g., m/z 109 -> 81)
-
This compound: Q1/Q3 (e.g., m/z 112 -> 84)
-
4.5. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[4][9][10][11]
The following diagram illustrates the logical relationship in method validation.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of resorcinol in complex biological matrices. Its use as an internal standard in LC-MS-based bioanalytical methods provides the necessary precision and accuracy to support pharmacokinetic, toxicokinetic, and metabolic studies in drug development. By carefully selecting a reputable supplier and implementing a well-validated analytical method, researchers can ensure the integrity and reliability of their data, ultimately contributing to the successful advancement of new therapeutic agents.
References
-
ChemBuyersGuide.com, Inc. Toronto Research Chemicals (Page 199). Available from: [Link]
- Oldfield MF, Chen L, Botting NP. Synthesis of [3,4,8-¹³C₃]daidzein. Tetrahedron. 2004;60(8):1887-1893.
-
BTL Biotecho Labs. This compound. Available from: [Link]
- Fryatt T, Botting NP. The synthesis of multiply 13C-labeled plant and mammalian lignans as internal standards for LC-MS and GC-MS analysis. J Labelled Compd Radiopharm. 2005;48(13):951-969.
- Grace PB, Taylor JI, Botting NP, et al. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2003;17(14):1547-1556.
- Patel P, et al. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. Eur J Hosp Pharm. 2018;25(Suppl 1):A1-A282.
- JETIR. Bioanalytical Method Development and Validation at a glance: An Updated and concise Review.
- IJPBS. Bioanalytical Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical and Biological Sciences. 2024.
- IJCRT. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Oldfield MF, Chen L, Botting NP. A versatile synthesis of [2,3,4‐¹³C₃]isoflavones. J Labelled Compd Radiopharm. 2004;47(11):775-783.
- University of Liverpool.
- Carrier B, et al. Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. J Org Chem. 2022;87(6):4145-4156.
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- 10. ijcrt.org [ijcrt.org]
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An In-depth Technical Guide to Resorcinol-1,2,3-13C3: Safety, Handling, and Application Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol-1,2,3-13C3 is a stable, isotopically labeled form of resorcinol, a versatile aromatic organic compound. The incorporation of three carbon-13 isotopes into the benzene ring at positions 1, 2, and 3 makes it an invaluable tool in various research and development applications, particularly in mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative analytical methods. While the isotopic labeling does not significantly alter the chemical reactivity or the macroscopic physical properties compared to its unlabeled counterpart (Resorcinol, CAS 108-46-3), it is imperative for researchers to handle this compound with a thorough understanding of its safety profile.
This guide provides a comprehensive overview of the material safety data for this compound, drawing upon the extensive data available for unlabeled resorcinol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and use.
Chemical and Physical Properties
This compound shares its fundamental chemical structure with resorcinol, an isomer of benzenediol with two hydroxyl groups at the 1 and 3 positions of the benzene ring.[1][2] The primary distinction is the isotopic enrichment with 13C at three specific carbon atoms.[3][4]
| Property | Value |
| Chemical Name | Benzene-1,3-diol, 1,2,3-13C3 |
| CAS Number | 1185048-67-2 |
| Molecular Formula | C3¹³C3H6O2 |
| Molecular Weight | Approximately 113.09 g/mol |
| Appearance | White, crystalline solid |
| Melting Point | ~110 °C |
| Boiling Point | ~277 °C |
| Solubility | Soluble in water, alcohol, and ether |
Note: The physical properties are based on unlabeled resorcinol and are expected to be nearly identical for the labeled compound.
Hazard Identification and Toxicological Profile
Based on the data for unlabeled resorcinol, this compound should be regarded as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[5]
Acute Effects:
-
Oral: Harmful if swallowed.[6][7][8] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[7] In severe cases, it may cause methemoglobinemia, resulting in cyanosis (a bluish discoloration of the skin).[7]
-
Dermal: Causes skin irritation.[6][7] Prolonged contact may lead to dermatitis.[7] The substance can be absorbed through the skin.[5][7]
-
Inhalation: Inhalation of dust can irritate the respiratory tract.[5][7]
-
Eye Contact: Causes serious eye irritation and potentially severe eye damage.[6][7]
Chronic Effects: Repeated or prolonged exposure may cause skin sensitization.[5][7] There is also evidence suggesting potential damage to the liver, kidneys, and spleen with chronic exposure.[7]
Carcinogenicity: Resorcinol is not classifiable as to its carcinogenicity to humans (Group 3).[9]
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps:
Caption: A workflow diagram for the safe handling of this compound.
Detailed Protocols for Safe Laboratory Practices
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.
Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[6]
-
Emergency eyewash stations and safety showers should be readily accessible.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Protect from light and moisture.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Applications in Drug Development and Research
The primary utility of this compound lies in its application as a tracer in various scientific investigations.
-
Metabolic Studies: It can be used to trace the metabolic fate of resorcinol-containing compounds in biological systems.
-
Pharmacokinetic Analysis: Its distinct mass allows for precise quantification in complex biological matrices using mass spectrometry, aiding in absorption, distribution, metabolism, and excretion (ADME) studies.
-
Mechanism of Action Studies: Elucidating the interaction of resorcinol-based drugs with their biological targets.
Resorcinol and its derivatives are found in various pharmaceutical and cosmetic products for their antiseptic and keratolytic properties, used in treatments for acne, psoriasis, and other skin conditions.[12][13][14] They are also important intermediates in the synthesis of other pharmaceuticals.[14][15]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Conclusion
This compound is a valuable tool for scientific research, particularly in the pharmaceutical sciences. While its isotopic labeling does not significantly alter its hazardous properties from that of unlabeled resorcinol, a thorough understanding and implementation of safety protocols are paramount. By adhering to the guidelines outlined in this document, researchers can safely handle this compound and leverage its unique properties for advancing scientific knowledge.
References
-
Resorcinol - Wikipedia. (URL: [Link])
-
Resorcinol Formula: Properties, Chemical Structure and Uses - Extramarks. (URL: [Link])
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Resorcinol Properties - BYJU'S. (URL: [Link])
-
Resorcinol | C6H6O2 | CID 5054 - PubChem - NIH. (URL: [Link])
-
Material Safety Data Sheet - Resorcinol, 90% (Titr.) - Cole-Parmer. (URL: [Link])
-
ICSC 1033 - RESORCINOL - Inchem.org. (URL: [Link])
-
RESORCINOL MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])
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Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (URL: [Link])
-
Resorcinol: Chemistry, Technology and Applications - ResearchGate. (URL: [Link])
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (URL: [Link])
-
Resorcinol - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])
-
RESORCINOL EXTRA PURE - Loba Chemie. (URL: [Link])
-
Resorcinol - Structure and Uses - Pharmaacademias. (URL: [Link])
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- 4. This compound | CAS 1185048-67-2 | LGC Standards [lgcstandards.com]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. technopharmchem.com [technopharmchem.com]
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A Senior Application Scientist's Guide to Natural Abundance Correction in Mass Spectrometry: The Case of Resorcinol-1,2,3-¹³C₃
Abstract
In the landscape of pharmaceutical research and development, quantitative bioanalysis by mass spectrometry stands as a pillar of precision. The use of stable isotope-labeled internal standards (SIL-ISs) is the established gold standard for mitigating variability in sample preparation and analysis.[1] However, the inherent natural abundance of stable isotopes presents a significant and often underestimated challenge to data accuracy. The isotopic distribution of an unlabeled analyte can interfere with the signal of its corresponding SIL-IS, and vice versa, leading to biased quantification. This technical guide provides an in-depth exploration of the principles and a detailed methodology for the correction of natural isotopic abundance, focusing on the practical application of Resorcinol-1,2,3-¹³C₃ as an internal standard. We will dissect the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references to ensure scientific integrity and regulatory compliance.
Chapter 1: The Foundation - Understanding Natural Isotopic Abundance
At the heart of this challenge is a fundamental property of matter: elements exist as a mixture of stable isotopes. While chemically identical, these isotopes differ in neutron count and, therefore, mass. In mass spectrometry, this manifests as a predictable isotopic pattern for any given molecule, consisting of a monoisotopic peak (M) followed by smaller M+1, M+2, etc., peaks.
The intensity of these subsequent peaks is dictated by the probability of incorporating heavier isotopes. For organic molecules relevant to drug development, the most significant contribution comes from Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[2]
| Isotope | Natural Abundance (%) | Mass (Da) |
| ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 |
| ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 |
| ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 |
| ¹⁸O | 0.205 | 17.999160 |
| Table 1: Natural abundance of key isotopes in organic analysis. |
For unlabeled resorcinol (C₆H₆O₂), the presence of six carbon atoms means there is a non-trivial probability that one or more of them will be a ¹³C isotope, creating M+1 and M+2 signals. This becomes problematic when we use Resorcinol-1,2,3-¹³C₃ as an internal standard. The nominal mass difference is 3 Da, but the isotopic clusters of the analyte and the standard can overlap, creating a mutual interference that must be mathematically deconvoluted.[3]
Sources
A Senior Application Scientist's In-Depth Technical Guide: Unraveling the Isotopic Distribution of Resorcinol-1,2,3-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of Isotopic Labeling in Modern Research
In the landscape of contemporary scientific inquiry, the strategic use of stable isotopically labeled compounds has become an indispensable tool. From elucidating metabolic pathways to serving as internal standards in quantitative mass spectrometry, the deliberate incorporation of heavy isotopes provides a level of analytical precision and certainty that is often unattainable with unlabeled analogues. This guide is dedicated to a specific, yet fundamentally important, aspect of working with these powerful molecules: the understanding and verification of their isotopic distribution.
We will focus on Resorcinol-1,2,3-¹³C₃, a selectively labeled aromatic compound. While seemingly a niche subject, the principles and methodologies discussed herein are broadly applicable to a wide range of isotopically labeled small molecules. As a Senior Application Scientist, my goal is not merely to present protocols, but to provide the underlying rationale—the "why" behind the "how"—to empower researchers to not only execute these experiments but also to critically evaluate their results and troubleshoot effectively. This guide is structured to be a practical resource, blending theoretical foundations with actionable experimental workflows.
Theoretical Isotopic Distribution: Predicting the Molecular Signature
Before any sample enters an instrument, we can predict its isotopic distribution based on the natural abundance of isotopes and the specific labeling pattern of the molecule. This theoretical distribution serves as our benchmark, the ideal against which we will compare our experimental results.
The Building Blocks: Natural Isotopic Abundances
Every element in our resorcinol molecule (Carbon, Hydrogen, and Oxygen) exists as a mixture of stable isotopes. The precise ratios of these isotopes in nature are well-characterized and form the basis of our calculations.
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999161 | 0.205 |
Note: These values are consensus values and may vary slightly depending on the source.
Calculating the Isotopic Distribution of Resorcinol-1,2,3-¹³C₃
The molecular formula for resorcinol is C₆H₆O₂. In our labeled variant, three of the six carbon atoms are intentionally substituted with ¹³C. For the purpose of this theoretical calculation, we will assume 100% enrichment for the three labeled positions.
The calculation of the full isotopic distribution is a combinatorial problem. For a molecule of this size, manual calculation is tedious and prone to error. Fortunately, numerous software tools and online calculators can perform this task accurately. For this guide, we will utilize a conceptual approach to understand the expected major peaks in a mass spectrum.
The monoisotopic mass is the mass of the molecule when all atoms are the most abundant, lightest isotope. For unlabeled resorcinol (¹²C₆¹H₆¹⁶O₂), this is approximately 110.0368 Da.
For Resorcinol-1,2,3-¹³C₃ ((¹³C)₃(¹²C)₃¹H₆¹⁶O₂), the monoisotopic mass will be increased by the mass difference between three ¹³C and three ¹²C atoms:
Monoisotopic Mass ≈ 110.0368 Da + 3 * (13.003355 Da - 12.000000 Da) ≈ 113.0469 Da
The most intense peak in the mass spectrum of a highly enriched compound like this will be the M+3 peak (relative to the unlabeled compound), corresponding to the isotopologue with three ¹³C atoms. However, due to the natural abundance of ¹³C in the remaining three carbon atoms, and the presence of ²H, ¹⁷O, and ¹⁸O, we will observe a cluster of peaks around this main peak.
Here is a simplified theoretical isotopic distribution for Resorcinol-1,2,3-¹³C₃, assuming 99% enrichment at the three labeled positions. This can be generated using online isotopic distribution calculators.
| Mass (Da) | Relative Abundance (%) | Assignment |
| 113.0469 | 100 | (¹³C)₃(¹²C)₃¹H₆¹⁶O₂ |
| 114.0503 | 3.32 | Contribution from one additional ¹³C in the unlabeled positions |
| 114.0532 | 0.03 | Contribution from one ²H |
| 115.0503 | 0.41 | Contribution from one ¹⁸O |
This table provides a snapshot of the most abundant species we expect to see. The complexity of the full isotopic pattern underscores the importance of high-resolution mass spectrometry to resolve these closely spaced peaks.
Experimental Determination of Isotopic Distribution: Mass Spectrometry Workflow
Mass spectrometry (MS) is the primary technique for determining the isotopic distribution of a molecule. The high mass accuracy and resolution of modern instruments allow for the precise measurement of the masses and relative abundances of different isotopologues.
Causality in Experimental Design: Why We Choose High-Resolution MS
For the analysis of isotopically labeled compounds, high-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or Time-of-Flight (TOF) analyzers, is not just a preference but a necessity. The ability to resolve and accurately measure the masses of isotopologues that may differ by only a few milli-Daltons is crucial for distinguishing between, for example, a ¹³C-containing species and one with two ²H atoms. This level of detail is essential for validating the labeling pattern and quantifying the isotopic enrichment.
Figure 1: High-Resolution Mass Spectrometry Workflow for Isotopic Distribution Analysis.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is designed to be a robust, self-validating system. Each step includes quality control measures to ensure the integrity of the final data.
Objective: To acquire high-resolution mass spectra of Resorcinol-1,2,3-¹³C₃ to determine its experimental isotopic distribution.
Materials:
-
Resorcinol-1,2,3-¹³C₃ standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrant solution for the mass spectrometer
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
LC-MS vials with septa
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap, Agilent Q-TOF) coupled to a UHPLC system.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of Resorcinol-1,2,3-¹³C₃.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. The precise concentration is critical for quantitative experiments.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with 50:50 methanol:water to create a working solution with a concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
-
UHPLC Method Development:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Gradient: Develop a gradient that provides a sharp, symmetrical peak for resorcinol. A starting point could be 10% B held for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometer Parameter Optimization:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the most sensitive ionization. For phenols, negative ion mode is often preferred ([M-H]⁻).
-
Full Scan Acquisition:
-
Resolution: Set to a high value (e.g., >70,000) to ensure baseline resolution of the isotopologues.
-
Mass Range: A range that encompasses the expected isotopic cluster (e.g., m/z 100-150).
-
AGC Target and Max IT: Optimize for good signal-to-noise without saturation.
-
-
Instrument Calibration: Calibrate the mass spectrometer immediately before the analysis using the manufacturer's recommended calibrant solution to ensure high mass accuracy.
-
-
Data Acquisition:
-
Inject a blank (50:50 methanol:water) to ensure the system is clean.
-
Inject the working solution of Resorcinol-1,2,3-¹³C₃ and acquire the high-resolution full scan data.
-
-
Data Analysis:
-
Extract the ion chromatogram for the monoisotopic mass of the labeled resorcinol.
-
From the corresponding mass spectrum, extract the isotopic cluster.
-
Record the accurate masses and relative intensities of the peaks in the cluster.
-
Experimental Determination of Isotopic Distribution: NMR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to mass spectrometry. While MS measures the mass-to-charge ratio of the entire molecule and its isotopologues, NMR can provide information about the specific location of the ¹³C labels through the observation of ¹³C-¹³C coupling.
The Rationale for ¹³C NMR in Isotopic Analysis
In a molecule with natural abundance ¹³C (1.1%), the probability of two adjacent ¹³C atoms is very low, making the observation of ¹³C-¹³C coupling rare. However, in an intentionally labeled compound like Resorcinol-1,2,3-¹³C₃, the adjacent ¹³C atoms will exhibit spin-spin coupling, resulting in splitting of the ¹³C signals. This provides direct evidence of the labeling pattern. Furthermore, quantitative ¹³C NMR can be used to determine the level of isotopic enrichment.[1]
Figure 2: NMR Spectroscopy Workflow for the Analysis of ¹³C-Labeled Compounds.
Detailed Protocol for Quantitative ¹³C NMR
Objective: To obtain a quantitative ¹³C NMR spectrum of Resorcinol-1,2,3-¹³C₃ to confirm the labeling pattern and determine the isotopic enrichment.
Materials:
-
Resorcinol-1,2,3-¹³C₃ (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal standard for quantification (optional, e.g., maleic acid)
-
High-quality 5 mm NMR tubes
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹³C detection.
Protocol:
-
Sample Preparation:
-
Accurately weigh the Resorcinol-1,2,3-¹³C₃ and the internal standard (if used) into a vial.
-
Dissolve the sample in a precise volume of the deuterated solvent (typically 0.6-0.7 mL). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (at least 5-10 minutes).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Quantitative ¹³C NMR Acquisition:
-
Pulse Program: Use a standard single-pulse ¹³C experiment with inverse-gated proton decoupling. This decouples the protons during acquisition to produce sharp singlets (or multiplets due to ¹³C-¹³C coupling) but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.
-
Relaxation Delay (d1): This is the most critical parameter for quantitative NMR. It should be set to at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For quaternary carbons, T₁ values can be long. A conservative starting point is a d1 of 30-60 seconds.
-
Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. It may range from hundreds to thousands of scans.
-
Spectral Width (sw): Ensure the spectral width covers the entire range of expected ¹³C chemical shifts (typically 0-200 ppm for organic molecules).
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the labeled and unlabeled carbon positions.
-
Analyze the splitting patterns of the signals from the labeled carbons to confirm the ¹³C-¹³C coupling.
-
Bridging Theory and Reality: A Comparative Analysis
Due to the unavailability of published experimental spectra for Resorcinol-1,2,3-¹³C₃ in the public domain, we will proceed with a representative case study using data for a similarly labeled aromatic compound to illustrate the comparative process. Let's consider a hypothetical scenario where we have acquired the data for our target molecule.
Mass Spectrometry: Overlaying the Spectra
The first step in the comparison is to overlay the experimental mass spectrum with the theoretical isotopic distribution.
Expected Observations:
-
The most abundant peak in the experimental spectrum should correspond to the monoisotopic mass of the primarily labeled species.
-
The relative intensities of the other isotopologue peaks in the experimental spectrum should closely match the theoretical distribution.
Sources of Discrepancy:
-
Incomplete Labeling: If the synthesis of the labeled compound was not 100% efficient, you will observe a higher than expected M+0, M+1, and M+2 peaks (relative to the main labeled peak), corresponding to species with fewer than three ¹³C labels.
-
Impurities: The presence of impurities will introduce additional peaks into the mass spectrum.
-
Instrumental Factors: Mass accuracy and resolution can affect the appearance of the spectrum. Poor resolution may lead to the merging of closely spaced isotopologue peaks.
Quantitative Comparison:
The isotopic enrichment can be calculated by comparing the relative intensities of the peaks corresponding to the fully labeled species and any incompletely labeled species.
NMR Spectroscopy: A Window into Connectivity and Purity
The ¹³C NMR spectrum provides a wealth of information for comparison.
Expected Observations:
-
Chemical Shifts: The chemical shifts of the carbon atoms in the labeled resorcinol should be very similar to those in the unlabeled compound.
-
¹³C-¹³C Coupling: The signals for C1, C2, and C3 should appear as multiplets due to coupling with their ¹³C neighbors. For example, the signal for C2 should be a doublet of doublets due to coupling to both C1 and C3. The signals for C1 and C3 would be doublets. The magnitude of these one-bond coupling constants (¹Jcc) in aromatic systems is typically in the range of 50-60 Hz.
-
Signal Intensities: In a quantitative ¹³C NMR spectrum, the integrals of the signals for the labeled carbons should be proportional to their abundance.
Interpreting Deviations:
-
Absence of Coupling: The absence of the expected ¹³C-¹³C coupling would indicate that the labeling is not at adjacent positions.
-
Presence of Singlets: The presence of singlet signals at the chemical shifts of the labeled carbons indicates the presence of isotopologues where one of the adjacent carbons is ¹²C. The ratio of the integral of the singlet to the multiplet can be used to calculate the isotopic enrichment at that position.
Conclusion: A Unified Approach to Isotopic Validation
The analysis of the isotopic distribution of a labeled compound is not a task for a single analytical technique. It is the synergistic use of theoretical calculations, high-resolution mass spectrometry, and quantitative NMR spectroscopy that provides a comprehensive and validated understanding of the molecule . This guide has laid out a framework for this integrated approach, emphasizing the importance of understanding the principles behind the protocols. By following these guidelines, researchers can confidently verify the isotopic integrity of their labeled compounds, ensuring the accuracy and reliability of their downstream applications in drug development and beyond.
References
-
Natural Isotopic Abundances
- Title: Isotopic Compositions of the Elements 2013
- Source: Pure and Applied Chemistry
-
URL: [Link]
-
Theoretical Isotopic Distribution Calculators
-
Mass Spectrometry of Labeled Compounds
- Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry
- Source: PubMed
-
URL: [Link]
-
NMR of Labeled Compounds
-
Sample Preparation for Mass Spectrometry
- Title: Sample Prepar
- Source: University of Illinois
-
URL: [Link]
-
Sample Preparation for NMR
- Title: NMR Sample Prepar
- Source: Iowa St
-
URL: [Link]
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Methodological & Application
Tracing Cellular Fates: A Technical Guide to Using Resorcinol-1,2,3-¹³C₃ in Metabolic Pathway Tracing Studies
An Application Guide to Metabolic Pathway Elucidation
Abstract
Stable isotope tracing is a powerful methodology that provides unparalleled insights into the dynamic wiring of cellular metabolism.[1] By introducing a substrate labeled with a heavy isotope like Carbon-13 (¹³C), researchers can follow its journey through complex biochemical reaction networks, revealing active pathways, quantifying fluxes, and identifying novel metabolic conversions. This guide provides a comprehensive overview and detailed protocols for the application of Resorcinol-1,2,3-¹³C₃ , a specifically labeled tracer, for elucidating the metabolic fate of resorcinol in biological systems. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, toxicology, and environmental microbiology, offering field-proven insights into experimental design, sample processing, analytical methodologies, and data interpretation.
Scientific Foundation: The "Why" Behind the Method
The Power of Stable Isotope-Resolved Metabolomics (SIRM)
Metabolomics traditionally provides a static snapshot of the metabolites present in a system at a single point in time. However, this snapshot does not reveal the rates of production or consumption, nor the metabolic routes taken. Stable Isotope-Resolved Metabolomics (SIRM) overcomes this limitation by introducing a labeled precursor and tracking the incorporation of the isotope into downstream metabolites over time.[2][3] This approach allows for:
-
Qualitative Pathway Identification: Confirming the activity of predicted metabolic pathways by observing the transfer of the isotopic label from a precursor to a product.
-
Relative Flux Analysis: Assessing changes in pathway activity under different conditions (e.g., drug treatment, genetic modification) by comparing the rate and extent of label incorporation.[1]
-
Discovery of Novel Pathways: Identifying previously unknown metabolites that incorporate the label, suggesting new biochemical transformations.
The choice of tracer is critical, and Resorcinol-1,2,3-¹³C₃ offers a distinct advantage. With three ¹³C atoms positioned on the aromatic ring, the tracer provides a strong and unambiguous mass signature (+3 Da). This signature allows for the confident tracking of the core resorcinol structure as it undergoes enzymatic modification, making it an excellent tool for pathway elucidation.
The Biological Significance of Resorcinol Metabolism
Resorcinol (1,3-dihydroxybenzene) is a phenolic compound used in the manufacturing of resins, dyes, and pharmaceuticals, and is also found as a natural product synthesized by bacteria, fungi, and plants.[4][5] Its presence in the environment and its use in topical medical treatments necessitate a clear understanding of its biological fate.[6] In microbes, resorcinol can be a carbon source, catabolized through specific enzymatic pathways. For instance, bacteria like Azotobacter vinelandii are known to convert resorcinol to pyrogallol, which then enters a ring-cleavage pathway.[7][8] In mammalian systems, topical application can lead to absorption and metabolism, primarily through conjugation reactions like glucuronidation and sulfation in the skin and liver.[6][9] Understanding these pathways is crucial for assessing its toxicological profile and environmental impact.
Core Analytical Technologies: MS and NMR
Detecting and quantifying the incorporation of ¹³C into metabolites relies on two primary analytical platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): MS is the workhorse of metabolomics due to its exceptional sensitivity and throughput.[10] High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are essential for SIRM as they can accurately resolve the small mass difference between isotopologues (molecules that differ only in their isotopic composition).[11][12] When a metabolite incorporates the ¹³C₃-labeled resorcinol backbone, its mass increases by approximately 3.01 Da (3 x 1.003355 amu), a shift that is easily detected.[11]
-
NMR Spectroscopy: While less sensitive than MS, NMR offers the unique ability to determine the exact position of the ¹³C label within a molecule's structure.[13][14] This makes NMR the gold standard for identifying positional isotopomers and definitively confirming metabolic transformations.[2][15] Techniques like ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) can pinpoint which protons are attached to the labeled carbons, providing powerful structural validation.
Application Workflow: From Tracer to Pathway
The successful execution of a stable isotope tracing experiment requires careful planning and a systematic workflow. The following diagram outlines the key stages of an experiment designed to trace the metabolism of Resorcinol-1,2,3-¹³C₃ in a bacterial culture, a representative model system.
Caption: General workflow for a Resorcinol-1,2,3-¹³C₃ tracing experiment.
Detailed Experimental Protocols
The following protocols provide a robust framework for conducting a resorcinol tracing experiment in a microbial system.
Protocol 1: Bacterial Culture and Isotope Labeling
This protocol is based on methods for studying bacterial metabolism of aromatic compounds.[7]
Causality: The goal is to introduce the ¹³C₃-resorcinol tracer to a metabolically active cell culture and sample it over time to capture the dynamics of its conversion into downstream products. A time-course is essential to distinguish early, direct products from later, more distal metabolites.[16]
-
Prepare Media: Prepare a minimal salts medium appropriate for the bacterial species (e.g., Azotobacter vinelandii). The sole carbon source should initially be one that does not interfere with resorcinol metabolism (e.g., succinate).
-
Inoculate and Grow Culture: Inoculate the medium with a starter culture and grow at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ ≈ 0.5-0.8). This ensures the cells are metabolically active and consistent.
-
Prepare Tracer: Prepare a sterile, concentrated stock solution of Resorcinol-1,2,3-¹³C₃ in a suitable solvent (e.g., water or ethanol).
-
Initiate Labeling: Add the Resorcinol-1,2,3-¹³C₃ stock solution to the culture to a final concentration specified in your experimental design (see Table 1).
-
Time-Course Sampling: Immediately after adding the tracer (T=0), and at subsequent time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a defined volume of the cell culture (e.g., 1 mL) for immediate quenching.
| Parameter | Recommended Value | Rationale |
| Cell Density (OD₆₀₀) | 0.5 - 1.0 | Ensures a high level of metabolic activity and sufficient biomass for analysis. |
| ¹³C₃-Resorcinol Conc. | 10 - 100 µM | Should be high enough for detection but below toxic levels. A pilot study is recommended. |
| Sampling Time Points | 0, 1, 5, 15, 30, 60 min | Captures both rapid initial conversions and the appearance of downstream metabolites. |
| Sample Volume | 1 - 2 mL | Provides sufficient material for both LC-MS and potential NMR follow-up. |
Table 1: Recommended Parameters for a Cell Labeling Experiment.
Protocol 2: Metabolic Quenching and Extraction
Causality: This is the most critical step for preserving the metabolic state of the cells at the moment of sampling.[10] Metabolism must be halted instantly to prevent enzymatic activity from altering metabolite concentrations and isotopic labeling patterns post-collection. Cold solvents are used to rapidly denature enzymes and solubilize metabolites.[12]
-
Prepare Quenching/Extraction Solution: Pre-chill a solution of 80% methanol in water to -80°C.
-
Quench Metabolism: For each 1 mL sample collected, add it directly to 4 mL of the ice-cold 80% methanol solution. Vortex immediately and vigorously for 10 seconds.
-
Cell Lysis: Lyse the cells to release intracellular metabolites. Sonication on ice or bead beating are effective methods.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new microfuge tube.
-
Dry and Store: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis. This ensures long-term stability.
Protocol 3: LC-MS/MS Analysis
Causality: Liquid chromatography separates the complex mixture of metabolites prior to detection by the mass spectrometer. A high-resolution MS is required to accurately measure the mass of the intact metabolite and its isotopologues, allowing for confident identification of ¹³C incorporation.[11][17]
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your chromatography method (e.g., 50 µL of 50:50 methanol:water).
-
Chromatography: Use a column designed for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an ion-pairing agent.
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, FT-ICR).
| Parameter | Recommended Setting | Rationale |
| Mass Analyzer | Orbitrap, TOF, or FT-ICR | Provides the necessary mass accuracy (<5 ppm) and resolution (>70,000) to resolve isotopologues.[11] |
| Ionization Mode | Negative ESI | Resorcinol and its expected acidic metabolites ionize well in negative mode. |
| Scan Mode | Full Scan (m/z 70-1000) | Acquires data for all ions, allowing for untargeted discovery of labeled metabolites. |
| Data-Dependent MS/MS | Top 5-10 most intense ions | Fragments key ions to aid in structural identification. |
Table 2: Recommended High-Level LC-MS/MS Parameters.
Data Interpretation: Finding the Labeled Pathway
Once the data is acquired, the primary task is to identify metabolites that have incorporated the three ¹³C atoms from the resorcinol tracer.
Identifying Labeled Peaks: The core principle is to search for pairs of peaks separated by ~3.01 Da. The unlabeled (M+0) peak will be at the metabolite's natural mass, while the fully labeled (M+3) peak will appear at a higher m/z. Software tools are available for this, but the principle is straightforward.
Example: Tracing Resorcinol to Pyrogallol
The bacterial catabolism of resorcinol to pyrogallol involves a hydroxylation step.[7][8] Resorcinol-1,2,3-¹³C₃ will be converted to Pyrogallol-1,2,3-¹³C₃.
Caption: Expected mass shift from ¹³C₃-Resorcinol to its hydroxylated product.
By plotting the intensity of the labeled pyrogallol peak (m/z 128.03) over the experimental time course, you can visualize the dynamics of the conversion, providing direct evidence of this metabolic link.
Safety and Handling of Resorcinol
Resorcinol requires careful handling. Users must review the full Safety Data Sheet (SDS) before use.[18][19][20]
| Hazard Category | Description and Precautions |
| Acute Toxicity | Harmful if swallowed. Causes damage to the nervous system.[18][19] Do not eat, drink, or smoke when handling. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.[18][21] Wear protective gloves, clothing, and eye protection. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.[20] |
| Storage | Store in a tightly closed container in a cool, dry place away from light and incompatible materials like strong oxidizers.[19][20] |
Table 3: Summary of Key Safety Information for Resorcinol.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No ¹³C label incorporation detected | 1. Cells are not metabolically active. 2. The metabolic pathway is not active under the tested conditions. 3. Resorcinol concentration is toxic. | 1. Ensure cells are in the log growth phase. 2. Verify pathway induction if required. 3. Perform a dose-response curve to find a non-toxic concentration. |
| Low signal intensity of metabolites | 1. Insufficient cell biomass was sampled. 2. Inefficient metabolite extraction. 3. Low abundance of target metabolites. | 1. Increase the sample volume or cell density. 2. Optimize the extraction protocol; ensure complete cell lysis. 3. Increase the amount of sample injected into the LC-MS. |
| Poor chromatographic peak shape | 1. Improper sample reconstitution solvent. 2. Column degradation. 3. Sample overload. | 1. Reconstitute in a solvent weaker than the initial mobile phase. 2. Replace the LC column. 3. Dilute the sample before injection. |
Table 4: Common Troubleshooting Scenarios and Solutions.
References
- Patsnap Synapse. (2024).
- Gowda, G. A. N., & Raftery, D. (2017). NMR Based Metabolomics. PMC, NIH.
- Lane, A. N., & Fan, T. W. (2017). NMR-Based Stable Isotope Tracing of Cancer Metabolism. PubMed.
- Jiang, L., & Li, C. (2024). NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central.
- Tang, Y. J., & Feng, X. (2014). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. PMC.
- Horn, P. J., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.
- Mackay, G. M., & Zheng, L. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis.
- Lane, A. N., & Fan, T. W. (2017). NMR-Based Stable Isotope Tracing of Cancer Metabolism.
- Groseclose, E. E., & Ribbons, D. W. (1981). Metabolism of resorcinylic compounds by bacteria: new pathway for resorcinol catabolism in Azotobacter vinelandii. PMC, NIH.
- Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed.
- Rodrigues, T. B., & Viant, M. R. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers.
- MacCoss, M. J., et al. (2015). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
- Schwaiger, M., & Gill, K. S. (1989). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics.
- Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. PubMed.
- Musioł-Klafaczyńska, A., & Giebel, S. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. PMC, NIH.
- Roci, I., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE.
- NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards - Resorcinol. CDC.
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- Penta chemicals. (2025).
- Carl ROTH. (n.d.).
- OSHA. (n.d.). RESORCINOL.
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Application Note: Quantitative Analysis of Resorcinol Metabolites with "Resorcinol-1,2,3-13C3"
A Guide for Researchers in Drug Development and Metabolism Studies
Abstract
This application note provides a comprehensive and technically detailed guide for the quantitative analysis of resorcinol and its metabolites in biological matrices. Recognizing the importance of accurate quantification in toxicological assessments and pharmacokinetic studies, this document outlines a robust analytical workflow centered around the use of a stable isotope-labeled internal standard, "Resorcinol-1,2,3-13C3". The methodologies detailed herein leverage the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and are designed to deliver the highest standards of accuracy, precision, and reliability in experimental outcomes. We will delve into the underlying principles of stable isotope dilution, provide step-by-step protocols for sample preparation and analysis, and discuss the critical aspects of method validation.
Introduction: The Analytical Imperative for Resorcinol Metabolism
Resorcinol (1,3-dihydroxybenzene) is a phenolic compound with widespread industrial and medical applications, including in the manufacturing of resins, dyes, pharmaceuticals, and topical dermatological treatments.[1][2] Given its broad utility, human exposure is a significant consideration, necessitating a thorough understanding of its metabolic fate. In biological systems, resorcinol undergoes metabolic transformations, primarily conjugation to form glucuronide and sulfate metabolites, which are then excreted renally.[3][4] The accurate quantification of resorcinol and its metabolites is paramount for assessing exposure, understanding its pharmacokinetic profile, and evaluating potential toxicity.
Traditional analytical methods can be hampered by matrix effects, leading to inaccuracies in quantification. The principle of stable isotope dilution, employing a labeled internal standard, is the gold standard for overcoming these challenges in quantitative mass spectrometry.[5] This guide focuses on the application of "this compound" as an internal standard for the precise and accurate measurement of resorcinol metabolites.
The Rationale for "this compound" as an Internal Standard
The ideal internal standard for a mass spectrometry-based quantitative assay should be chemically identical to the analyte but isotopically distinct. "this compound" fulfills this requirement perfectly.
Causality behind the choice:
-
Co-elution: Being chemically identical to endogenous resorcinol, "this compound" co-elutes with the analyte during chromatographic separation. This is a critical factor, as it ensures that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.[5][6]
-
Identical Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring that the ratio of analyte to internal standard remains constant.
-
Distinct Mass-to-Charge Ratio (m/z): The three ¹³C atoms in "this compound" provide a clear mass shift of +3 Da compared to the unlabeled resorcinol, allowing for their simultaneous but distinct detection by the mass spectrometer.
Metabolic Pathway of Resorcinol
Understanding the metabolic pathway of resorcinol is crucial for designing an effective analytical strategy. In humans, resorcinol is primarily metabolized through Phase II conjugation reactions.
Caption: Metabolic pathway of resorcinol.
As resorcinol is primarily excreted as conjugated metabolites, a hydrolysis step is often necessary to quantify the total resorcinol concentration in biological samples.[4]
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of resorcinol metabolites using "this compound".
Caption: Experimental workflow for resorcinol analysis.
Detailed Protocols
Materials and Reagents
-
Resorcinol (analytical standard)
-
This compound (internal standard)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium Acetate Buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Human Plasma and Urine (control matrices)
Sample Preparation Protocol: Human Urine
This protocol is designed for the quantification of total resorcinol (free and conjugated).
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of urine into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of "this compound" working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Buffer Addition: Add 400 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution. Vortex gently and incubate at 37°C for 16 hours.[4] This step is crucial for cleaving the glucuronide and sulfate conjugates to release free resorcinol.
-
Protein Precipitation/Extraction: Add 500 µL of ice-cold acetonitrile to precipitate proteins and extract resorcinol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol: Human Plasma
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently. Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of "this compound" working solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Hydrolysis: Transfer the supernatant to a new tube. Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 16 hours.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Final Centrifugation and Transfer: Centrifuge and transfer the supernatant to an autosampler vial.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | To be optimized. Example transitions: |
| Analyte: Resorcinol (Q1: 109.0 -> Q3: 65.0) | |
| Internal Standard: this compound (Q1: 112.0 -> Q3: 67.0) |
Note: The choice of ESI polarity and MRM transitions should be empirically determined for optimal sensitivity and specificity.[7]
Data Presentation and Quantitative Analysis
The quantification of resorcinol is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
Table 1: Example Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 10 | 15,300 | 151,000 | 0.1013 |
| 50 | 75,800 | 149,000 | 0.5087 |
| 100 | 151,000 | 150,500 | 1.0033 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,520,000 | 150,000 | 10.1333 |
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the calibration curve.
Table 2: Example QC Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 3.05 | 101.7 | 6.2 |
| Mid QC | 75 | 73.9 | 98.5 | 4.1 |
| High QC | 750 | 761.2 | 101.5 | 3.5 |
Method Validation
A rigorous method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity and Range: The concentration range over which the assay is accurate and precise.[9]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[10]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[4]
Conclusion
The use of "this compound" as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantitative analysis of resorcinol and its metabolites in biological matrices. The detailed protocols and methodologies presented in this application note offer a solid foundation for researchers in drug development, toxicology, and clinical chemistry to obtain reliable data for pharmacokinetic and exposure assessment studies. Adherence to the principles of stable isotope dilution and rigorous method validation are key to ensuring the scientific integrity of the results.
References
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Chapman, P. J., & Ribbons, D. W. (1976). Metabolism of resorcinylic compounds by bacteria: orcinol pathway in Pseudomonas putida. Journal of Bacteriology, 125(3), 975–984. [Link]
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Grob, K. (2008). A New Pathway for Resorcinol Catabolism in Azotobacter vinelandii. Journal of Bacteriology. [Link]
-
De, A., Chowdhury, P., & Chattopadhyay, S. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Scientifica, 2014, 851893. [Link]
-
Chapman, P. J., & Ribbons, D. W. (1976). Metabolism of resorcinylic compounds by bacteria: alternative pathways for resorcinol catabolism in Pseudomonas putida. Journal of Bacteriology, 125(3), 985–998. [Link]
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Fernández-Peralbo, M. A., Luque de Castro, M. D. (2012). HPLC method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy. [Link]
-
Patsnap. (2024). What is the mechanism of Resorcinol?. Patsnap Synapse. [Link]
-
Kim, J. H., et al. (2015). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. Food Chemistry, 192, 73-78. [Link]
-
De, A., Chowdhury, P., & Chattopadhyay, S. (2014). Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. Scientifica, 2014, 752372. [Link]
-
Britannica, The Editors of Encyclopaedia. "Resorcinol". Encyclopedia Britannica, 18 Oct. 2023. [Link]
-
Semantic Scholar. (n.d.). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. [Link]
-
ResearchGate. (2016). How to measure / detect Resorcinol on LC-MS/MS?. [Link]
-
Wikipedia contributors. (2024, November 26). Resorcinol. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (n.d.). Synthesis method of resorcinol.
-
Al-Majidi, S. M. (2020). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Structure of resorcinol. [Link]
-
Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]
-
Aubarell, G., et al. (2015). Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 998-999, 1-8. [Link]
-
Erb, A., et al. (2025). Development of a novel HPLC-HRMS method for quantitative analysis of resorcinol in urine: Application to hairdressers' occupational exposure. Journal of Chromatography B, 124472. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
-
Agilent Technologies. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. [Link]
-
Drug Discovery World. (2024). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]
-
Andersen, S., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1219, 123-129. [Link]
-
Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 241. [Link]
-
Semantic Scholar. (n.d.). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. [Link]
-
ResearchGate. (n.d.). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]
-
David, F., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 441. [Link]
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NIST. (n.d.). Resorcinol. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5054, Resorcinol. [Link]
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Application and Protocols for Tracing the Environmental Journey of Resorcinol with Resorcinol-1,2,3-¹³C₃
Introduction: The Imperative for Precise Environmental Risk Assessment
Resorcinol (1,3-dihydroxybenzene), a high-production-volume chemical, is a key component in the manufacture of resins, dyes, pharmaceuticals, and rubber products.[1][2] Its widespread use leads to its inevitable release into various environmental compartments, including soil and water.[3][4] As a compound with potential endocrine-disrupting properties and toxicity to aquatic organisms, understanding its environmental fate and degradation is paramount for accurate risk assessment and regulatory compliance.[3][5] Traditional environmental fate studies often face challenges in distinguishing the target compound and its breakdown products from complex environmental matrices. The use of isotopically labeled compounds, specifically Resorcinol-1,2,3-¹³C₃, offers a robust solution to this analytical challenge.
This technical guide provides a comprehensive overview and detailed protocols for utilizing Resorcinol-1,2,3-¹³C₃ in environmental fate and degradation studies. By incorporating a stable isotope label into the core of the resorcinol molecule, researchers can unequivocally track its transformation pathways, quantify degradation rates, and identify novel metabolites with high precision and accuracy using mass spectrometry-based techniques.[6][7] This approach significantly enhances the reliability of environmental risk assessments, providing clear, defensible data for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Resorcinol-1,2,3-¹³C₃ is a Superior Analytical Tool
The core advantage of using Resorcinol-1,2,3-¹³C₃ lies in the principles of stable isotope labeling.[8] The ¹³C atoms at positions 1, 2, and 3 of the benzene ring act as a unique mass signature. This signature allows for the differentiation of the parent compound and its degradation products from endogenous or background compounds in complex matrices like soil and water.[9]
Here's a breakdown of the key benefits:
-
Unambiguous Identification: Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can selectively detect the ¹³C₃-labeled resorcinol and its metabolites based on their specific mass-to-charge ratios, which will be 3 Daltons higher than their unlabeled counterparts.[10] This eliminates false positives and provides a clear picture of the compound's fate.
-
Accurate Quantification: By using a known concentration of Resorcinol-1,2,3-¹³C₃ as the starting material, its disappearance and the appearance of its ¹³C₃-labeled metabolites can be accurately quantified over time, leading to precise degradation kinetics (e.g., DT₅₀ values).[11]
-
Metabolite Discovery: The ¹³C₃-label is retained in the core ring structure of many initial degradation products. This allows for the confident identification of novel metabolites by searching for their characteristic isotopic patterns in the mass spectra.[6]
-
Mass Balance Studies: Isotopic labeling enables comprehensive mass balance studies, accounting for the distribution of the chemical in the test system, including partitioning into different phases (water, soil, sediment), mineralization to ¹³CO₂, and the formation of non-extractable residues.[12]
Experimental Workflows and Protocols
This section outlines detailed protocols for conducting key environmental fate studies using Resorcinol-1,2,3-¹³C₃. These protocols are adapted from internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), with modifications for the use of stable isotope labeling and LC-MS/MS analysis.[6][13]
Workflow for Environmental Fate Studies of Resorcinol-1,2,3-¹³C₃
Caption: High-level workflow for environmental fate studies using Resorcinol-1,2,3-¹³C₃.
Protocol 1: Aerobic Transformation in Soil (Adapted from OECD 307)[14][15]
Objective: To determine the rate and pathway of aerobic degradation of Resorcinol-1,2,3-¹³C₃ in soil.
Materials:
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Resorcinol-1,2,3-¹³C₃ stock solution in a suitable solvent (e.g., methanol).
-
Incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatiles.[14]
-
Trapping solutions for ¹³CO₂ (e.g., 1M NaOH).
-
Extraction solvents (e.g., HPLC-grade acetonitrile, methanol).
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup).[15]
-
HPLC-MS/MS system.
Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil for 7-14 days in the dark at the test temperature (e.g., 20 ± 2°C) to allow for microbial stabilization.
-
Treat the soil with Resorcinol-1,2,3-¹³C₃ solution at a concentration relevant to its expected environmental concentration. Ensure even distribution.
-
Prepare control samples (untreated soil) and sterile controls (e.g., autoclaved soil treated with the test substance) to assess abiotic degradation.
-
-
Incubation:
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[16]
-
Maintain aerobic conditions by continuously passing humidified air through the incubation vessels.
-
Trap any evolved ¹³CO₂ in the trapping solution.
-
-
Sampling and Extraction:
-
Collect duplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with a suitable solvent (e.g., acetonitrile:water mixture) by shaking or sonication.
-
Centrifuge the samples and collect the supernatant. Repeat the extraction process for exhaustive recovery.[13]
-
-
Sample Analysis:
-
Analyze the trapping solution for ¹³CO₂ content using a suitable method (e.g., precipitation as Ba¹³CO₃ followed by isotope ratio mass spectrometry, or direct analysis of the headspace).
-
Analyze the soil extracts directly by HPLC-MS/MS or after a cleanup step (e.g., SPE) if significant matrix interference is observed.[7]
-
Develop a specific HPLC-MS/MS method for the detection and quantification of Resorcinol-1,2,3-¹³C₃ and its expected degradation products.
-
Data Analysis:
-
Plot the concentration of Resorcinol-1,2,3-¹³C₃ against time to determine the degradation kinetics and calculate the DT₅₀ (time for 50% dissipation).
-
Identify and quantify the formation and decline of ¹³C₃-labeled metabolites.
-
Calculate the mass balance at each sampling point, including the parent compound, metabolites, ¹³CO₂, and non-extractable residues.
Protocol 2: Phototransformation in Water (Adapted from OECD 316)[18][19]
Objective: To determine the rate and pathway of direct photolysis of Resorcinol-1,2,3-¹³C₃ in aqueous solution.
Materials:
-
Sterile, buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Resorcinol-1,2,3-¹³C₃ stock solution.
-
Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters).[17]
-
Quartz reaction vessels.
-
Dark control vessels.
-
HPLC-MS/MS system.
Procedure:
-
Solution Preparation:
-
Prepare a solution of Resorcinol-1,2,3-¹³C₃ in the sterile buffered water at a concentration that is environmentally relevant and allows for accurate analytical determination.
-
Fill the quartz reaction vessels with the test solution.
-
-
Irradiation:
-
Place the reaction vessels in the photoreactor and expose them to continuous irradiation.
-
Maintain a constant temperature (e.g., 25 ± 2°C).
-
Simultaneously, incubate dark control samples wrapped in aluminum foil to assess any abiotic degradation not due to photolysis.
-
-
Sampling:
-
Collect samples from both the irradiated and dark control vessels at appropriate time intervals. The sampling frequency should be higher at the beginning of the experiment.
-
-
Sample Analysis:
-
Directly analyze the water samples by HPLC-MS/MS for the quantification of Resorcinol-1,2,3-¹³C₃ and its phototransformation products.[18]
-
Data Analysis:
-
Calculate the first-order degradation rate constant and the photolytic half-life (DT₅₀) of Resorcinol-1,2,3-¹³C₃.
-
Identify and quantify the major phototransformation products.
-
Compare the degradation in the irradiated samples to the dark controls to confirm that the observed transformation is due to photolysis.
Anticipated Degradation Pathways of Resorcinol
Based on existing literature, the degradation of resorcinol proceeds through different pathways depending on the environmental conditions. The use of Resorcinol-1,2,3-¹³C₃ will be instrumental in confirming these pathways and potentially identifying new intermediates.
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The Strategic Application of Resorcinol-1,2,3-¹³C₃ in Modern Drug Metabolism Research: A Technical Guide
Introduction: The Imperative for Precision in Drug Metabolism Studies
Understanding the metabolic fate of xenobiotics is a cornerstone of drug discovery and development. The processes of absorption, distribution, metabolism, and excretion (ADME) dictate a compound's efficacy, safety, and dosing regimen.[1][][3] Stable isotope labeling (SIL) has emerged as an indispensable technique, offering a powerful lens through which to view the intricate journey of a drug molecule within a biological system.[4][5] By replacing specific atoms with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C, we can create tracers that are chemically identical to the parent molecule but distinguishable by mass spectrometry (MS).[][6] This guide focuses on the strategic application of Resorcinol-1,2,3-¹³C₃ , a specifically labeled variant of the common phenolic compound, resorcinol, to enhance the precision and depth of drug metabolism research.
Resorcinol (1,3-dihydroxybenzene) is not only a key industrial chemical but also a moiety found in various pharmaceutical agents and a known metabolite itself.[7][8] Its metabolism is relatively well-characterized, proceeding primarily through Phase II conjugation pathways to form glucuronide and sulfate metabolites.[9][10][11] The introduction of three ¹³C atoms into the aromatic ring of Resorcinol-1,2,3-¹³C₃ provides a significant mass shift (+3 Da), making it an ideal tool for a range of metabolic investigations. This application note will provide both the theoretical framework and detailed protocols for leveraging this powerful labeled compound.
Core Applications of Resorcinol-1,2,3-¹³C₃
The unique properties of Resorcinol-1,2,3-¹³C₃ make it highly valuable for two primary applications in drug metabolism research:
-
As a Superior Internal Standard for Quantitative Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[12] A stable isotope-labeled IS is the "gold standard" because it co-elutes with the analyte and experiences identical matrix effects (e.g., ion suppression or enhancement), which are significant challenges in bioanalysis.[1][13][14] Resorcinol-1,2,3-¹³C₃ is the ideal IS for quantifying unlabeled resorcinol and its metabolites in biological matrices like plasma, urine, or tissue homogenates.
-
As a Tracer for Metabolic Pathway Elucidation and Metabolite Identification: When studying compounds that are metabolized to resorcinol or its derivatives, or when investigating the metabolism of resorcinol itself under various conditions (e.g., in the presence of an investigational drug that may inhibit its metabolism), Resorcinol-1,2,3-¹³C₃ can be used as a tracer.[15][16] By incubating the labeled compound with in vitro systems like liver microsomes or hepatocytes, researchers can unequivocally identify its metabolites by searching for the characteristic +3 Da mass shift in the MS data. This helps to confirm metabolic pathways and identify novel or unexpected metabolites.[4][17]
Experimental Protocols and Methodologies
Protocol 1: Quantitative Analysis of Resorcinol in Human Plasma using LC-MS/MS with Resorcinol-1,2,3-¹³C₃ as an Internal Standard
This protocol details a robust method for the precise quantification of resorcinol in a complex biological matrix.
1. Rationale and Causality: The goal is to accurately measure the concentration of resorcinol. Biological matrices like plasma are complex and can interfere with the ionization process in the mass spectrometer, leading to inaccurate results.[1][13] By adding a known concentration of Resorcinol-1,2,3-¹³C₃ at the very beginning of the sample preparation, any loss of analyte during extraction or any variation in MS signal due to matrix effects will be mirrored by the labeled standard. The final quantification is based on the ratio of the analyte's MS signal to the IS's signal, which remains constant and accurate.[12]
2. Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Resorcinol (unlabeled analytical standard)
-
Resorcinol-1,2,3-¹³C₃ (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
3. Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of resorcinol in methanol.
-
Prepare a 1 mg/mL stock solution of Resorcinol-1,2,3-¹³C₃ in methanol.
-
Create a working internal standard (IS) solution of 100 ng/mL by diluting the IS stock solution in 50:50 ACN:Water.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the resorcinol stock solution into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into the wells of a 96-well plate.
-
Add 150 µL of the working IS solution (100 ng/mL in ACN) to each well, except for "double blank" wells (which receive ACN without IS). The ACN will precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate resorcinol from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ MS).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: The specific mass transitions need to be optimized. For negative mode, we would monitor the deprotonated molecule [M-H]⁻.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Resorcinol | 109.0 | Optimized fragment | Negative |
| Resorcinol-1,2,3-¹³C₃ | 112.0 | Optimized fragment | Negative |
4. Data Analysis and Validation: Construct a calibration curve by plotting the peak area ratio (Resorcinol / Resorcinol-1,2,3-¹³C₃) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to fit the curve. The concentration of resorcinol in unknown samples is then calculated from this curve. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and recovery.[18]
Protocol 2: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines how to use Resorcinol-1,2,3-¹³C₃ as a tracer to identify metabolites formed by Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGTs) enzymes.
1. Rationale and Causality: The primary metabolism of resorcinol involves conjugation.[9][10] By incubating the ¹³C₃-labeled resorcinol with liver microsomes (a source of drug-metabolizing enzymes), any metabolites formed will also contain the three ¹³C atoms. This creates a unique isotopic signature. In the mass spectrum, the unlabeled parent and its metabolites will appear as single peaks, while the labeled compound and its metabolites will appear as a distinct peak +3 Da higher. This allows for the confident identification of metabolites by searching for these specific mass shifts, even at low concentrations, cutting through the noise of the biological matrix.
2. Materials and Reagents:
-
Resorcinol-1,2,3-¹³C₃
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (for Phase I reactions)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid, for UGT reactions)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard for analytical purposes.
3. Step-by-Step Methodology:
-
Incubation Preparation (in a 96-well plate or microcentrifuge tubes):
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, and HLM (e.g., final concentration of 0.5 mg/mL protein).
-
Add Resorcinol-1,2,3-¹³C₃ to a final concentration of 10 µM.
-
For Phase II (Glucuronidation): Add UDPGA to a final concentration of 2 mM.
-
Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
-
Initiation and Termination:
-
For Phase I: Initiate the reaction by adding the NADPH regenerating system.
-
For Phase II: The reaction is already initiated by the presence of UDPGA and the substrate.
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This stops enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at 4000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential metabolites.
-
Data Analysis: Search the full-scan MS data for masses corresponding to the expected metabolites (e.g., glucuronide or sulfate conjugates) with the +3 Da mass shift from the ¹³C₃ label. For example:
-
Resorcinol-1,2,3-¹³C₃ [M-H]⁻: m/z 112.0
-
Resorcinol-¹³C₃-glucuronide [M-H]⁻: m/z 288.0 (112.0 + 176.0)
-
-
Visualization of Experimental Workflows
Conclusion and Future Perspectives
Resorcinol-1,2,3-¹³C₃ stands as a powerful and precise tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard ensures the highest level of accuracy in quantitative bioanalysis, a critical requirement for regulatory submissions and clinical trial data.[12][19] Furthermore, its use as a metabolic tracer simplifies the complex task of metabolite identification, allowing for the rapid and confident elucidation of metabolic pathways.[15][20] As analytical instrumentation continues to improve in sensitivity and resolution, the strategic use of stable isotope-labeled compounds like Resorcinol-1,2,3-¹³C₃ will become even more integral to advancing our understanding of how drugs behave in biological systems, ultimately leading to the development of safer and more effective medicines.
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Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Isotopic labeling of metabolites in drug discovery applications. (2011). PubMed. Retrieved January 15, 2026, from [Link]
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Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008). PubMed. Retrieved January 15, 2026, from [Link]
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Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023). SciTechnol. Retrieved January 15, 2026, from [Link]
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13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 15, 2026, from [Link]
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Metabolism of resorcinylic compounds by bacteria: new pathway for resorcinol catabolism in Azotobacter vinelandii. (1977). PubMed Central. Retrieved January 15, 2026, from [Link]
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Resorcinol | C6H6O2 | CID 5054. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2011). PubMed Central. Retrieved January 15, 2026, from [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. Retrieved January 15, 2026, from [Link]
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Stable isotope-resolved metabolomics and applications for drug development. (2012). PubMed Central. Retrieved January 15, 2026, from [Link]
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Amount of resorcinol and its metabolites in the medium. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Pharmacokinetics of resorcinol in the rat. (1982). PubMed. Retrieved January 15, 2026, from [Link]
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Resorcinol. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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How to measure / detect Resorcinol on LC-MS/MS? (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
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¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011). PubMed. Retrieved January 15, 2026, from [Link]
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Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]
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New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Resorcinol (Compound). (n.d.). Exposome-Explorer. Retrieved January 15, 2026, from [Link]
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Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. (2011). PubMed. Retrieved January 15, 2026, from [Link]
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Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2012). PubMed. Retrieved January 15, 2026, from [Link]
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C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
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Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
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Cytotoxicity of resorcinol under short- and long-term exposure in vitro. (2004). PubMed. Retrieved January 15, 2026, from [Link]
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Application Note: Tracing the Metabolic Fate of Resorcinol in Vitro Using Stable Isotope-Labeled Resorcinol-1,2,3-¹³C₃
Abstract
Stable isotope labeling is a powerful and indispensable technique for elucidating the metabolic fate of compounds in biological systems.[1][2][3] By replacing standard atoms with their heavy, non-radioactive counterparts (e.g., ¹³C for ¹²C), researchers can trace the transformation of a parent molecule into various downstream metabolites using mass spectrometry.[4][5] This application note provides a comprehensive, field-proven protocol for the administration of Resorcinol-1,2,3-¹³C₃ to mammalian cell cultures. The core objective is to enable researchers to accurately track the metabolic incorporation and transformation of the resorcinol backbone. We present a self-validating workflow that begins with determining compound cytotoxicity to establish optimal dosing, followed by a detailed methodology for cell culture administration, and concluding with robust procedures for quenching metabolism and extracting metabolites for downstream analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method: Stable Isotope-Resolved Metabolomics
The fundamental premise of this protocol is to introduce Resorcinol-1,2,3-¹³C₃ into a living cell culture system. The three ¹³C atoms on the aromatic ring act as a stable, traceable signature. As the cellular machinery metabolizes the resorcinol, these heavy carbon atoms are retained in any resulting metabolites.
When the cell extracts are analyzed by a mass spectrometer, any metabolite derived from the administered resorcinol will exhibit a mass shift of +3 Daltons (Da) compared to its unlabeled, endogenous counterpart. This clear mass difference allows for the unambiguous identification and relative quantification of metabolites directly produced from the resorcinol precursor, providing a clear picture of its metabolic pathway.[4][6]
Pre-Experimental Validation: Determining Optimal Working Concentration via Cytotoxicity Assay
Before initiating a labeling experiment, it is imperative to determine the highest concentration of resorcinol that does not adversely affect cell viability. High concentrations of resorcinol can induce cytotoxicity, which would confound any metabolic study.[7][8] A dose-response cytotoxicity assay is a mandatory preliminary step.
Protocol: MTT Assay for Resorcinol Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed the mammalian cell line of choice into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Resorcinol Solutions: Prepare a 2X concentrated serial dilution of unlabeled resorcinol in complete growth medium. A suggested starting range is from 1 µM to 10 mM.
-
Compound Administration: Carefully remove 50 µL of media from each well and add 50 µL of the 2X resorcinol dilutions. This will result in the desired final concentrations. Include "vehicle control" (medium only) and "no-cell" (medium only, no cells) wells.
-
Incubation: Incubate the plate for a period that reflects your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. The highest concentration that results in ≥90% cell viability is recommended as the maximum working concentration for your labeling study. Studies have shown that resorcinol can inhibit mitochondrial activity at high concentrations.[9]
| Parameter | Recommended Value |
| Cell Line | User-specific (e.g., HepG2, A549, 3T3) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Resorcinol Conc. Range | 1 µM - 10 mM (logarithmic dilutions) |
| Exposure Time | 24 - 72 hours[7][8] |
| Assay | MTT or Neutral Red Uptake (NRU)[9] |
Table 1: Recommended parameters for cytotoxicity testing of resorcinol.
Core Experimental Protocol: Administration of Resorcinol-1,2,3-¹³C₃
This protocol details the administration of the labeled compound to adherent mammalian cells.
3.1. Reagent Preparation
-
Stock Solution: Prepare a 1000X stock solution of Resorcinol-1,2,3-¹³C₃ in a sterile, biocompatible solvent such as DMSO or ethanol. For example, to achieve a final concentration of 10 µM, prepare a 10 mM stock. Store at -20°C.
-
Labeling Medium: Prepare complete growth medium containing the desired final concentration of Resorcinol-1,2,3-¹³C₃ by diluting the stock solution 1:1000. Prepare a parallel "unlabeled" medium containing the same final concentration of standard resorcinol for use as a biological and analytical control.
3.2. Step-by-Step Labeling Procedure
-
Cell Culture: Seed cells in the appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to approximately 70-80% confluency. A minimum of 1x10⁶ cells per replicate is recommended for metabolomics experiments.[10]
-
Medium Removal: Aspirate the standard growth medium from the cells.
-
Washing (Optional but Recommended): Gently wash the cell monolayer once with 1X sterile Phosphate-Buffered Saline (PBS) to remove any residual medium.
-
Labeling: Add the pre-warmed "Labeling Medium" to the cells.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C, 5% CO₂. The incubation time is a critical variable that depends on the anticipated rate of metabolism.
Metabolite Quenching and Extraction: A Critical Step
To accurately capture the metabolic state of the cells at the time of harvest, enzymatic activity must be stopped instantly.[11] This process is known as quenching. Failure to quench properly can lead to significant artifacts as metabolite pools change rapidly post-harvest.
Protocol: Fast Quenching and Extraction for Adherent Cells
-
Preparation: Place the cell culture plates on wet ice to lower the temperature rapidly. Prepare an ice-cold quenching/extraction solution of 80:20 Methanol:Water.[12]
-
Quenching: Aspirate the labeling medium from the plate. Immediately wash the cells with a small volume of ice-cold 0.9% saline solution to remove extracellular contaminants, and aspirate.[10]
-
Extraction: Immediately add 1 mL (for a 6-well plate) of the ice-cold 80:20 methanol:water solution to each well.[12] This step simultaneously halts metabolism and lyses the cells, releasing intracellular metabolites.
-
Cell Harvesting: Use a cell scraper to detach the cells into the methanol solution.[10] It is recommended to avoid trypsin, as it can damage cell membranes and cause metabolite leakage.[10]
-
Collection: Transfer the cell lysate/extract mixture to a microcentrifuge tube.
-
Final Processing: Vortex the tube vigorously and place it in a -80°C freezer for at least 15 minutes to precipitate proteins.[4] Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Sample Storage: Transfer the supernatant, which contains the metabolites, to a new tube. This extract can be stored at -80°C or dried down under nitrogen for subsequent LC-MS analysis.
Hypothetical Metabolic Pathway and Data Visualization
Resorcinol is known to be metabolized in biological systems, often through hydroxylation and subsequent conjugation (e.g., glucuronidation or sulfation).[13] While the specific pathways can be cell-type dependent, a plausible route involves conversion to pyrogallol, as observed in some bacterial systems.[14][15] The ¹³C₃-labeling allows for the confirmation of this and other potential pathways.
Conclusion and Best Practices
This protocol provides a robust framework for investigating the metabolic fate of resorcinol in cell culture using Resorcinol-1,2,3-¹³C₃. Adherence to the pre-validation and quenching steps is critical for generating high-quality, reproducible data. The insights gained from such stable isotope tracing experiments are invaluable for understanding the biotransformation of xenobiotics, aiding in drug development and toxicology research.
References
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). Broad Institute. Retrieved from [Link]
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Roberts, L. D., et al. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. Retrieved from [Link]
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Stable isotope labeling by amino acids in cell culture. (2023). Wikipedia. Retrieved from [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. Retrieved from [Link]
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Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 619. Retrieved from [Link]
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Groseclose, E. E., & Chapman, P. J. (1976). Metabolism of resorcinylic compounds by bacteria: new pathway for resorcinol catabolism in Azotobacter vinelandii. Journal of Bacteriology, 126(2), 937-944. Retrieved from [Link]
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Groseclose, E. E., & Chapman, P. J. (1976). Metabolism of resorcinylic compounds by bacteria: new pathway for resorcinol catabolism in Azotobacter vinelandii. PMC. Retrieved from [Link]
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General Metabolite Extraction for Cell Culture Sample Submission. (2018). Health Sciences Metabolomics and Lipidomics Core. Retrieved from [Link]
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Putluri, N., et al. (2013). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. Journal of Mass Spectrometry, 48(12), 1270-1275. Retrieved from [Link]
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Ritter, J. B., et al. (2015). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. PMC. Retrieved from [Link]
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What is the mechanism of Resorcinol?. (2024). Patsnap Synapse. Retrieved from [Link]
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Lorenz, M. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1019-1033. Retrieved from [Link]
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Skowroń, J., & Zapór, L. (2004). Cytotoxicity of Resorcinol Under Short- and Long-Term Exposure in Vitro. ResearchGate. Retrieved from [Link]
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13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Skowroń, J., & Zapór, L. (2004). Cytotoxicity of Resorcinol Under Short- and Long-Term Exposure in Vitro. International Journal of Occupational Safety and Ergonomics, 10(2), 147-156. Retrieved from [Link]
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Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). RSC Publishing. Retrieved from [Link]
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Resorcinol. (n.d.). USP. Retrieved from [Link]
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Application Note: A Guide to Dose Optimization for In Vivo Tracer Studies Using Resorcinol-1,2,3-¹³C₃
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying pharmacokinetic profiles in vivo.[1][2] Resorcinol-1,2,3-¹³C₃ is a stable isotope-labeled tracer designed for studies involving resorcinol, a compound of interest in pharmaceutical, cosmetic, and environmental research. A critical and often overlooked step in designing in vivo tracer studies is the rigorous optimization of the tracer dose. Administering a dose that is too low results in an insufficient signal for reliable quantification, while an excessive dose can perturb the very metabolic pathways under investigation and introduce confounding toxicity.[3] This application note provides a comprehensive framework and detailed protocols for systematically determining the optimal in vivo dose of Resorcinol-1,2,3-¹³C₃. We will cover the underlying scientific rationale, a step-by-step experimental workflow, bioanalytical methods, and data interpretation, empowering researchers to conduct robust and reproducible tracer studies.
Introduction and Scientific Rationale
Stable isotope tracing is a powerful technique that involves introducing a non-radioactive, isotopically enriched compound into a biological system to track its metabolic fate.[4] The incorporation of three ¹³C atoms into the resorcinol backbone (Resorcinol-1,2,3-¹³C₃) creates a molecule that is chemically identical to its unlabeled counterpart ("tracee") but is distinguishable by mass spectrometry due to its +3 Dalton mass shift. This allows for the precise tracking of the tracer's absorption, distribution, metabolism, and excretion (ADME) without altering the underlying biology.[5][6]
1.1. The Metabolic Fate of Resorcinol Understanding the expected metabolic pathways of resorcinol is fundamental to designing the study. Resorcinol (1,3-dihydroxybenzene) is a phenolic compound that undergoes extensive phase II metabolism. In vivo studies, primarily in rats, have demonstrated that resorcinol is rapidly absorbed and cleared from plasma, with the majority being excreted in the urine.[7][8] The primary metabolic transformations are conjugation reactions at the hydroxyl groups.
-
Glucuronidation: This is the major metabolic pathway, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to one of the hydroxyl groups, significantly increasing water solubility for renal excretion.[7][9][10]
-
Sulfation: A secondary but significant pathway involves the addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes.[11][12] This also enhances hydrophilicity and facilitates elimination.[13]
Therefore, a successful tracer study must be able to detect and quantify not only the parent Resorcinol-1,2,3-¹³C₃ but also its ¹³C₃-labeled glucuronide and sulfate conjugates in biological matrices like plasma and urine.
Caption: Metabolic pathway of Resorcinol-¹³C₃.
1.2. The Imperative of Dose Optimization The "optimal dose" for a tracer study is the lowest possible amount that achieves a sufficient and reproducible isotopic enrichment in the target analytes (parent and metabolites) at the relevant time points for accurate measurement by mass spectrometry.
Why is this critical?
-
Avoiding Metabolic Perturbation: High concentrations of a substrate can alter enzyme kinetics, shifting metabolic fluxes away from their basal state. The goal is to observe the system, not to perturb it.
-
Preventing Toxicity: While resorcinol is used in some topical products, it has known toxic effects at higher concentrations, including impacts on the central nervous system and thyroid function.[9][14][15] Animal studies have established a maximum tolerated daily dose of 100 mg/kg in rats, providing a clear upper boundary for safety.[7]
-
Ensuring Signal Integrity: The dose must be high enough to ensure the ¹³C-labeled peaks are clearly distinguishable from the natural isotopic background noise of the unlabeled compound and other matrix components.
Experimental Design for a Dose-Finding Study
This section outlines a robust experimental design for determining the optimal intravenous (IV) dose of Resorcinol-1,2,3-¹³C₃ in a rodent model. An IV bolus is chosen for this protocol to bypass absorption kinetics and focus directly on distribution and metabolism.
2.1. Ethical Considerations in Animal Studies All animal experiments must be conducted with the highest ethical standards. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly followed.[16][17]
-
Replacement: In this case, an in vivo study is necessary to understand systemic metabolism, making replacement difficult.
-
Reduction: The study is designed with a minimal number of animals per group required to achieve statistical power.
-
Refinement: Procedures are designed to minimize animal stress and discomfort, including using appropriate handling techniques and minimizing blood draw volumes.[18][19][20]
2.2. Dose Selection Rationale and Study Groups A dose-escalation design is proposed. Doses should be selected based on existing toxicological data and the expected limits of analytical detection. Given the known rapid clearance, a single bolus administration is appropriate.
| Group | Dose Level (mg/kg) | Number of Animals (n) | Rationale |
| 1 | Vehicle Control (Saline) | 3 | To establish baseline and matrix effects. |
| 2 | 0.5 | 4 | Low dose: Aims to test the lower limit of detection. |
| 3 | 2.5 | 4 | Medium dose: Expected to provide a robust signal. |
| 4 | 10.0 | 4 | High dose: Well below the 100 mg/kg NOAEL[7]; serves as a positive control for signal saturation. |
2.3. Experimental Workflow Overview The overall workflow involves acclimatizing the animals, preparing and administering the tracer, collecting biological samples at key time points, processing those samples, and analyzing them via LC-MS/MS.
Caption: Workflow for Resorcinol-¹³C₃ dose optimization.
Detailed In Vivo Protocol
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Housing: Standard conditions with a 12-hour light/dark cycle. Animals should be housed in metabolic cages for urine collection.
Part A: Preparation (Day -1 to 0)
-
Acclimatization: Acclimate animals to handling and metabolic cages for at least 3 days prior to the study.
-
Fasting: Fast animals for 4-6 hours before dosing to reduce metabolic variability. Water should be available ad libitum.
-
Tracer Formulation: On the day of the study, prepare dosing solutions of Resorcinol-1,2,3-¹³C₃ in sterile 0.9% saline. The concentration should be adjusted so the injection volume is approximately 1 mL/kg. For example, for the 2.5 mg/kg dose group, prepare a 2.5 mg/mL solution. Vortex thoroughly to ensure complete dissolution.
Part B: Administration and Sampling (Day 0)
-
Pre-dose Sample: Collect a baseline blood sample (~100 µL) from the tail vein (t=0).
-
Administration: Administer the prepared tracer solution as a single bolus via the tail vein. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (~100 µL) into EDTA-coated tubes at the following time points post-dose: 5, 15, 30, 60, 120, 240, and 480 minutes. The time points are selected to capture the rapid distribution and elimination phases based on known pharmacokinetics.[7]
-
Urine Collection: Collect urine from the metabolic cages over a 24-hour period post-dose.
Part C: Sample Processing
-
Plasma Preparation: Immediately after each blood draw, centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.
-
Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube. Store plasma and urine samples at -80°C until bioanalysis.
Bioanalytical Protocol via LC-MS/MS
Objective: To develop a method for the simultaneous quantification of Resorcinol-1,2,3-¹³C₃ (parent), ¹³C₃-Resorcinol Glucuronide, and ¹³C₃-Resorcinol Sulfate.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Sample Preparation:
-
Thaw plasma and urine samples on ice.
-
Perform a protein precipitation extraction on plasma samples. Add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of plasma.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
-
For urine samples, dilute 1:10 with the initial mobile phase, vortex, and inject directly.
LC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these polar compounds.[21][22]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute analytes, and return to initial conditions.
-
Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode, which is ideal for phenolic compounds and their acidic conjugates.
Mass Spectrometry Transitions: The key is to monitor the specific mass-to-charge (m/z) transitions for the ¹³C₃-labeled analytes. The +3 Da mass shift differentiates them from their endogenous, unlabeled counterparts.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled Resorcinol | 109.0 | 65.0 | For monitoring potential perturbation. |
| Resorcinol-1,2,3-¹³C₃ | 112.0 | 67.0 | Parent tracer compound. |
| Unlabeled Resorcinol Glucuronide | 285.1 | 109.0 | Endogenous metabolite. |
| ¹³C₃-Resorcinol Glucuronide | 288.1 | 112.0 | Key ¹³C₃-labeled metabolite. |
| Unlabeled Resorcinol Sulfate | 189.0 | 109.0 | Endogenous metabolite. |
| ¹³C₃-Resorcinol Sulfate | 192.0 | 112.0 | Key ¹³C₃-labeled metabolite. |
Data Interpretation and Optimal Dose Selection
After analyzing all samples, the primary goal is to assess the signal intensity and reproducibility for each dose level.
5.1. Key Evaluation Metrics
-
Peak Area/Signal Intensity: Plot the peak area of each ¹³C₃-labeled analyte versus time for each dose group.
-
Isotopic Enrichment: Calculate the ratio of the tracer (¹³C₃-labeled) to the tracee (unlabeled) at each time point. This provides a measure of how much the tracer has enriched the endogenous pool.
-
Reproducibility: Evaluate the coefficient of variation (%CV) among the animals within each dose group. A %CV below 20% is generally considered acceptable.
5.2. Criteria for the Optimal Dose The optimal dose is the lowest dose that meets the following criteria:
-
Sufficient Signal: The peak for the parent tracer and its key metabolites should have a signal-to-noise ratio (S/N) of >10 at the majority of time points, particularly around the Cmax.
-
Measurable Enrichment: Provides a clear and quantifiable isotopic enrichment over the natural background.
-
Linearity (Optional but Recommended): The dose-response curve (Dose vs. Area Under the Curve - AUC) for the tracer should ideally be in a linear range, suggesting the metabolic machinery is not saturated.
-
No Adverse Effects: No observable signs of toxicity or distress in the animals.
Hypothetical Data Summary:
| Dose (mg/kg) | Parent Tracer (AUC) | Metabolite Tracer (AUC) | S/N at Cmax | Within-Group %CV | Observations |
| 0.5 | 1.5 x 10⁴ | 5.0 x 10⁴ | 8 | 35% | Signal is weak and variable, near the limit of quantification. |
| 2.5 | 9.5 x 10⁴ | 3.1 x 10⁵ | >50 | 15% | Strong, reproducible signal for parent and metabolites. |
| 10.0 | 4.1 x 10⁵ | 1.3 x 10⁶ | >200 | 12% | Excellent signal, but may be higher than necessary. |
Based on this hypothetical data, the 2.5 mg/kg dose would be selected as the optimal dose for future definitive studies. It provides a robust and reliable signal well above the limit of detection without using an excessive amount of the tracer.
Conclusion
A systematic dose optimization study is a mandatory preliminary step for any in vivo research utilizing stable isotope tracers like Resorcinol-1,2,3-¹³C₃. By carefully considering the known metabolism and toxicology of the compound, researchers can design a dose-finding study that is both efficient and ethical. The protocol described herein provides a comprehensive template for determining the minimum effective dose that yields high-quality, reproducible data, ensuring the scientific integrity and success of subsequent metabolic and pharmacokinetic investigations.
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- 11. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Resorcinol-1,2,3-¹³C₃ NMR Spectral Assignment and Analysis
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectral assignment of Resorcinol-1,2,3-¹³C₃. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the principles and practical steps for acquiring and interpreting ¹H and ¹³C NMR spectra of this isotopically labeled compound. The strategic incorporation of three ¹³C isotopes significantly enhances signal intensity and provides invaluable tools for unambiguous spectral assignment through the analysis of ¹³C-¹³C and ¹H-¹³C coupling patterns. This note will detail sample preparation, NMR acquisition parameters for one-dimensional and two-dimensional experiments (HSQC and HMBC), and a systematic approach to spectral interpretation, supported by predictive data and experimental findings.
Introduction: The Significance of Isotopic Labeling in NMR
Resorcinol (benzene-1,3-diol) is a crucial building block in the synthesis of numerous pharmaceuticals, polymers, and other fine chemicals[1]. Understanding its chemical environment and reactivity is paramount. While standard ¹H and ¹³C NMR are powerful tools for structural elucidation, the low natural abundance of the ¹³C isotope (approximately 1.1%) often leads to low signal-to-noise ratios in ¹³C NMR spectra, requiring longer acquisition times[2].
Isotopic labeling, specifically with ¹³C, offers a potent solution to this challenge[2][3]. By strategically incorporating ¹³C atoms at specific positions, such as in Resorcinol-1,2,3-¹³C₃, we can dramatically enhance the signal intensity of the labeled carbons[2]. This targeted enrichment not only facilitates direct observation of these carbons but also introduces observable ¹³C-¹³C coupling constants, which provide definitive evidence for the connectivity of the carbon skeleton. Furthermore, the enhanced signals are instrumental in more sensitive two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which map the intricate network of proton-carbon connectivities.
This application note will leverage the unique spectral features of Resorcinol-1,2,3-¹³C₃ to provide a clear and authoritative guide to its complete NMR spectral assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
Before delving into experimental protocols, it is instructive to consider the predicted chemical shifts for resorcinol. Computational prediction tools, often employing Density Functional Theory (DFT) or machine learning algorithms, provide a valuable starting point for spectral assignment[4][5][6][7]. The symmetry of the unlabeled resorcinol molecule dictates that there are four unique carbon environments and three unique proton environments[8].
Table 1: Predicted NMR Chemical Shifts for Resorcinol
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1/C3 | - | ~158 |
| C2 | ~6.9-7.2 | ~103-108 |
| C4/C6 | ~6.2-6.5 | ~131 |
| C5 | ~6.2-6.5 | ~108-110 |
| OH | ~9.15 (in DMSO-d₆) | - |
Note: Chemical shifts are highly dependent on the solvent used[9][10][11]. The values presented are typical ranges and may vary.
Experimental Protocols
Sample Preparation
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is recommended for the preparation of a Resorcinol-1,2,3-¹³C₃ sample for NMR analysis.
Materials:
-
Resorcinol-1,2,3-¹³C₃ (CAS 1185048-67-2)[12]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Acetone-d₆) of high purity
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which resorcinol is readily soluble and that does not have signals overlapping with the analyte's resonances. DMSO-d₆ is a common choice for phenolic compounds due to its excellent solvating power and the positioning of its residual peak[13][14].
-
Concentration: Weigh an appropriate amount of Resorcinol-1,2,3-¹³C₃ to prepare a solution with a concentration of approximately 10-20 mg/mL. This concentration provides a good balance between signal strength and potential line broadening effects.
-
Dissolution: Accurately transfer the weighed sample into a clean, dry volumetric flask. Add the deuterated solvent to the mark.
-
Homogenization: Cap the flask and gently vortex or sonicate until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer approximately 0.6-0.7 mL of the prepared solution into a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) or a suitable salt can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient[15].
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring high-quality NMR data on a standard 400 or 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
Diagram 1: General NMR Experimental Workflow
Caption: Workflow for NMR analysis of Resorcinol-1,2,3-¹³C₃.
Table 2: Suggested NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Spectral Width | 12-16 ppm | To encompass all aromatic and hydroxyl proton signals. | |
| Acquisition Time | 2-4 s | To ensure good digital resolution. | |
| Relaxation Delay (d1) | 5 s | To allow for full relaxation of protons for accurate integration. | |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise with an enriched sample. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled experiment with a 30-degree pulse. |
| Spectral Width | 200-220 ppm | To cover the full range of aromatic carbon chemical shifts. | |
| Acquisition Time | 1-2 s | Adequate for typical carbon linewidths. | |
| Relaxation Delay (d1) | 2-5 s | Balances sensitivity and experiment time. | |
| Number of Scans | 128-512 | Increased scans are needed due to lower sensitivity, though ¹³C-labeling helps significantly. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC for multiplicity determination (CH, CH₂, CH₃). |
| Spectral Width (F2, ¹H) | 10-12 ppm | Centered on the aromatic proton region. | |
| Spectral Width (F1, ¹³C) | 100-120 ppm | Centered on the aromatic carbon region. | |
| Number of Scans | 4-8 | Typically sufficient for good correlation signals. | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgpndqf | Standard HMBC for long-range correlations. |
| Spectral Width (F2, ¹H) | 10-12 ppm | Centered on the aromatic proton region. | |
| Spectral Width (F1, ¹³C) | 180-200 ppm | To encompass all carbons showing long-range couplings. | |
| Number of Scans | 16-64 | More scans may be needed to observe weaker correlations. |
Spectral Assignment and Analysis
The strategic placement of the three ¹³C labels in Resorcinol-1,2,3-¹³C₃ provides a unique opportunity for unambiguous spectral assignment.
¹H NMR Spectrum
The ¹H NMR spectrum of resorcinol is expected to show three distinct signals in the aromatic region and a signal for the hydroxyl protons, which may be broad and its chemical shift can be concentration and temperature dependent. Due to the symmetry of the unlabeled molecule, the protons at positions 4 and 6 are chemically equivalent. The proton at position 2 is unique, as is the proton at position 5.
Expected Splitting Pattern (in a non-exchanging solvent):
-
H2: A triplet due to coupling with H4 and H6 (if equivalent).
-
H4/H6: A doublet of doublets due to coupling with H2 and H5.
-
H5: A triplet due to coupling with H4 and H6.
In D₂O, the hydroxyl protons will exchange with deuterium and their signal will disappear.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of unlabeled resorcinol will show four signals corresponding to the four unique carbon environments[8]. However, for Resorcinol-1,2,3-¹³C₃, the spectrum will be more complex and informative due to ¹³C-¹³C couplings.
-
C1, C2, and C3: These signals will be significantly enhanced due to the ¹³C enrichment. They will appear as multiplets due to one- and two-bond ¹³C-¹³C couplings.
-
C1 will be coupled to C2 (¹JCC) and C6 (a naturally abundant ¹³C, if observable).
-
C2 will be coupled to C1 and C3 (¹JCC).
-
C3 will be coupled to C2 and C4 (¹JCC).
-
-
C4, C5, and C6: These carbons are not labeled and will appear as singlets with their natural abundance intensity, unless long-range couplings to the labeled carbons are resolved.
Diagram 2: Expected ¹³C-¹³C Couplings
Caption: One- and two-bond ¹³C-¹³C couplings in Resorcinol-1,2,3-¹³C₃.
2D NMR Analysis: HSQC and HMBC
Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to[16]. In the HSQC spectrum of Resorcinol-1,2,3-¹³C₃, we expect to see cross-peaks for:
-
H2 correlating with C2.
-
H4 correlating with C4.
-
H5 correlating with C5.
-
H6 correlating with C6.
The signal for C2 will be particularly intense due to the ¹³C labeling.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away[17][18]. This is a powerful tool for piecing together the carbon skeleton. Key expected correlations include:
-
H2 will show correlations to C1, C3, C4, and C6 . The correlations to the labeled C1 and C3 will be strong.
-
H4 will show correlations to C2, C3, C5, and C6 .
-
H5 will show correlations to C1, C3, C4, and C6 .
-
H6 will show correlations to C1, C2, C4, and C5 .
-
By systematically analyzing these correlations, a complete and self-validating assignment of all ¹H and ¹³C signals can be achieved.
Table 3: Summary of Expected NMR Data and Correlations for Resorcinol-1,2,3-¹³C₃
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations from Proton |
| C1 | - | ~158 | H2, H5, H6 |
| C2 | ~6.9-7.2 | ~103-108 | C1, C3, C4, C6 |
| C3 | - | ~158 | H2, H4, H5 |
| C4 | ~6.2-6.5 | ~131 | C2, C3, C5, C6 |
| C5 | ~6.2-6.5 | ~108-110 | C1, C3, C4, C6 |
| C6 | ~6.2-6.5 | ~131 | C1, C2, C4, C5 |
Conclusion
The use of Resorcinol-1,2,3-¹³C₃ provides a significant advantage in NMR spectral analysis. The enhanced sensitivity of the labeled carbons and the presence of ¹³C-¹³C couplings allow for a more rapid and confident assignment of the molecular structure. The protocols and analytical strategies outlined in this application note offer a robust framework for researchers working with this and other ¹³C-labeled compounds. The combination of one-dimensional and two-dimensional NMR techniques, guided by the principles of chemical shift and spin-spin coupling, provides a self-validating system for complete structural elucidation.
References
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National Center for Biotechnology Information. (n.d.). Resorcinol. PubChem. Retrieved from [Link]
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ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages.
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Biological Magnetic Resonance Bank. (n.d.). bmse000415 Resorcinol. Retrieved from [Link]
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PubMed. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Retrieved from [Link]
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SpectraBase. (n.d.). Resorcinol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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- Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics.
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SpectraBase. (n.d.). Resorcinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Electronic Supporting Information. Retrieved from [Link]
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CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]
- Scribd. (n.d.). Resorcinol: Structure & Properties.
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ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
- Taylor & Francis Online. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.
- De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247). Retrieved from [Link]
-
YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
-
Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
-
PubMed. (n.d.). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. Retrieved from [Link]
- University of Nizwa. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
- CNR-IRIS. (2021). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo.
- JOC. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2008). Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide. Retrieved from [Link]
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Application and Protocol for High-Accuracy Quantification of Resorcinol using Isotope Dilution Mass Spectrometry with "Resorcinol-1,2,3-¹³C₃"
This technical guide provides a comprehensive overview and a detailed protocol for the quantitative analysis of resorcinol in complex biological matrices, such as human urine, using Isotope Dilution Mass Spectrometry (IDMS). The method leverages the high-purity stable isotope-labeled internal standard, Resorcinol-1,2,3-¹³C₃, to achieve exceptional accuracy, precision, and reliability, effectively mitigating common analytical challenges like matrix effects.
This document is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who require a robust and validated method for resorcinol quantification.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a definitive analytical technique for quantifying a compound in a sample.[1][2] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Resorcinol-1,2,3-¹³C₃—to the sample at the earliest stage of preparation.[3] This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the native resorcinol (the analyte) and thus behaves identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[4][5]
Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Consequently, the ratio of the mass spectrometric signal of the native analyte to that of the SIL-IS remains constant. This ratio is then used to calculate the exact concentration of the analyte in the original sample, providing a highly accurate and precise measurement that corrects for variations in sample recovery and matrix-induced ion suppression or enhancement.[4][5]
The Advantage of ¹³C-Labeled Internal Standards
While deuterium-labeled standards are commonly used, ¹³C-labeled internal standards like Resorcinol-1,2,3-¹³C₃ offer a distinct advantage. Due to the minimal difference in physicochemical properties between ¹²C and ¹³C isotopes, ¹³C-labeled standards co-elute almost perfectly with the native analyte under various chromatographic conditions.[5] This is not always the case with deuterium-labeled standards, where a slight chromatographic shift can sometimes be observed, potentially leading to less effective compensation for matrix effects that occur at a specific retention time.[5]
Experimental Protocol: Quantification of Resorcinol in Human Urine
This protocol is adapted from established methods for resorcinol analysis in biological fluids and is optimized for use with a ¹³C-labeled internal standard.[6]
Materials and Reagents
-
Analyte Standard: Resorcinol (≥99% purity)
-
Internal Standard: Resorcinol-1,2,3-¹³C₃
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate, Sodium acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges
Preparation of Stock and Working Solutions
-
Resorcinol Stock Solution (1 mg/mL): Accurately weigh 10 mg of resorcinol and dissolve in 10 mL of methanol.
-
Resorcinol-1,2,3-¹³C₃ Stock Solution (100 µg/mL): Accurately weigh 1 mg of Resorcinol-1,2,3-¹³C₃ and dissolve in 10 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the Resorcinol-1,2,3-¹³C₃ stock solution with 50:50 methanol/water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the resorcinol stock solution into a pooled urine matrix to achieve a concentration range of 1 µg/L to 2000 µg/L.
Sample Preparation Workflow
The following workflow is designed to account for the presence of resorcinol conjugates (glucuronides and sulfates) in urine.
Caption: Workflow for the preparation of urine samples for resorcinol analysis.
Detailed Steps:
-
Pipette 0.5 mL of each urine sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Add 50 µL of the 1 µg/mL Resorcinol-1,2,3-¹³C₃ working solution to each tube (except for blank samples).
-
Add 0.5 mL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase, vortex, and incubate at 37°C for 16 hours to deconjugate resorcinol metabolites.[6]
-
After incubation, add 1 mL of cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge for cleanup.
-
Wash the cartridge with water followed by methanol.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
Table 3: MRM Transitions for Resorcinol and Resorcinol-1,2,3-¹³C₃
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Resorcinol | 109.0 | 65.0 | 20 | 100 |
| Resorcinol-1,2,3-¹³C₃ | 112.0 | 67.0 | 20 | 100 |
Note: The precursor and product ions should be confirmed by direct infusion of the individual standards. Collision energies will require optimization.
Data Analysis and Quantification
The concentration of resorcinol in the unknown samples is determined by constructing a calibration curve. For each calibration standard, calculate the peak area ratio of the resorcinol MRM transition to the Resorcinol-1,2,3-¹³C₃ MRM transition. Plot this ratio against the known concentration of resorcinol. A linear regression with a weighting factor of 1/x is typically used. The concentration of resorcinol in the unknown samples is then calculated from their measured peak area ratios using the regression equation.
Trustworthiness: A Self-Validating System
The protocol described herein is inherently self-validating due to the principles of isotope dilution.
-
Correction for Matrix Effects: Complex biological matrices like urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6] Since the ¹³C-labeled internal standard is chemically identical and co-elutes with the native analyte, it experiences the same matrix effects.[5] The use of the peak area ratio effectively cancels out these effects, ensuring accurate quantification.
-
Compensation for Sample Loss: Any physical loss of the analyte during the multi-step sample preparation process (e.g., incomplete extraction, transfer losses) is mirrored by a proportional loss of the internal standard. This ensures that the ratio of analyte to internal standard remains constant, leading to a reliable final concentration measurement.
-
Method Validation: This analytical method should be fully validated according to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Validation parameters should include:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, and long-term)
-
Logical Relationships in IDMS
The following diagram illustrates the core logic of how the stable isotope-labeled internal standard corrects for analytical variability.
Sources
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Troubleshooting & Optimization
Troubleshooting low signal intensity with "Resorcinol-1,2,3-13C3"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for experiments involving "Resorcinol-1,2,3-13C3". As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a deeper, mechanistic understanding of why signal intensity issues arise and how to systematically resolve them. This guide is structured to address the most common analytical platforms—Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy—where this isotopically labeled standard is typically employed.
Core Topic: Low Signal Intensity of this compound
This compound is a stable isotope-labeled (SIL) analog of Resorcinol, a phenolic compound used in various pharmaceutical and chemical applications.[1][2][3] The primary application for this compound is as an internal standard (IS) in quantitative analyses, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its utility lies in its chemical and physical similarity to the unlabeled analyte, allowing it to account for variability during sample preparation and analysis.[6] However, achieving a robust and intense signal is not always straightforward. This guide addresses the most frequent causes of low signal intensity.
Part 1: General Troubleshooting - The First Line of Inquiry
Before diving into instrument-specific parameters, several universal factors can be the source of poor signal intensity. These should always be the first variables to scrutinize.
Q1: My signal for this compound is unexpectedly low or absent. Where should I start?
A1: Start with the most fundamental aspects of your experiment: the integrity and preparation of your standard. Low signal is often not an instrument problem but a sample problem.
Step-by-Step Initial Investigation:
-
Verify Concentration: Double-check all calculations used to prepare your stock and working solutions. A simple decimal error is a common culprit. If possible, verify the concentration of a freshly prepared, high-concentration standard.
-
Assess Solution Stability: Resorcinol, like many phenolic compounds, can be susceptible to degradation, especially when exposed to light and air over time.[7] Prepare a fresh working solution from your stock and compare its signal to an older solution. A significant drop in intensity points to degradation.
-
Evaluate Solubility and Solvent Choice: Resorcinol is soluble in water, ethanol, and ether.[1][8] Ensure your chosen solvent system, especially if it's a complex mixture for chromatography, fully dissolves the standard. Inadequate solubility leads to a lower effective concentration and poor signal. For LC-MS, ensure the solvent is compatible with your mobile phase to prevent precipitation upon injection.
-
Check Storage Conditions: Confirm that the standard is being stored according to the manufacturer's recommendations (typically in a cool, dark place) to prevent degradation.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Initial troubleshooting workflow for low signal intensity.
Part 2: Mass Spectrometry (LC-MS/MS) Specific Troubleshooting
When used as an internal standard for quantitative analysis, the signal intensity of this compound is critical. Here are common issues encountered in an LC-MS/MS workflow.
Q2: My this compound signal is weak and unstable in my plasma/urine/tissue sample, but strong when I inject a clean standard. What's happening?
A2: This is a classic sign of matrix effects , where co-eluting endogenous components from a complex sample interfere with the ionization of your target compound in the mass spectrometer's source.[9] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.
Understanding the Mechanism: Phenolic compounds are frequently analyzed in complex biological matrices.[10][11] These matrices contain salts, lipids, and other metabolites that can compete with your analyte for ionization, altering the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source.[9] Even though a SIL internal standard is designed to co-elute and experience the same matrix effects as the analyte, severe suppression can reduce the signal of both to a level that compromises sensitivity and reproducibility.[4]
Troubleshooting Protocol for Matrix Effects:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the this compound from the interfering matrix components.
-
Modify Gradient: Adjust your mobile phase gradient to increase retention and move the peak away from the "void volume" where many polar, interfering compounds elute.
-
Change Stationary Phase: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column) to alter selectivity.[10]
-
-
Enhance Sample Preparation: A cleaner sample will have fewer interfering components.
-
Solid-Phase Extraction (SPE): This is a powerful technique to remove salts and lipids. Develop an SPE method optimized for phenolic compounds.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE that can effectively clean up samples.
-
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, thereby lessening their suppressive effect. This is a trade-off, as it also dilutes your analyte, but can be beneficial if the suppression is severe.
-
Check for IS/Analyte Retention Time Shifts: While SIL standards are nearly identical, minor differences in chromatographic retention time can occur.[12] If the analyte and IS separate even slightly, they may be affected differently by a narrow region of ion suppression, compromising quantification. Ensure your chromatography achieves perfect co-elution.
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Visualization of the ion suppression mechanism in ESI-MS.
Q3: I've ruled out matrix effects. What mass spectrometer parameters should I optimize for this compound?
A3: Suboptimal instrument settings can significantly reduce signal intensity.[13] The goal is to maximize the efficiency of ion generation, transmission, and detection.
Key MS Parameters for Optimization:
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Test both positive and negative ESI. | Phenolic hydroxyl groups can be readily deprotonated, often making negative ion mode ([M-H]⁻) more sensitive for resorcinol. However, always confirm experimentally. |
| Source Voltages | Optimize Capillary/Spray Voltage. | This voltage drives the electrospray process. Too low, and the spray is unstable; too high, and you can cause discharge. Systematically vary the voltage to find the maximum stable signal.[14] |
| Gas Flows & Temp. | Optimize Nebulizing Gas, Drying Gas, and Gas Temperature. | These parameters control the desolvation of droplets. Efficient desolvation is crucial for releasing gas-phase ions. Inefficient drying can lead to neutral molecules entering the MS, reducing signal.[15] |
| Fragmentor/Collision Energy | Optimize for the specific precursor -> product ion transition (MRM). | For MS/MS, the collision energy must be optimized to efficiently fragment the precursor ion (e.g., m/z 113 for [M-H]⁻ of this compound) into a stable, intense product ion. Infuse the standard and perform a collision energy ramp to find the optimal value. |
Protocol for MS Parameter Optimization:
-
Prepare a pure solution of this compound in your mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump to provide a stable signal.
-
Turn off the LC flow.
-
Adjust one parameter at a time (e.g., spray voltage) while monitoring the signal intensity of the precursor ion.
-
Record the setting that provides the maximum, stable signal.
-
Repeat this process for all key source and fragmentation parameters.
Part 3: Nuclear Magnetic Resonance (NMR) Specific Troubleshooting
While less common than its use in MS, this compound may be used in NMR for metabolic tracing or mechanistic studies. Low signal is a frequent challenge in ¹³C NMR.
Q4: My ¹³C NMR signal for the labeled resorcinol carbons is very weak, even after many scans. Why?
A4: This issue stems from the inherent challenges of ¹³C NMR spectroscopy, specifically the low gyromagnetic ratio of the ¹³C nucleus and long relaxation times, especially for non-protonated carbons.[16][17]
Understanding the Mechanism:
-
Inherent Low Sensitivity: The ¹³C nucleus is fundamentally less sensitive to the NMR experiment than the ¹H nucleus.[17] While you are using an enriched compound, this doesn't change the underlying physics.
-
Long Spin-Lattice Relaxation (T₁): The carbons at positions 1, 2, and 3 in this compound are quaternary (not directly bonded to a proton). Quaternary carbons lack the efficient dipole-dipole relaxation mechanism provided by attached protons and therefore often have very long T₁ values.[18][19] If the delay between scans (the "relaxation delay" or D1) is too short, these nuclei do not fully return to their equilibrium state, leading to signal saturation and significantly reduced intensity with each subsequent scan.[20]
-
Lack of Nuclear Overhauser Effect (NOE): In standard ¹³C experiments, broadband proton decoupling is used, which provides a signal enhancement (the NOE) for carbons that are close to protons.[17] Quaternary carbons receive little to no NOE enhancement, making their signals appear weaker relative to protonated carbons in the same molecule.[18]
Troubleshooting Protocol for ¹³C NMR Signal:
-
Increase Concentration: Signal strength is directly proportional to the concentration of your sample.[21] For ¹³C NMR, especially for quaternary carbons, use the highest concentration that is practically achievable. A saturated solution is often recommended.[18]
-
Increase the Number of Scans (NS): The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[22] Doubling your S/N requires quadrupling the number of scans. Be prepared for long experiment times.
-
Optimize the Relaxation Delay (D1): This is critical. For quantitative results or simply to see a signal from a long-relaxing quaternary carbon, the relaxation delay (D1) should be at least 5 times the T₁ of the carbon of interest.[19] Since T₁ values for quaternary carbons can be long (e.g., 20-50 seconds or more), this can make experiments prohibitively long. For routine detection, a D1 of 2-5 seconds is a common starting point, but be aware this may partially saturate the signal.
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ relaxation times of all carbons, including quaternaries.[19] This allows for the use of much shorter relaxation delays, significantly reducing the total experiment time without causing saturation.
| Parameter | Standard Setting (Potential Issue) | Optimized Setting for Quaternary ¹³C | Rationale |
| Concentration | 10-20 mg | >50 mg or saturated solution | Maximizes the number of nuclei in the detection coil to improve S/N.[18] |
| Number of Scans (NS) | 128 - 1024 | 2048 - 10000+ | Necessary to overcome the inherent low sensitivity and improve S/N.[22] |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 5.0 s (or longer) OR 1.0 s with a relaxation agent | Prevents signal saturation by allowing long T₁ quaternary carbons to fully relax between scans.[19][20] |
References
- Benchchem. (n.d.). Troubleshooting poor signal intensity in 13C NMR analysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- PubMed. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting 13C5-Labeled Metabolite Signal Intensity.
- PubMed Central. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry.
- ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils | Request PDF.
- Benchchem. (n.d.). How to minimize matrix effects in phenol analysis with internal standards.
- University of Wisconsin-Madison Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Chemiis. (n.d.). Resorcinol: Applications, Characteristics, and Safety Guidelines.
- UMass Nuclear Magnetic Resonance (NMR) Labs. (2012). Tips for 13C Users.
- Extramarks. (n.d.). Resorcinol Formula: Properties, Chemical Structure and Uses.
- GeeksforGeeks. (2023). Resorcinol Formula - Structure, Properties, Uses, Sample Questions.
- BYJU'S. (n.d.). Resorcinol Properties.
- Benchchem. (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
- Benchchem. (n.d.). Troubleshooting poor signal intensity of Almorexant-13C-d3 in mass spectrometry.
- Wikipedia. (n.d.). Resorcinol.
- University of Arizona. (n.d.). 13 Carbon NMR.
- LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
- EPFL. (n.d.). 13C NMR.
Sources
- 1. chemiis.com [chemiis.com]
- 2. byjus.com [byjus.com]
- 3. Resorcinol - Wikipedia [en.wikipedia.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Resorcinol Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 8. Resorcinol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 13. gmi-inc.com [gmi-inc.com]
- 14. biotage.com [biotage.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 13Carbon NMR [chem.ch.huji.ac.il]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 21. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 22. epfl.ch [epfl.ch]
Technical Support Center: Resorcinol-1,2,3-13C3 Stability and Handling Guide
Welcome to the technical support guide for Resorcinol-1,2,3-13C3. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopic standard. Proper handling and storage are paramount for generating accurate and reproducible experimental data. This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting workflows based on the fundamental chemical properties of the resorcinol molecule.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the core principles governing the stability of this compound.
Q1: What is this compound, and how does the 13C label affect its stability?
This compound is the isotopically labeled form of resorcinol, where the carbon atoms at positions 1, 2, and 3 of the benzene ring have been replaced with the stable (non-radioactive) isotope, Carbon-13 (¹³C).
From a chemical stability perspective, the ¹³C label has a negligible effect on the molecule's reactivity and degradation pathways. The primary safety and stability concerns are dictated by the toxicological and chemical properties of the unlabeled resorcinol molecule itself, not the isotope.[1] Unlike radioactive isotopes (like ¹⁴C or ³H), ¹³C does not undergo radioactive decay, so there is no radiolytic decomposition to consider.[2] Therefore, the storage and handling procedures for this compound are identical to those for standard resorcinol.[3]
Q2: What are the primary modes of degradation for Resorcinol?
The resorcinol molecule is susceptible to chemical degradation, primarily through oxidation .[4][5][6] This process is accelerated by exposure to several environmental factors:
-
Light: Crystalline resorcinol is known to be sensitive to light, which can catalyze oxidation reactions.[7][8][9] This is why pure resorcinol, a white solid, often turns pink, red, or brown upon exposure.[10][11][12][13]
-
Air (Oxygen): As a phenolic compound, resorcinol is readily oxidized by atmospheric oxygen. This can lead to the formation of radical intermediates that subsequently react to form dimers or polymers, which appear as impurities in analysis.[14]
-
Moisture: Resorcinol is hygroscopic, meaning it readily absorbs moisture from the air.[7][8][15] The presence of water can facilitate oxidation, especially under non-neutral pH conditions.[12]
-
Incompatible Materials: Contact with strong oxidizing agents, alkalis, and certain metals like iron can catalyze degradation.[13][15]
Q3: My solid this compound has turned pink/brown. What happened, and can I still use it?
The discoloration is a definitive visual indicator of oxidation.[10][13] It signifies that a portion of the material has degraded into impurities.
For highly sensitive and quantitative applications, such as its use as an internal standard in mass spectrometry, it is strongly advised not to use discolored material. The presence of degradation products compromises the chemical purity of the standard. This will lead to an inaccurate concentration of your stock solution, resulting in unreliable quantification of your target analyte. For the highest data quality, always use a fresh, unopened vial of the standard or one that has been properly stored and remains a white, crystalline solid.
Section 2: Proper Storage and Handling Protocols
To preserve the integrity of your this compound, strict adherence to proper storage and handling protocols is essential.
Quantitative Storage Recommendations
The optimal storage conditions depend on the physical state (solid vs. solution) and the intended duration of storage.
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solution (in Aprotic Solvent) |
| Temperature | -20°C is recommended.[1] | Cool, dry place (e.g., 2-8°C).[16][17] | -20°C is recommended.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][2][8] | Tightly sealed container. | Flush vial headspace with Argon or Nitrogen before sealing. |
| Light | Store in the dark; use amber, light-blocking containers.[1][16] | Protect from direct light. | Use amber glass vials.[1] |
| Moisture | Store in a desiccator, especially after opening.[1] | Keep container tightly sealed.[16][18] | Use anhydrous grade solvents. |
| Shelf Life | Indefinite if stored properly under ideal conditions.[17] | Weeks to months, monitor for discoloration. | Weeks to months; verify with each use. |
Experimental Protocol: Preparing a Stock Solution for Quantitative Analysis (e.g., LC-MS)
This protocol is designed to minimize degradation and ensure the accurate preparation of a standard stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC or MS-grade aprotic solvent (e.g., Acetonitrile, Methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks (amber glass recommended)
-
Glass syringes or calibrated pipettes
-
Inert gas source (Argon or Nitrogen)
-
Sonicator
Methodology:
-
Equilibration: Before opening, allow the vial of this compound to warm to ambient room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Accurately weigh the desired amount of the crystalline solid using a calibrated analytical balance in a draft-free environment. Perform this step promptly to minimize exposure to air and light.
-
Dissolution: Quantitatively transfer the weighed solid to an appropriate amber volumetric flask. Add approximately 75% of the final volume of the chosen solvent.
-
Solubilization: Cap the flask and gently sonicate for 5-10 minutes or until all solid material is completely dissolved. Visually inspect to ensure no particulates remain.
-
Final Dilution: Allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
Aliquoting and Storage: If desired, aliquot the stock solution into smaller volume amber glass vials for daily or weekly use. This prevents repeated warming/cooling cycles and contamination of the primary stock. Before capping, gently flush the headspace of each vial with a stream of inert gas.
-
Labeling and Storage: Clearly label all vials with the compound name, concentration, solvent, preparation date, and your initials. Store immediately at the recommended temperature (-20°C).
Section 3: Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing common problems that may arise from compromised standard integrity.
Scenario 1: Unexpected Peaks or Poor Peak Shape in Chromatography
-
Observation: You observe additional, unexpected peaks, tailing, or fronting of the this compound peak in your LC-MS or GC-MS analysis.
-
Probable Cause: This is a classic sign of chemical degradation. The extra peaks are likely oxidation products such as dimers or other derivatives.[14]
-
Troubleshooting Steps:
-
Immediately discard the working solution.
-
Prepare a fresh working solution from your primary stock. If the problem persists, your primary stock may be compromised.
-
If the primary stock is suspect (e.g., it is old or was prepared from discolored solid), prepare a new stock solution from a fresh, unopened vial of the standard, following the protocol in Section 2.
-
Ensure all solvents used for both the mobile phase and sample diluent are fresh and of the highest purity.
-
Scenario 2: Inconsistent or Drifting Quantitative Results
-
Observation: The standard curve fails linearity checks, or the calculated concentrations of quality control (QC) samples are drifting high or low over an analytical run.
-
Probable Cause: The concentration of your standard is not what you believe it to be. This can happen if the solid standard absorbed moisture before weighing (leading to a lower actual concentration) or if the standard in solution has degraded over time.
-
Troubleshooting Steps:
-
Review the preparation log for your current standards. Note the age and storage conditions.
-
Prepare a fresh standard curve and QC samples from your primary stock solution.
-
If the issue is not resolved, the integrity of the original solid material is questionable. Open a new vial of this compound, ensuring it is properly equilibrated and handled (stored in a desiccator after opening), and prepare a completely new set of standards.
-
Troubleshooting Workflow: Diagnosing Inconsistent Analytical Signal
The following diagram provides a decision-making workflow for troubleshooting issues related to your isotopic standard.
References
-
Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies. Royal Society of Chemistry. Available at: [Link]
-
Oxidation of Resorcinol: Process Explained. ET-Chem. Available at: [Link]
-
Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies. National Science and Technology Development Agency (NSTDA). Available at: [Link]
-
Electrochemical Oxidation of Resorcinol in Aqueous Medium Using Boron-Doped Diamond Anode. Hindawi. Available at: [Link]
-
Electrodegradation of Resorcinol on Pure and Catalyst-Modified Ni Foam Anodes, Studied under Alkaline and Neutral pH Conditions. MDPI. Available at: [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. Available at: [Link]
-
Safety Data Sheet: Resorcinol. Carl ROTH. Available at: [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Available at: [Link]
-
Formation/degradation profile of resorcinol. ResearchGate. Available at: [Link]
-
Resorcinol (CICADS 71, 2006). Inchem.org. Available at: [Link]
-
Resorcinol - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
-
SAFETY DATA SHEET - Resorcinol. Thermo Fisher Scientific. Available at: [Link]
-
Opinion of the Scientific Committee on Consumer Safety on Resorcinol. European Commission. Available at: [Link]
-
Electrochemical Degradation of Phenol and Resorcinol Molecules. MDPI. Available at: [Link]
-
Bioactive Resorcinol. TREASURE ACTIVES. Available at: [Link]
-
Anaerobic pathways of biodegradation of resorcinol. ResearchGate. Available at: [Link]
-
Resorcinol | C6H6O2 | CID 5054. PubChem - NIH. Available at: [Link]
-
RESORCINOL. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH. Available at: [Link]
-
Resorcinol turned brown. Chemistry Stack Exchange. Available at: [Link]
-
Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2. MDPI. Available at: [Link]
-
Resorcinol. Szabo-Scandic. Available at: [Link]
-
ICSC 1033 - RESORCINOL. Inchem.org. Available at: [Link]
-
Flavor Compounds Identification and Reporting. MDPI. Available at: [Link]
-
Resorcinol. Wikipedia. Available at: [Link]
-
RESORCINOL. Ataman Kimya. Available at: [Link]
-
Chemical Properties of Resorcinol (CAS 108-46-3). Cheméo. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nstda.or.th [nstda.or.th]
- 5. Oxidation of Resorcinol: Process Explained [et-chem.com]
- 6. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Resorcinol (CICADS 71, 2006) [inchem.org]
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- 10. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RESORCINOL | Occupational Safety and Health Administration [osha.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 18. carlroth.com [carlroth.com]
Preventing isotopic exchange of "Resorcinol-1,2,3-13C3" during sample prep
Welcome to the technical support guide for Resorcinol-1,2,3-¹³C₃. This document serves as a resource for researchers, scientists, and drug development professionals to ensure the isotopic and chemical integrity of this stable isotope-labeled standard during experimental sample preparation. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to prevent common pitfalls that can compromise the quality of your analytical data.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the stability of Resorcinol-1,2,3-¹³C₃ and the principles of isotopic exchange.
Q1: What is isotopic exchange, and should I be concerned about it with Resorcinol-1,2,3-¹³C₃?
A: Isotopic exchange is a process where an isotope of an element in one chemical form is swapped with another isotope of the same element from a different source. For Resorcinol-1,2,3-¹³C₃, the primary concern would be the exchange of the ¹³C atoms on the aromatic ring with ¹²C atoms from solvents, reagents, or the sample matrix.
However, for Resorcinol-1,2,3-¹³C₃, the risk of this specific ¹³C/¹²C exchange is extremely low under typical analytical conditions. The carbon atoms are integral to the benzene ring, and breaking the strong carbon-carbon (C-C) bonds of the aromatic system requires harsh conditions such as high temperatures, extreme pH, or specific metal catalysis, which are not encountered in standard sample preparation protocols.[1] In contrast, the hydrogen atoms of the hydroxyl (-OH) groups are labile and will readily exchange with hydrogen isotopes (like deuterium) from the solvent, a phenomenon that is expected and well-understood, particularly in NMR studies.
The more practical concerns during sample preparation are chemical degradation , contamination with unlabeled resorcinol , and improper handling , which can mimic the appearance of isotopic exchange by altering the ratio of the labeled standard to the analyte.[2][3]
Q2: What are the primary stability concerns for resorcinol during sample preparation?
A: Resorcinol, including its isotopically labeled forms, is susceptible to chemical degradation, primarily through oxidation.[4] This degradation is accelerated by:
-
Exposure to Light and Air: Crystalline resorcinol can turn pale red upon exposure to light and air.[5] In solution, this oxidation can lead to discoloration (e.g., turning orange or brown) and the formation of quinone-type compounds and polymers.[4][6]
-
High pH: Alkaline conditions (e.g., pH 9) can significantly increase the rate of degradation.[6] The phenoxide ions formed at high pH are more susceptible to oxidation.
-
Elevated Temperatures: Storing resorcinol solutions at high temperatures (e.g., 70°C) can accelerate decomposition.[6]
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will chemically alter the molecule.
Ensuring the chemical stability of the standard is paramount, as degradation products can interfere with analysis and lead to inaccurate quantification.
Q3: How can I verify the isotopic and chemical purity of my Resorcinol-1,2,3-¹³C₃ standard?
A: Always start with a high-quality standard from a reputable supplier and review the Certificate of Analysis (CoA), which provides data on chemical and isotopic purity.[7] Before incorporating it into a large-scale study, you can perform a simple verification:
-
Mass Spectrometry (MS): Prepare a fresh, simple solution of the standard in a clean solvent (e.g., acetonitrile or methanol). Infuse it directly into the mass spectrometer. You should observe a single major peak corresponding to the mass-to-charge ratio (m/z) of the labeled compound. The absence of a significant signal at the m/z of unlabeled resorcinol confirms its isotopic purity.
-
NMR Spectroscopy: For a comprehensive structural confirmation, ¹³C NMR will show signals only for the labeled positions within the aromatic region (approximately 120-150 ppm).[8]
This initial check ensures that any issues observed later originate from the sample preparation process and not the standard itself.
Part 2: Troubleshooting Guide for Sample Preparation
This section provides solutions to specific problems that may arise during the handling of Resorcinol-1,2,3-¹³C₃.
Q4: I am observing a significant peak for unlabeled (¹²C) resorcinol in my LC-MS analysis. Is this due to isotopic exchange?
A: As established, direct ¹³C exchange is highly improbable. The presence of unlabeled resorcinol is almost certainly due to one of the following causes:
-
Cause 1: Contamination. This is the most common reason. The contaminant ¹²C-resorcinol could be introduced from several sources:
-
Contaminated glassware, pipette tips, or autosampler vials.
-
Impure solvents or reagents.
-
Cross-contamination from other samples or standards.[9]
-
The biological matrix itself, if resorcinol is an endogenous compound or a known metabolite in your samples.
-
-
Cause 2: Impure Isotopic Standard. While rare from reputable vendors, a new lot of standard could have lower isotopic purity than specified.[3]
Troubleshooting & Resolution Protocol:
-
System Blank Analysis:
-
Step 1: Prepare a "reagent blank" by mixing all solvents and reagents used in your sample preparation, but without adding the isotopic standard or the sample matrix.
-
Step 2: Analyze this blank on the LC-MS. The absence of a resorcinol peak confirms your reagents are clean.
-
Step 3: Prepare an "instrument blank" by injecting the mobile phase. This checks for system carryover.
-
-
Standard Verification:
-
Step 1: Prepare a fresh, dilute solution of your Resorcinol-1,2,3-¹³C₃ stock in a high-purity solvent (e.g., LC-MS grade acetonitrile) using new, clean glassware.
-
Step 2: Analyze this solution directly. If a significant ¹²C-resorcinol peak is still present, re-evaluate the purity of your standard. Contact the manufacturer with the lot number and your data.
-
-
Matrix Blank Analysis:
-
Step 1: Process a sample matrix (e.g., plasma, urine) without the addition of the isotopic standard.
-
Step 2: Analyze the extract. This will determine if resorcinol is endogenously present in your samples.
-
Q5: The response of my ¹³C₃-labeled standard is inconsistent or decreasing over time. What could be the cause?
A: A declining or erratic response from the internal standard points towards degradation, not isotopic exchange.[2][4]
-
Cause 1: Oxidation. Exposure of your stock or working solutions to light, air (oxygen), or incompatible materials can cause resorcinol to oxidize and polymerize.[4]
-
Cause 2: Unfavorable pH. If your sample preparation involves adjusting the pH to alkaline levels, you may be inducing rapid degradation.[6][10]
-
Cause 3: Thermal Stress. Leaving solutions on the benchtop for extended periods, especially under bright lab lights, or using excessive heat during evaporation steps can cause degradation.[6]
-
Cause 4: Adsorption. Resorcinol, being a polar phenolic compound, can adsorb to active sites on glass or plastic surfaces, especially if stored in highly pure organic solvent without any aqueous component.
Preventative Measures & Best Practices:
-
Solution Preparation and Storage:
-
Prepare stock solutions in a solvent where resorcinol is stable, such as methanol or acetonitrile.
-
Store stock solutions in amber glass vials to protect from light.[4]
-
Minimize headspace in vials to reduce oxygen exposure. For long-term storage, purging with an inert gas like nitrogen or argon is recommended.[4]
-
Store solutions refrigerated (2-8°C) when not in use.[4] Prepare fresh working solutions regularly.
-
-
Control of Sample Preparation Conditions:
-
pH: Maintain the sample pH in a slightly acidic to neutral range (pH 5-7) whenever possible.[5] If a basic pH is required for an extraction step, minimize the exposure time and neutralize the sample as soon as possible.
-
Temperature: Avoid heating samples. If an evaporation step is necessary, use a gentle stream of nitrogen at or near room temperature.
-
Solvents: Use high-purity (e.g., HPLC or MS-grade) solvents and reagents to avoid introducing contaminants or reactive species.[11][12]
-
Part 3: Visualization & Protocols
Chemical Structure and Isotopic Labeling
The diagram below illustrates the stable ¹³C labels on the aromatic ring of Resorcinol-1,2,3-¹³C₃. The hydroxyl protons (H) are labile, while the ring carbons (¹³C) are not.
Caption: Structure of Resorcinol-1,2,3-¹³C₃.
Recommended General Sample Preparation Workflow
The following workflow is designed to minimize the risk of degradation and contamination.
Caption: Recommended workflow for sample preparation.
Troubleshooting Logic Flow
When unexpected results arise, follow this logical path to diagnose the issue.
Caption: Diagnostic workflow for common issues.
Summary of Recommended Handling Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| pH | Slightly acidic to neutral (5-8)[5] | Highly alkaline (pH > 9) or highly acidic (pH < 2) | Prevents base/acid-catalyzed degradation and oxidation.[6][10] |
| Temperature | Refrigerated (2-8°C) for storage; Room temperature for processing. | Prolonged heating or high temperatures (>40°C). | Minimizes thermal degradation.[6] |
| Light | Store in amber vials or protect from light.[4] | Prolonged exposure to direct sunlight or intense lab light. | Prevents photo-oxidation.[6] |
| Atmosphere | Minimize headspace in vials; use inert gas (N₂, Ar) for long-term storage.[4] | Open containers; large air-filled headspace. | Reduces oxidative degradation.[4] |
| Solvents | High-purity, MS-grade (e.g., Acetonitrile, Methanol, Water).[11][12] | Technical-grade solvents; solvents with reactive impurities. | Avoids introduction of contaminants that can degrade the standard or interfere with analysis. |
| Vessels | Clean, borosilicate glass or tested polypropylene. | Previously used or improperly cleaned glassware/plasticware. | Prevents contamination and adsorptive losses. |
References
-
Inchem.org. Resorcinol (CICADS 71, 2006). Available from: [Link]
-
ResearchGate. Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations. Available from: [Link]
-
PubMed. Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry. Available from: [Link]
-
SIELC Technologies. Separation of Resorcinol on Newcrom R1 HPLC column. Available from: [Link]
-
NIH PubChem. Resorcinol | C6H6O2 | CID 5054. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Journal of Geosciences. Sample preparation and chromatographic separation for Sr, Nd, and Pb isotope analysis in geological, environmental. Available from: [Link]
-
WelchLab. [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Available from: [Link]
-
PubMed Central. Reproducible measurements of the δ2H composition of non-exchangeable hydrogen in complex organic materials using the UniPrep2 online static vapour equilibration and sample drying system. Available from: [Link]
-
European Pharmacopoeia. RESORCINOL. Available from: [Link]
-
Chromatography Forum. Drift in LC-MS despite isotope internal standard. Available from: [Link]
-
ACS Publications. Ring Flips Revisited: 13C Relaxation Dispersion Measurements of Aromatic Side Chain Dynamics and Activation Barriers in Basic Pancreatic Trypsin Inhibitor. Available from: [Link]
-
MDPI. The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. Available from: [Link]
-
Fiveable. Sample preparation and dissolution techniques | Isotope Geochemistry Class Notes. Available from: [Link]
-
Stable Isotopes in Nature Laboratory. Collection & Prep. Available from: [Link]
-
Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
ResearchGate. How to measure / detect Resorcinol on LC-MS/MS?. Available from: [Link]
-
DASH (Harvard). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. Available from: [Link]
-
ResearchGate. Isotope effect on the spectral shifts of 13C substituted p-xylene. Available from: [Link]
-
Knowledge UChicago. Synthesis of Core-Labeled Arenes. Available from: [Link]
-
PubMed Central. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
PubMed Central. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Available from: [Link]
-
SpringerLink. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resorcinol (CICADS 71, 2006) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. isotope.com [isotope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 10. The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum [mdpi.com]
- 11. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
Optimizing chromatographic separation of "Resorcinol-1,2,3-13C3" and metabolites
Answering your questions about optimizing the chromatographic separation of "Resorcinol-1,2,3-13C3" and its metabolites is crucial for robust analytical method development. As a Senior Application Scientist, I've designed this technical support center to provide you with both high-level guidance and in-depth troubleshooting protocols.
Technical Support Center: Resorcinol & Metabolite Analysis
This guide is structured to help you navigate common challenges and optimize your chromatographic method, ensuring data of the highest quality and integrity.
Frequently Asked Questions (FAQs)
Here are answers to some of the initial questions you might have when starting your method development.
Q1: What are the primary challenges in separating resorcinol and its metabolites?
Resorcinol is a small, polar, and water-soluble compound. The primary challenges in its chromatographic separation, along with its metabolites, stem from these properties. Key difficulties include poor retention on traditional reversed-phase (RP) columns, potential for co-elution with other polar endogenous compounds in biological matrices, and managing the peak shape of these small molecules. Furthermore, its metabolites, such as glucuronide and sulfate conjugates, will have significantly different polarities, making it challenging to develop a single method that can adequately retain and resolve the parent compound, its labeled internal standard, and its various metabolic forms.
Q2: Is there a risk of chromatographic separation between Resorcinol and this compound?
For the most part, the chromatographic behavior of a compound and its stable isotope-labeled counterpart is identical. However, in some very high-resolution systems, a slight partial separation, known as the "isotope effect," can be observed. This is more common with deuterium labeling than with 13C labeling. With a 13C3-labeled standard, the likelihood of significant separation is very low. If you do observe peak splitting or shouldering, it is more likely due to other issues such as column degradation, sample solvent effects, or co-eluting interferences.
Q3: What is the best starting point for column selection?
For separating polar compounds like resorcinol and its metabolites, a standard C18 column may not provide adequate retention. A better starting point would be an AQ-type C18 column (designed for use in highly aqueous mobile phases) or a column with a more polar stationary phase. Options to consider include:
-
Polar-Embedded Phases: These have a polar group embedded in the alkyl chain, which helps to retain polar analytes and reduces phase collapse in high-aqueous mobile phases.
-
Phenyl-Hexyl Phases: These offer alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like resorcinol.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for very polar metabolites that are not retained in reversed-phase.
Q4: How should I prepare my samples for analysis?
Sample preparation is critical for robust and reproducible results. The choice of technique depends on the sample matrix (e.g., plasma, urine, tissue homogenate). Common approaches for resorcinol and its metabolites include:
-
Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma or serum. Acetonitrile is a common choice for this.
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup and can be used to concentrate the analytes of interest. A mixed-mode or polymer-based sorbent can be effective for capturing both the parent resorcinol and its more polar metabolites.
-
Liquid-Liquid Extraction (LLE): This can also be used, but optimizing the solvent system to extract compounds with a wide range of polarities can be challenging.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter and how to resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise integration and reduce the accuracy of your results. Here’s how to diagnose and fix the common causes.
Potential Causes & Solutions
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Solution: Adding a small amount of a competing agent to the mobile phase can help. For example, if interacting with residual silanols, adding a small amount of a weak acid like 0.1% formic acid can improve peak shape.
-
-
Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase conditions. If you are running a gradient, match the starting conditions.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Experimental Protocol: Diagnosing Peak Shape Issues
-
Prepare a standard of resorcinol and this compound in mobile phase.
-
Inject the standard and observe the peak shape.
-
If tailing is observed:
-
Add 0.1% formic acid to the mobile phase and re-inject.
-
If the peak shape improves, the issue was likely secondary interactions.
-
-
If fronting is observed:
-
Reduce the concentration of the standard by a factor of 10 and re-inject.
-
If the peak shape improves, the issue was column overload.
-
Issue 2: Co-elution of Resorcinol and its Metabolites
Achieving baseline separation of the parent drug and its metabolites is critical for accurate quantification.
Potential Causes & Solutions
-
Inadequate Mobile Phase Composition: The organic modifier and pH of the mobile phase play a significant role in selectivity.
-
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order.
-
Adjust the pH: The ionization state of resorcinol and its metabolites can be manipulated by changing the mobile phase pH. Experiment with different pH values to maximize the separation.
-
-
-
Incorrect Column Chemistry: The stationary phase may not be providing the right selectivity.
-
Solution: As mentioned in the FAQs, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Data Summary: Starting Gradient Conditions for Method Development
| Parameter | Condition A (Acetonitrile) | Condition B (Methanol) |
| Column | Polar-Embedded C18, 2.1 x 50 mm, 1.8 µm | Polar-Embedded C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 5 minutes | 5% to 95% B in 5 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp | 40 °C | 40 °C |
Workflow for Optimizing Separation
Below is a systematic approach to developing your separation method.
Caption: A systematic workflow for chromatographic method development.
References
-
Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, and J. W. Dolan, John Wiley & Sons, 2010. [Link]
-
Practical HPLC Method Development. L. R. Snyder, J. J. Kirkland, and J. L. Glajch, John Wiley & Sons, 1997. [Link]
-
Hydrophilic Interaction Chromatography (HILIC) and Advanced Applications. Edited by W. Jian, and P. J. Rudewicz, CRC Press, 2017. [Link]
Navigating Kinetic Isotope Effects in "Resorcinol-1,2,3-¹³C₃" Enzymatic Assays: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Resorcinol-1,2,3-¹³C₃" in enzymatic assays. This guide is designed to provide you with in-depth, field-proven insights into the phenomenon of the Kinetic Isotope Effect (KIE) and to offer practical solutions for minimizing its impact on your experimental results. As you delve into the nuances of your enzyme's mechanism, understanding and accounting for KIEs is paramount for data accuracy and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a Kinetic Isotope Effect (KIE) and why is it relevant for my assay with Resorcinol-1,2,3-¹³C₃?
A1: A Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In your case, you are using resorcinol labeled with a heavier carbon isotope (¹³C) instead of the naturally more abundant ¹²C. This substitution can lead to a measurable change in the reaction rate.[2]
The underlying principle is rooted in the vibrational energy of chemical bonds. A bond involving a heavier isotope, like ¹³C, has a lower zero-point vibrational energy than the same bond with a lighter isotope (¹²C).[1][2] If the breaking or significant alteration of a carbon-carbon or carbon-hydrogen bond involving one of the labeled positions in the resorcinol ring is part of the rate-determining step of your enzymatic reaction, more energy will be required to break the bond in the ¹³C-labeled substrate.[2][3] This results in a slower reaction rate compared to the unlabeled resorcinol. This phenomenon is termed a "normal" KIE.[2]
Understanding this is critical because an unacknowledged KIE can lead to an underestimation of the true enzymatic rate, misinterpretation of inhibitor potency, or incorrect elucidation of the reaction mechanism.
Q2: How large of a KIE should I expect with a ¹³C-labeled substrate?
A2: The magnitude of the KIE is directly related to the percentage change in mass of the substituted atom.[3] While deuterium (²H) substitution for protium (¹H) can lead to significant KIEs (kH/kD of up to 7 or 8) due to the doubling of mass, heavy-atom isotope effects, such as substituting ¹³C for ¹²C, are much smaller.[3] Typically, ¹³C KIEs are in the range of 1.02 to 1.10 (a 2-10% difference in rate).[3] However, even these small effects can be significant, especially in high-precision kinetic studies.
Q3: What is the difference between a primary and a secondary KIE?
A3: A primary KIE occurs when the bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction.[4] For example, if your enzyme directly catalyzes the cleavage of a C-C bond within the resorcinol ring at one of the ¹³C-labeled positions, you would expect to see a primary KIE.
A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step.[1] These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the molecule, such as a change in hybridization (e.g., sp² to sp³) at the labeled carbon during the reaction.[5]
Troubleshooting Guide
This section addresses common issues that may arise during your experiments, with a focus on identifying and mitigating the influence of KIEs.
Issue 1: I'm observing a significantly lower reaction rate with Resorcinol-1,2,3-¹³C₃ compared to unlabeled resorcinol. Is this expected?
This is a classic indicator of a primary kinetic isotope effect. The ¹³C labeling at positions 1, 2, and 3 of the resorcinol ring is slowing down the reaction because a bond to one or more of these carbons is likely being broken or significantly altered in the rate-determining step.
Troubleshooting Steps:
-
Quantify the Effect: The first step is to precisely measure the rates of the reaction with both the labeled and unlabeled substrates under identical conditions. The ratio of these rates (k_light / k_heavy) will give you the magnitude of the KIE.
-
Vary Substrate Concentration: Determine the Michaelis-Menten constants (Km and Vmax) for both the labeled and unlabeled substrates. A KIE can manifest as a change in Vmax, Vmax/Km, or both. This will provide deeper insight into which steps of the enzymatic cycle are affected.
-
Consult the Literature for Your Enzyme Class: Research known mechanisms for enzymes similar to the one you are studying. Many enzymatic reactions involving aromatic compounds, such as those catalyzed by tyrosinase or various decarboxylases, involve bond alterations at the aromatic ring.[6][7][8]
Experimental Protocols
To systematically address KIEs, a structured experimental approach is necessary. Below are detailed protocols for quantifying the KIE and for optimizing your assay to minimize its impact.
Protocol 1: Determining the Magnitude of the ¹³C KIE using a Competition Experiment
Competition experiments are highly precise for measuring small heavy-atom KIEs.[4][9] This method involves reacting a mixture of labeled and unlabeled substrates and analyzing the isotopic composition of the product or remaining substrate over time.
Methodology:
-
Prepare a Mixed Substrate Solution: Create a solution containing a precisely known ratio of Resorcinol-1,2,3-¹³C₃ and unlabeled resorcinol (e.g., a 1:1 molar ratio).
-
Initiate the Enzymatic Reaction: Start the reaction under your standard assay conditions.
-
Quench the Reaction at Various Time Points: Stop the reaction at several time points, aiming for approximately 10%, 25%, 50%, and 75% completion.
-
Separate Substrate and Product: Use a validated method, such as High-Performance Liquid Chromatography (HPLC), to separate the unreacted resorcinol from the product.
-
Isotopic Analysis: Analyze the isotopic ratio (¹³C/¹²C) of the remaining resorcinol at each time point using a sensitive analytical technique like Isotope Ratio Mass Spectrometry (IRMS) or high-resolution LC-MS.[4][10]
-
Calculate the KIE: The KIE can be calculated from the change in the isotope ratio as a function of the fraction of the reaction completed.
Data Presentation
Clear presentation of your kinetic data is crucial for interpretation.
Table 1: Hypothetical Kinetic Parameters for Labeled vs. Unlabeled Resorcinol
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | ¹³C KIE on Vmax/Km |
| ¹²C-Resorcinol | 50 | 100 | 50 | 1.0 x 10⁶ | - |
| Resorcinol-1,2,3-¹³C₃ | 52 | 95 | 47.5 | 9.1 x 10⁵ | 1.09 |
This table clearly shows a small but measurable kinetic isotope effect, primarily on the catalytic efficiency (kcat/Km).
Visualizing the Workflow
Diagrams can help clarify complex experimental designs and logical relationships.
Caption: Workflow for diagnosing and addressing a suspected Kinetic Isotope Effect.
Advanced Considerations
Q4: Can temperature affect the observed KIE?
A4: Yes, the temperature dependence of KIEs can provide further mechanistic insights. According to transition state theory, a KIE arises from the difference in zero-point energies between the ground state and the transition state. This difference can be temperature-dependent. In some cases, particularly those involving quantum mechanical tunneling of protons or hydride ions, the KIE can show an unusual temperature dependence.[11][12]
Q5: What if a step other than the chemical transformation is rate-limiting?
A5: If a non-chemical step, such as substrate binding or product release, is the slowest step in the enzymatic cycle, the intrinsic KIE of the chemical step may be partially or fully "masked".[11] In such cases, the observed KIE will be smaller than the true (intrinsic) KIE. Advanced kinetic techniques, such as pre-steady-state kinetics or measuring KIEs under varying conditions, may be necessary to unmask the intrinsic KIE.
Conclusion
References
-
Kinetic Isotope Effects - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Gao, H., & Chen, X. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study . Molecules, 18(8), 9278-9292. Retrieved from [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry . Retrieved from [Link]
-
Singleton, D. A. (2021). Heavy-Atom Kinetic Isotope Effects: Primary Interest or Zero Point? . Accounts of Chemical Research, 55(1), 1-12. Retrieved from [Link]
-
Zielinski, M., & Kanska, M. (1985). Relative kinetic isotope effects of heavy atoms . The Journal of Chemical Physics, 82(8), 3489-3493. Retrieved from [Link]
-
Wikipedia. Kinetic isotope effect . Retrieved from [Link]
-
Kohen, A. (2017). Measurement of Enzyme Isotope Effects . Methods in Enzymology, 596, 1-22. Retrieved from [Link]
-
Marsh, E. N. G., & Melendez, J. A. (2012). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes . Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1155-1163. Retrieved from [Link]
-
Gao, H., & Chen, X. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study . Molecules, 18(8), 9278-9292. Retrieved from [Link]
-
Bennett, C. S., & Tantillo, D. J. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer . Journal of the American Chemical Society, 139(39), 13861-13868. Retrieved from [Link]
-
Rudolph, J., Anderson, R. S., & Czapiewski, K. V. (2003). Method for Measuring Carbon Kinetic Isotope Effects of Gas-Phase Reactions of Light Hydrocarbons with the Hydroxyl Radical . The Journal of Physical Chemistry A, 107(38), 7549-7554. Retrieved from [Link]
-
Roston, D., & Kohen, A. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions . Molecules, 18(5), 5537-5556. Retrieved from [Link]
-
ResearchGate. (2025). NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction . Retrieved from [Link]
-
Roston, D., & Kohen, A. (2014). Kinetic Isotope Effects in Enzymes . Comprehensive Inorganic Chemistry II, 329-348. Retrieved from [Link]
-
Pu, J., Gao, J., & Truhlar, D. G. (2006). Computation of kinetic isotope effects for enzymatic reactions . Chemical Reviews, 106(8), 3140-3169. Retrieved from [Link]
-
Tipton, P. A. (2020). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions . Molecules, 25(23), 5727. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5054, Resorcinol . Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 (a) Enzyme-catalyzed de/carboxylation of resorcinol (1)... . Retrieved from [Link]
-
Sen, A., & Kohen, A. (2012). Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems . FEBS Letters, 586(16), 2299-2306. Retrieved from [Link]
-
Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors . Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024 . Retrieved from [Link]
-
ResearchGate. (n.d.). Hplc/ms data from resorcinol incubation. The lower panel shows the... . Retrieved from [Link]
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Technical Support Center: Quality Control and Purity Assessment of Resorcinol-1,2,3-13C3
Welcome to the technical support guide for Resorcinol-1,2,3-13C3. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound. Ensuring the identity, purity, and stability of this material is paramount for generating reliable and reproducible experimental data. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols for comprehensive quality control.
Introduction to this compound
This compound is a stable isotope-labeled version of resorcinol (1,3-dihydroxybenzene), a versatile organic compound used in pharmaceuticals, polymer synthesis, and as a chemical intermediate.[1][2] The incorporation of three heavy carbon isotopes (¹³C) at specific positions (1, 2, and 3) of the benzene ring makes it an invaluable tool in modern research.[3][4] Its primary applications include:
-
Internal Standard: Use in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of unlabeled resorcinol in complex matrices.
-
Metabolic and Mechanistic Studies: Tracing the metabolic fate of resorcinol or its derivatives in biological systems to elucidate metabolic pathways and reaction mechanisms.[5][6]
The utility of this compound is directly dependent on its quality. Impurities, incorrect labeling, or degradation can lead to erroneous results, compromising entire studies. This guide establishes a framework for its rigorous assessment.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the quality control of this compound.
Question 1: How can I confirm the structural identity and verify the specific ¹³C labeling pattern of my sample?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. It provides unambiguous structural confirmation and pinpoints the exact location of the isotopic labels.
Expert Rationale: While ¹H NMR is useful for confirming the overall proton environment of the molecule, ¹³C NMR spectroscopy is essential for directly observing the carbon backbone.[7][8] For this compound, you will observe significantly enhanced signals for the labeled C1, C2, and C3 positions due to the high abundance of the ¹³C isotope at these sites, compared to the natural abundance signals of the other three carbons. Furthermore, the characteristic splitting patterns (¹³C-¹³C coupling) between adjacent labeled carbons provide conclusive evidence of the labeling pattern.[7][9]
Key Analytical Signatures:
-
¹H NMR: The proton spectrum should be consistent with the resorcinol structure.
-
¹³C NMR: Expect three highly intense signals corresponding to the labeled carbons (C1, C2, C3) and three signals at natural abundance intensity for C4, C5, and C6.[10][11] The chemical shifts will be consistent with standard resorcinol spectra.
Question 2: My mass spectrometry data shows a cluster of peaks around the expected molecular weight. How do I determine the isotopic purity and enrichment?
Answer: This is expected. The cluster of peaks represents the different isotopologues of the compound. Isotopic purity and enrichment are calculated by analyzing the relative intensities of these peaks after correcting for natural isotopic abundances of all elements in the molecule.[12][13][14]
Expert Rationale: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard for determining isotopic enrichment.[12][15] The analysis differentiates the desired labeled molecule (M+3, containing three ¹³C atoms) from molecules with fewer labels (M+2, M+1) and the unlabeled compound (M).
The isotopic purity refers to the percentage of the compound that is enriched with the specific isotope, while isotopic enrichment is the percentage of the labeled molecules that contain the desired number of isotopic labels.
Workflow for Isotopic Purity Calculation:
-
Acquire High-Resolution Mass Spectrum: Infuse the sample or analyze via LC-MS to obtain a clean spectrum of the compound of interest.
-
Identify Isotopologue Peaks: Locate the peaks corresponding to the unlabeled resorcinol (C₆H₆O₂) and the labeled this compound (C₃¹³C₃H₆O₂).
-
Correct for Natural Abundance: The intensity of each peak must be corrected for the natural isotopic contribution of other atoms (e.g., the natural 1.1% ¹³C in the unlabeled portion of the molecule, ¹⁷O, ¹⁸O, ²H).[14] Specialized software is often used for this deconvolution.[13][14]
-
Calculate Enrichment: The isotopic enrichment is determined from the ratio of the corrected peak area of the desired isotopologue (M+3) to the sum of the corrected peak areas of all relevant isotopologues (M, M+1, M+2, M+3).
| Parameter | Description | Typical Acceptance Criteria |
| Chemical Formula | C₃¹³C₃H₆O₂ | N/A |
| Molecular Weight | ~113.09 g/mol [16] | Matches theoretical mass |
| Unlabeled MW | ~110.11 g/mol [17] | For reference |
| Isotopic Purity | Percentage of molecules containing at least one ¹³C label. | >99% |
| Isotopic Enrichment | Percentage of labeled molecules that are the M+3 species. | >98% |
Question 3: What are the common chemical impurities I should look for, and how do I detect them?
Answer: Common chemical impurities include positional isomers (catechol, hydroquinone), residual starting materials, and degradation products.[16][18] The most reliable method for assessing chemical purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20][21]
Expert Rationale: HPLC provides excellent separation of resorcinol from structurally similar compounds.[19] A reversed-phase C18 column is typically effective. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, the chemical purity can be accurately quantified. A certified reference standard of unlabeled resorcinol should be used to confirm the retention time and response.
Potential Impurities and Their Origin:
-
Positional Isomers (Catechol, Hydroquinone): By-products from the synthesis of the resorcinol backbone.[18]
-
Phenol: A potential precursor or degradation product.[18]
-
Oxidation Products: Resorcinol is susceptible to oxidation when exposed to air and light, leading to colored impurities.[2][22][23] This is often observed as a pink or brownish discoloration of the solid or solution.[2][23]
Question 4: My solid this compound sample (or its solution) has developed a pinkish tint. Is it still suitable for use?
Answer: A pink or brown discoloration indicates oxidation and degradation.[22][23] For high-sensitivity quantitative applications (e.g., regulated bioanalysis), the material should be discarded. For less sensitive or qualitative applications, its purity should be re-verified by HPLC before use.
Expert Rationale: Resorcinol is notoriously sensitive to light and air.[24] The color change is due to the formation of quinone-type oxidation products. These degradation products will appear as extra peaks in an HPLC analysis and can potentially interfere with your experiment.
Best Practices for Storage and Handling:
-
Storage: Store the solid material in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C).[25][26]
-
Solution Preparation: Prepare solutions fresh and use them promptly. If storage is necessary, purge the vial with inert gas and store it refrigerated and protected from light.
-
Handling: Avoid repeated opening of the container. Weigh out material quickly and reseal the container immediately.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected signals or splitting in ¹H or ¹³C NMR spectrum. | 1. Presence of chemical impurities (e.g., residual solvent, isomers).2. Sample degradation.3. Incorrect isotopic labeling during synthesis. | 1. Analyze the sample by HPLC-UV to check for chemical purity.2. Acquire an LC-MS spectrum to identify the mass of the impurities.3. Compare the spectrum against a reference standard or previously validated batch. |
| Calculated isotopic enrichment from MS data is lower than specified. | 1. Incorrect calculation (failure to correct for natural abundance).2. Presence of a significant amount of unlabeled or partially labeled material.3. In-source fragmentation or adduct formation in the mass spectrometer. | 1. Use a validated software tool for isotopic distribution analysis.[14]2. Re-run the analysis, ensuring proper instrument calibration and source conditions to minimize fragmentation.3. If the issue persists, the material may not meet quality specifications. |
| Multiple or tailing peaks observed during HPLC analysis. | 1. Sample degradation.2. Column overload (sample concentration too high).3. Inappropriate mobile phase or column chemistry.4. Contamination in the HPLC system. | 1. Prepare a fresh sample and re-inject.2. Dilute the sample and re-analyze.3. Review the HPLC method; ensure mobile phase pH is appropriate for a phenolic compound.4. Run a system blank to check for contamination. |
Standard Operating Procedures (SOPs)
SOP 1: Purity and Identity Verification by NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The spectral window should encompass 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be collected to observe the natural abundance signals clearly against the baseline noise.
-
Data Analysis:
SOP 2: Isotopic Enrichment and Purity Analysis by LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[15]
-
LC Separation: Use a C18 reversed-phase column with a simple isocratic or gradient mobile phase (e.g., water and methanol with 0.1% formic acid) to ensure the analyte is separated from any potential interferences.[13][15]
-
MS Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode. Ensure the mass range covers the expected m/z values for both labeled and unlabeled species.
-
Data Analysis:
-
Extract the ion chromatogram for the compound of interest to confirm its retention time.
-
Generate a mass spectrum from the chromatographic peak.
-
Using isotopic analysis software, calculate the relative intensities of the M, M+1, M+2, and M+3 peaks.
-
Correct for natural isotopic abundances to determine the final isotopic enrichment.[14]
-
Visualized Workflow for Quality Control
The following diagram outlines the comprehensive workflow for the quality control assessment of a new batch of this compound.
Caption: Comprehensive QC workflow for this compound.
References
-
University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC, NIH. [Link]
-
Food and Agriculture Organization of the United Nations. An Overview of Methods using 13C for Improved Compound Identification in Metabolomics and Natural Products. AGRIS. [Link]
-
ResearchGate. Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. (2000). [Link]
-
Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, ACS Publications. [Link]
-
Sano, M., et al. (1975). New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography. INIS-IAEA. [Link]
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Szabo-Scandic. Resorcinol Material Safety Data Sheet. [Link]
-
National Institute of Standards and Technology. Resorcinol Mass Spectrum. NIST WebBook. [Link]
-
Shandong Kesheng Chemistry Co., Ltd. Resorcinol Certificate of Analysis. (2022). [Link]
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mzCloud. Resorcinol Spectral Data. [Link]
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Occupational Safety and Health Administration. RESORCINOL. OSHA. [Link]
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Biological Magnetic Resonance Bank. bmse000415 Resorcinol at BMRB. [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. (2024). [Link]
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Pharmaffiliates. Resorcinol-impurities. [Link]
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Usui, T., et al. (2007). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. PubMed. [Link]
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Wikipedia. Resorcinol. [Link]
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Fisher Scientific. This compound, TRC 5 mg. [Link]
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Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
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Centers for Disease Control and Prevention. resorcinol 5701 | niosh. [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. NIH. [Link]
-
National Institute of Standards and Technology. Resorcinol. NIST WebBook. [Link]
-
National Institutes of Health. Resorcinol | C6H6O2 | CID 5054. PubChem. [Link]
-
Trivedi, M. K., et al. (2016). Evaluation of the Isotopic Abundance Ratio in Biofield Energy Treated Resorcinol Using Gas Chromatography-Mass Spectrometry Technique. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. [Link]
-
Romero-Melo, D., et al. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy. [Link]
-
U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water. EPA. [Link]
-
Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Ataman Kimya. RESORCINOL. [Link]
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International Atomic Energy Agency. Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. IAEA. [Link]
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LCGC International. Improving HPLC Separation of Polyphenols. [Link]
-
Al-Bukhaiti, W. Q., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. NIH. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
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Technical Support Center: Optimizing Mass Resolution for Resorcinol-1,2,3-13C3 Isotopologues
Welcome to the technical support center dedicated to enhancing mass resolution for the analysis of Resorcinol-1,2,3-13C3 and its isotopologues. This guide is designed for researchers, scientists, and drug development professionals who are utilizing high-resolution mass spectrometry and encountering challenges in achieving optimal results. Here, we will delve into the causal factors behind common experimental issues and provide field-proven, step-by-step protocols to troubleshoot and resolve them. Our approach is grounded in scientific first principles to ensure that every recommendation is a self-validating step towards achieving the highest quality data.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate troubleshooting steps for improving the mass resolution of this compound.
| Question | Quick Answer & Action |
| Why are my this compound peaks broad? | Peak broadening can be due to several factors including issues with the chromatography, ion source conditions, or the mass analyzer. Start by checking your LC conditions for optimal peak shape.[1][2] Then, verify your ion source parameters are not causing excessive ion scattering.[3] Finally, ensure your mass spectrometer is properly calibrated and tuned for high resolution.[3] |
| I'm seeing peak splitting for my analyte. What's the cause? | Peak splitting often points to contamination in the sample or on the chromatographic column.[3] It can also be caused by suboptimal ionization conditions.[3] Ensure proper sample preparation and column maintenance.[1][3] Experiment with adjusting source parameters like gas flows and temperatures. |
| My mass accuracy is poor. How can I improve it? | Poor mass accuracy is most commonly a result of improper or infrequent mass calibration.[3][4] Perform a fresh calibration using an appropriate standard that brackets the m/z of your analyte.[4][5] Also, ensure the mass spectrometer is well-maintained, as instrument drift can affect accuracy.[3] |
| Why can't I resolve the isotopic peaks of my labeled resorcinol? | Insufficient mass resolving power is the primary reason for the inability to separate isotopic peaks.[6][7] The resolving power of your instrument must be high enough to distinguish between the small mass differences of the isotopologues.[7] Consider increasing the resolution setting on your instrument, though this may come at the cost of sensitivity.[6] |
| What are the ideal ionization settings for Resorcinol? | Resorcinol can be analyzed in both positive and negative ion modes.[8] For positive mode, look for [M+H]+ and [M+NH4]+ adducts.[8] For negative mode, [M-H]- is the ion to target.[8] The choice of mobile phase additives, such as formic acid or ammonium formate, will influence ionization efficiency.[8][9] |
Troubleshooting Guides
This section provides in-depth, step-by-step protocols to address specific challenges in achieving high mass resolution for this compound.
Guide 1: Diagnosing and Resolving Peak Broadening
Peak broadening is a common issue that directly impacts mass resolution. A broad peak makes it difficult to accurately determine the mass and separate it from other closely eluting or isobaric species.
The separation of your analyte before it enters the mass spectrometer is critical.
-
Protocol:
-
Prepare a fresh, known concentration of this compound standard.
-
Inject the standard onto your LC system and acquire data.
-
Examine the peak shape. An ideal peak should be symmetrical with a tailing factor between 0.9 and 1.2.
-
If the peak is broad or tailing, consider the following:
-
Mobile Phase: Ensure the mobile phase is correctly prepared and the pH is appropriate for resorcinol. For reverse-phase chromatography, a mobile phase of acetonitrile/water with formic acid is a good starting point.[9]
-
Column Health: The column may be contaminated or degraded. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
-
Injection Volume and Solvent: A large injection volume or a sample solvent much stronger than the mobile phase can cause peak broadening.[2] Reduce the injection volume or dilute the sample in the mobile phase.
-
-
The ion source is where your analyte is converted into gas-phase ions. Suboptimal conditions can lead to ion scattering and peak broadening.
-
Protocol:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Systematically adjust the following parameters while monitoring the peak shape and intensity:
-
Gas Flows (Nebulizer, Heater, Curtain): Start with the manufacturer's recommended settings and adjust in small increments.
-
Temperatures (Source, Desolvation): Optimize for efficient desolvation without causing thermal degradation.
-
Ionization Voltage: Adjust to maximize signal intensity without causing fragmentation or peak distortion.
-
-
The goal is to find a balance that provides a stable and intense signal with a narrow peak width.
-
Proper tuning and calibration are fundamental to achieving high resolution.
-
Protocol:
-
Follow the manufacturer's procedure for tuning your mass spectrometer. This process optimizes the voltages of the ion optics for the best performance.
-
Perform a mass calibration using a standard solution that contains ions with known m/z values that bracket the expected m/z of your this compound isotopologues.[4][5]
-
For high-resolution instruments like Orbitraps or FT-ICR MS, ensure you are using the appropriate resolution setting for your application.[10][11] Higher resolution settings will yield narrower peaks.[7]
-
Guide 2: Achieving High Mass Accuracy for Confident Formula Assignment
High mass accuracy is essential for confirming the elemental composition of your isotopologues.
A robust calibration is the cornerstone of accurate mass measurement.
-
Protocol:
-
Choose a calibration standard appropriate for your instrument and the mass range of interest. For ESI, a solution of sodium iodide or a commercially available tuning mix is often used.[12]
-
Ensure the calibrant provides several ions that are close to the m/z of your analyte.[4]
-
Perform the calibration according to the manufacturer's instructions. Pay attention to the root mean square (RMS) error of the calibration; it should be within the manufacturer's specifications (typically < 1 ppm).[12]
-
For the highest accuracy, consider using an internal calibrant (a known compound co-infused with your sample) to correct for any mass drift during the analysis.
-
The way you acquire your data can significantly impact mass accuracy.
-
Protocol:
-
For Orbitrap and FT-ICR MS:
-
Increase the transient length (acquisition time). Longer transients lead to higher resolution and better mass accuracy.[13]
-
Use the Automatic Gain Control (AGC) to ensure the ion trap is filled with an optimal number of ions. Overfilling can lead to space charge effects that degrade mass accuracy.[14][15]
-
-
For TOF-MS:
-
Ensure the reflectron is properly tuned to maximize the flight path and, therefore, the resolution.
-
Some TOF instruments have different flight paths for varying levels of resolution; select the one that best suits your needs.[16]
-
-
Careful data processing is the final step in ensuring high mass accuracy.
-
Protocol:
-
Use the instrument's software to perform peak picking and mass assignment.
-
When determining the elemental composition, use a narrow mass tolerance window (e.g., ± 5 ppm).
-
Verify the isotopic pattern of your this compound. The relative abundance of the M+1, M+2, etc. peaks should match the theoretical distribution for a molecule with three 13C atoms.
-
Visualizing the Workflow
Troubleshooting Workflow for Poor Mass Resolution
Caption: A logical workflow for troubleshooting poor mass resolution.
References
-
Barrow, M. P., et al. (2012). High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. Rapid Communications in Mass Spectrometry, 26(22), 2569-76. [Link]
-
Ross, A. B., et al. (2007). Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma. Journal of Chromatography B, 855(1), 114-120. [Link]
-
Zhang, Y., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 234-241. [Link]
-
Wang, Y., & Gu, M. (n.d.). Comprehensive Mass Spectral Calibration to Achieve High Mass Accuracy and Parameter- Free Peak Detection. Cerno Bioscience. [Link]
-
AZoM. (2018). How to Improve Mass Resolution for Flight Mass Spectrometry. [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry, 19(9), 1329-1335. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Wierzbicka, R., et al. (2015). Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 1000, 120-129. [Link]
- Couderc, F. (2013). Method for enhancement of mass resolution over a limited mass range for time-of-flight spectrometry. U.S.
-
Macherone, A. (2015). Resolving Power and Mass Resolution. Agilent Technologies, Inc. [Link]
-
Hastings, C. A., et al. (2008). Precision Enhancement of MALDI-TOF MS Using High Resolution Peak Detection and Label-Free Alignment. Journal of the American Society for Mass Spectrometry, 19(9), 1336-1345. [Link]
-
Baillie, T. A., & Kassahun, K. (2012). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 25(3), 572-583. [Link]
-
Kiefer, P., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolites, 3(3), 643-661. [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
ESI-MS_calibration. (2021). Mass calibration options for accurate ESI-MS (open access review). Reddit. [Link]
-
Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry. [Link]
-
Fiehn, O. (n.d.). Mass Resolution and Resolving Power. Fiehn Lab. [Link]
-
Waters Corporation. (n.d.). How to calibrate MS over an extended high mass range using sodium iodide (NaI) or similar salts in MassLynx for SYNAPT G2 and Xevo G2 and later. [Link]
-
Gu, M., & Wang, Y. (2011). The Role of Spectral Accuracy in Mass Spectrometry. LCGC North America, 29(10), 932-941. [Link]
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ResearchGate. (n.d.). Precision enhancement of MALDI-TOF MS using high resolution peak detection and label-free alignment. [Link]
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ResearchGate. (2016). How to measure / detect Resorcinol on LC-MS/MS?. [Link]
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Wikipedia. (n.d.). Fourier-transform ion cyclotron resonance. [Link]
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Kopf, S. (n.d.). A guide to precise measurements of isotope abundance by ESI-Orbitrap MS. Kopf Lab. [Link]
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National Institute of Standards and Technology. (n.d.). Resorcinol. NIST WebBook. [Link]
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SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column. [Link]
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Aksenov, A. A., et al. (2014). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Metabolites, 4(3), 674-699. [Link]
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Lane, A. N., et al. (2019). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Expert Review of Proteomics, 16(11-12), 921-933. [Link]
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ResearchGate. (n.d.). Principles of Fourier transform ion cyclotron mass spectrometry and its application in structural biology. [Link]
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Marshall, A. G. (1998). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Accounts of Chemical Research, 31(10), 617-626. [Link]
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Medical NMR Metabolomics Platform of Strasbourg. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. [Link]
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Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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ACS Publications. (2022). Optimization of Ultrafast Proteomics Using an LC-Quadrupole-Orbitrap Mass Spectrometer with Data-Independent Acquisition. Journal of Proteome Research, 21(9), 2186-2195. [Link]
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LCGC International. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). [Link]
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Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
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NIH. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 834. [Link]
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ResearchGate. (n.d.). Evaluation of carbon isotopologue distribution measurements for the... [Link]
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ACS Publications. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7548-7555. [Link]
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MDPI. (2019). HILIC-Enabled 13 C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. Metabolites, 9(4), 72. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of Resorcinol-1,2,3-¹³C₃ and Deuterated Resorcinol for Quantitative Mass Spectrometry
Executive Summary for the Principal Investigator
For researchers engaged in high-stakes quantitative analysis of resorcinol, particularly in regulated bioanalytical studies, the choice of internal standard is a critical decision point that directly impacts data integrity. This guide provides an in-depth comparison between Resorcinol-1,2,3-¹³C₃ and commonly used deuterated resorcinol standards (e.g., Resorcinol-d₄).
Our analysis concludes that Resorcinol-1,2,3-¹³C₃ is the superior choice for rigorous quantitative applications . The core advantages of the ¹³C-labeled standard are its perfect chromatographic co-elution with the native analyte and its absolute isotopic stability. These features ensure the most accurate compensation for matrix effects and variability throughout the analytical workflow.[1][2][3][4][5]
Deuterated standards, while often less expensive, present a tangible risk of chromatographic separation from the native analyte (the "isotope effect") and potential for deuterium-hydrogen (D-H) back-exchange, which can compromise data accuracy and reproducibility.[1][2][6][7] This guide will dissect the underlying scientific principles and provide a validation protocol for you to confirm these findings in your own laboratory.
Introduction: The Imperative of an Ideal Internal Standard
Resorcinol (1,3-dihydroxybenzene) is a key chemical intermediate and active ingredient in various pharmaceutical and cosmetic formulations. Accurate quantification of resorcinol in complex matrices like plasma, urine, or environmental samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and safety assessments. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this task due to its sensitivity and specificity.
The gold standard for quantitative LC-MS is the use of a stable isotope-labeled (SIL) internal standard (IS) in an isotope dilution mass spectrometry (IDMS) workflow. An ideal SIL-IS is chemically identical to the analyte, allowing it to perfectly mimic the analyte's behavior during sample extraction, chromatography, and ionization.[2] This mimicry is essential for correcting analytical variability and matrix-induced ion suppression or enhancement.[8] However, not all SILs are created equal. The choice between a heavy carbon (¹³C) and a heavy hydrogen (²H or D) label has profound implications for analytical performance.
The Foundational Difference: ¹³C vs. Deuterium Labeling
The core of the comparison lies in the physicochemical consequences of substituting an atom.
-
¹³C Labeling: Carbon-13 is a stable, naturally occurring isotope of carbon. When a ¹²C atom in the resorcinol backbone is replaced with a ¹³C atom, the change in mass is minimal (~8% increase for a single substitution). Crucially, properties like polarity, pKa, and molecular shape remain virtually unchanged. This makes ¹³C-labeled standards the closest possible chemical mimics to their native counterparts.[3][4][5]
-
Deuterium (D) Labeling: Deuterium is a stable isotope of hydrogen. Replacing a ¹H atom with a ²H atom doubles the mass of that specific atom. This 100% mass increase at the point of substitution can lead to subtle but significant changes in the molecule's physicochemical properties.[5] The C-D bond is slightly shorter and stronger than a C-H bond, which can alter intermolecular interactions and chromatographic behavior.[6][9]
Head-to-Head Comparison: Resorcinol-1,2,3-¹³C₃ vs. Deuterated Resorcinol
The following table provides a direct comparison of the key performance attributes based on established scientific principles. For this comparison, we consider Resorcinol-2,4,5,6-d₄ as the deuterated alternative, as deuterating the exchangeable hydroxyl (-OH) protons is not viable for use in protic solvents.[1][7]
| Performance Parameter | Resorcinol-1,2,3-¹³C₃ | Deuterated Resorcinol (e.g., Resorcinol-d₄) | Causality & Implication |
| Chromatographic Co-elution | Identical Retention Time. Co-elutes perfectly with native resorcinol. | Potential Retention Time Shift. Typically elutes slightly earlier than native resorcinol.[2][6][10][11] | The significant mass difference in deuterated compounds can alter their interaction with the stationary phase.[5] A lack of co-elution is a major flaw, as the IS and analyte may experience different matrix effects, negating the primary purpose of the IS and leading to inaccurate results.[1][5] |
| Isotopic Stability | Absolute. The ¹³C atoms are integral to the non-exchangeable carbon backbone. | Potential for Back-Exchange. Deuteriums on the activated resorcinol ring (positions 2, 4, 6) are susceptible to acid-catalyzed D-H exchange with protons from the solvent.[12] | While stable under many conditions, the lability of deuterium in certain chemical environments presents a risk to data integrity.[2][7] Any loss of the isotopic label compromises quantification. ¹³C standards are immune to this issue. |
| Mass Spectrometric Integrity | Clean Isotopic Profile. Provides a clean M+3 signal with predictable natural isotopic contributions. | Complex Isotopic Profile. Synthesis can result in a mix of isotopologues (d₃, d₄, etc.), and in-source fragmentation can sometimes lead to deuterium loss.[13] | A clean, well-defined mass shift of at least +3 Da is needed to prevent isotopic cross-talk from the analyte.[14] While both can achieve this, ¹³C standards typically offer a "cleaner" signal free from the complexities of partial labeling. |
| Regulatory Compliance | Ideal. Meets the highest standards for a bioanalytical internal standard as recommended by FDA and EMA guidelines, which favor an IS that best mimics the analyte.[15][16] | Acceptable, but with Caveats. Requires rigorous validation to prove co-elution and stability under all analytical conditions. The potential for analytical artifacts requires additional scrutiny. | For pivotal studies requiring regulatory submission, the use of a ¹³C standard is easier to defend as it represents the "gold standard" and minimizes potential for analytical deviations. |
| Cost & Availability | Typically more expensive due to more complex multi-step syntheses.[4][13] | Generally less expensive and more widely available.[4] | While cost is a practical consideration, the potential cost of failed batches, repeated analyses, or compromised study data due to a suboptimal IS often outweighs the initial savings. |
Experimental Validation Protocol: A Self-Validating Workflow
Trustworthiness in science is built on verifiable results. This protocol allows any researcher to validate the performance of these internal standards. The key objective is to assess the chromatographic co-elution of each SIL-IS with native resorcinol, especially in the presence of a biological matrix.
Workflow Diagram
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Cross-Validation of "Resorcinol-1,2,3-13C3" Quantification by HPLC and GC-MS: A Comparative Guide
Introduction
Resorcinol (benzene-1,3-diol) is a key chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Its accurate quantification is paramount for quality control and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Resorcinol-1,2,3-13C3, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by correcting for sample preparation variability and matrix effects. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for resorcinol and its isotopically labeled analogues. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11][12]
Principles and Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For resorcinol, a polar molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this modality, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The causality behind this choice lies in the polarity of resorcinol. Its hydroxyl groups make it highly soluble in polar solvents. By using a polar mobile phase, we can effectively elute it from the nonpolar column, with retention time being finely controlled by adjusting the mobile phase composition. For detection, a UV detector is commonly employed, as the benzene ring in resorcinol exhibits strong absorbance in the UV spectrum.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. A critical consideration for the GC-MS analysis of polar compounds like resorcinol is the necessity of derivatization.[16][17] Resorcinol's hydroxyl groups make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[16][17] A common approach for compounds with active hydrogens (like the hydroxyl groups of resorcinol) is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[17] This process significantly improves the chromatographic peak shape and allows for reproducible analysis. The mass spectrometer then separates and detects the ionized analyte and its fragments based on their mass-to-charge ratio, providing a high degree of specificity.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by both HPLC and GC-MS is depicted below. This self-validating system ensures that each step is controlled and monitored to produce reliable and reproducible results.
Caption: Overall experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
HPLC-UV Method
1. Standard and Sample Preparation:
- Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
- Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Spike a known amount of the sample matrix (e.g., plasma, formulation) with the internal standard. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.[18][19] The addition of formic acid helps to suppress the ionization of the hydroxyl groups, leading to better peak shape.
- Flow Rate: 1.0 mL/min.[14]
- Injection Volume: 20 µL.[13][15]
- Column Temperature: Ambient or controlled at 25°C.
- Detection: UV detector set at 274 nm, the absorbance maximum for resorcinol.[20]
GC-MS Method
1. Standard and Sample Preparation:
- Follow the same procedure as for HPLC to prepare stock and working standard solutions, and to extract the analyte from the sample matrix. After evaporation of the organic solvent, the residue is ready for derivatization.
2. Derivatization Protocol:
- To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.
3. GC-MS Conditions:
- GC Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program ensures good separation of the derivatized analyte from other matrix components.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the molecular ion or characteristic fragment ions of the derivatized this compound and the native resorcinol. For the TMS derivative of resorcinol, the molecular weight is 254.47 g/mol .[21]
Method Validation
A robust analytical method must be validated to ensure its suitability for the intended purpose.[10][22] The validation process follows the ICH Q2(R2) guidelines and assesses several key parameters.[4][5][9][23]
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The Analytical Edge: A Comparative Guide to Resorcinol-1,2,3-¹³C₃ vs. Unlabeled Resorcinol in Receptor Binding Assays
In the landscape of drug discovery and molecular pharmacology, the precise characterization of ligand-receptor interactions is paramount. Receptor binding assays are a cornerstone of this process, providing critical data on binding affinity, specificity, and kinetics. The evolution of analytical technologies has presented researchers with a choice between traditional and modern methodologies. This guide provides an in-depth technical comparison of using stable isotope-labeled Resorcinol-1,2,3-¹³C₃ versus its unlabeled counterpart in receptor binding assays, with a focus on the transition from radiolabeled to mass spectrometry-based detection.
The Paradigm Shift in Ligand Detection: From Radioactivity to Mass Spectrometry
Historically, radioligand binding assays (RBAs) have been the gold standard. These assays utilize a radioactively labeled ligand (e.g., with ³H or ¹⁴C) to quantify binding to a receptor. While sensitive, the reliance on radioactive materials poses significant logistical and safety challenges, including specialized laboratory requirements, expensive synthesis, and radioactive waste disposal.
The advent of highly sensitive mass spectrometry (MS) has revolutionized receptor binding assays. MS-based assays offer a label-free alternative in the sense that a radioactive or fluorescent tag is not required. Instead, the mass spectrometer directly detects and quantifies the ligand of interest based on its mass-to-charge ratio. This approach not only circumvents the issues associated with radioactivity but also opens the door to more sophisticated experimental designs, such as the use of stable isotope-labeled (SIL) compounds.
Resorcinol: A Versatile Scaffold for Receptor Interaction
Resorcinol (benzene-1,3-diol) is a phenolic compound that serves as a structural backbone for a variety of biologically active molecules. Its derivatives have been shown to interact with several important receptor systems, making it an excellent model for this comparative guide.
-
Cannabinoid Receptors (CB1 and CB2): Various resorcinol derivatives have been synthesized and characterized as potent ligands for cannabinoid receptors, playing a role in pain and inflammation modulation.
-
Estrogen Receptors (ERα and ERβ): The diphenolic nature of some resorcinol derivatives makes them suitable candidates for interaction with estrogen receptors, which are key targets in cancer and metabolic diseases.
-
Thyroid Peroxidase (TPO): Resorcinol itself is known to inhibit thyroid peroxidase, an essential enzyme in thyroid hormone synthesis.
Head-to-Head Comparison: Resorcinol-1,2,3-¹³C₃ vs. Unlabeled Resorcinol
The primary distinction in a receptor binding assay between Resorcinol-1,2,3-¹³C₃ and unlabeled resorcinol lies in the method of detection and the experimental design it enables.
| Feature | Unlabeled Resorcinol | Resorcinol-1,2,3-¹³C₃ |
| Primary Role in Assay | Competitor Ligand | Internal Standard / Labeled Ligand |
| Detection Method | Indirectly (by displacing a labeled ligand) or Directly by MS | Direct Detection by Mass Spectrometry |
| Assay Type | Competitive Binding (with a labeled primary ligand) | Direct Binding or as an Internal Standard in a competitive assay |
| Quantification | Relative (IC₅₀) | Absolute or Relative (highly accurate) |
| Potential for Isotope Effects | N/A | Possible, but generally minimal for ¹³C |
| Cost | Low | High |
Unlabeled Resorcinol: The Traditional Competitor
In a classic binding assay, unlabeled resorcinol would be used as a competitor to a labeled "hot" ligand (traditionally a radioligand). The concentration of unlabeled resorcinol required to displace 50% of the bound labeled ligand (the IC₅₀ value) is determined. This provides a measure of its relative binding affinity.
In a modern MS-based assay, unlabeled resorcinol can be directly quantified. However, to accurately quantify the bound and free fractions without a labeled internal standard, meticulous sample processing and calibration are required to account for sample loss and matrix effects.
Resorcinol-1,2,3-¹³C₃: The Modern Standard
The true power of Resorcinol-1,2,3-¹³C₃ is realized in mass spectrometry-based assays. Its three ¹³C atoms give it a distinct mass shift (+3 Da) compared to the unlabeled compound, allowing the mass spectrometer to differentiate and simultaneously quantify both.
As a Labeled Ligand: Resorcinol-1,2,3-¹³C₃ can be used as the primary "labeled" ligand in a direct binding assay. The amount of bound labeled ligand is directly measured by LC-MS/MS, offering high sensitivity and specificity without the need for radioactivity.
As an Internal Standard: More commonly, Resorcinol-1,2,3-¹³C₃ serves as an ideal internal standard (IS) in a competitive binding assay where unlabeled resorcinol is the test compound. A known amount of the SIL-IS is added to each sample. Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By comparing the peak area of the unlabeled resorcinol to that of the known concentration of Resorcinol-1,2,3-¹³C₃, highly accurate and precise quantification of the unlabeled ligand can be achieved.
Causality Behind Experimental Choices: Why Use a Stable Isotope?
The decision to use a stable isotope-labeled compound like Resorcinol-1,2,3-¹³C₃ is driven by the need for analytical rigor and precision.
-
Minimizing Variability: In complex biological matrices, ion suppression or enhancement can significantly affect the accuracy of MS quantification. A co-eluting SIL internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.
-
Accurate Quantification: The isotope dilution mass spectrometry (IDMS) approach, which utilizes a SIL internal standard, is considered a gold-standard quantification method due to its high accuracy and precision.
-
Potential for Isotope Effects: A critical consideration when using isotopically labeled ligands is the potential for "binding isotope effects" (BIEs). Heavier isotopes form slightly stronger bonds, which can, in some cases, alter the binding affinity of the ligand for the receptor. However, for ¹³C substitution, these effects are generally small and often negligible compared to the overall binding energy. For isotopes like deuterium (²H) or tritium (³H), which have a much larger relative mass difference compared to protium (¹H), BIEs can be more significant.
Experimental Protocols
Protocol 1: Competitive Binding Assay using Unlabeled Resorcinol and LC-MS/MS with a Labeled Internal Standard
This protocol details a competitive binding assay to determine the binding affinity (Ki) of unlabeled resorcinol for a target receptor, using Resorcinol-1,2,3-¹³C₃ as an internal standard for quantification.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the receptor system (e.g., Tris-HCl with MgCl₂ for cannabinoid receptors).
- Receptor Preparation: Prepare cell membranes or purified receptor protein at a predetermined concentration.
- Labeled Ligand (Marker): Prepare a stock solution of a high-affinity labeled ligand for the target receptor (this could be a radioligand or another mass-tagged ligand).
- Unlabeled Resorcinol Stock: Prepare a high-concentration stock solution of unlabeled resorcinol in a suitable solvent (e.g., DMSO).
- Resorcinol-1,2,3-¹³C₃ Internal Standard: Prepare a stock solution at a known concentration.
2. Assay Procedure:
- In a 96-well plate, add a fixed concentration of the receptor preparation.
- Add a fixed concentration of the labeled marker ligand.
- Add increasing concentrations of unlabeled resorcinol to the wells.
- Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent unlabeled ligand.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a filter plate (e.g., glass fiber) to separate the receptor-bound ligand from the free ligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
4. Sample Preparation for LC-MS/MS:
- Elute the bound ligand from the filters using a suitable solvent (e.g., methanol/acetonitrile).
- Add a fixed amount of the Resorcinol-1,2,3-¹³C₃ internal standard to each eluted sample.
- Evaporate the solvent and reconstitute the samples in the LC mobile phase.
5. LC-MS/MS Analysis:
- Inject the samples onto an appropriate LC column for separation.
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for both unlabeled resorcinol and Resorcinol-1,2,3-¹³C₃.
6. Data Analysis:
- Calculate the ratio of the peak area of unlabeled resorcinol to the peak area of the Resorcinol-1,2,3-¹³C₃ internal standard.
- Plot the amount of bound labeled marker ligand as a function of the unlabeled resorcinol concentration.
- Fit the data to a one-site competition binding model to determine the IC₅₀ of unlabeled resorcinol.
- Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Direct Binding Assay using Resorcinol-1,2,3-¹³C₃
This protocol describes a direct binding assay to determine the binding affinity (Kd) of Resorcinol-1,2,3-¹³C₃.
1. Reagent Preparation:
- Assay Buffer and Receptor Preparation: As in Protocol 1.
- Resorcinol-1,2,3-¹³C₃ Stock: Prepare a high-concentration stock solution.
2. Assay Procedure:
- Add a fixed concentration of the receptor preparation to each well.
- Add increasing concentrations of Resorcinol-1,2,3-¹³C₃.
- For non-specific binding, a parallel set of wells will contain a high concentration of unlabeled resorcinol in addition to the labeled ligand.
- Incubate to equilibrium.
3. Separation and Sample Preparation:
- As in Protocol 1. For quantification, a different internal standard (structurally similar but with a different mass) would be ideal.
4. LC-MS/MS Analysis:
- Quantify the amount of bound Resorcinol-1,2,3-¹³C₃.
5. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the Resorcinol-1,2,3-¹³C₃ concentration.
- Fit the data to a one-site saturation binding model to determine the Kd and Bmax.
Visualizing the Workflow
Caption: Workflow for a mass spectrometry-based receptor binding assay.
Conclusion: Choosing the Right Tool for the Job
The choice between unlabeled resorcinol and Resorcinol-1,2,3-¹³C₃ is fundamentally a choice between a traditional approach and a state-of-the-art analytical methodology.
-
Unlabeled resorcinol remains a viable and cost-effective option for competitive binding assays, especially when a well-characterized labeled (radioactive or fluorescent) ligand is available.
-
Resorcinol-1,2,3-¹³C₃ , when paired with mass spectrometry, offers unparalleled accuracy and precision in quantification. It is the superior choice for researchers seeking to minimize analytical variability and establish a robust, reproducible assay, particularly in complex biological matrices. Its use as an internal standard represents the gold standard in quantitative bioanalysis.
For researchers and drug development professionals, embracing stable isotope-labeled ligands in mass spectrometry-based receptor binding assays is a step towards more reliable and higher quality data, ultimately accelerating the journey from discovery to clinical application.
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Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. ([Link])
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New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Education and Science. ([Link])
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Compound: RESORCINOL (CHEMBL24147). ChEMBL. ([Link])
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Orcinol and resorcinol induce local ordering of water molecules near the liquid–vapor interface. PMC. ([Link])
A Senior Application Scientist's Guide to Assessing Isotopic Effects of Resorcinol-1,2,3-¹³C₃ on Reaction Rates
Introduction: The Subtle Signature of an Isotope
In the intricate world of reaction mechanism elucidation and drug development, understanding the precise sequence of bond-forming and bond-breaking events is paramount. The Kinetic Isotope Effect (KIE) stands as one of the most powerful tools available to the modern chemist for probing the transition states of chemical reactions.[1][2] By replacing an atom with one of its heavier isotopes, we can induce a subtle, yet measurable, change in the reaction rate. This change, or lack thereof, provides profound insights into the rate-determining step of a reaction.
This guide provides a comprehensive comparison of the reaction kinetics of resorcinol versus its isotopically labeled counterpart, Resorcinol-1,2,3-¹³C₃. While the synthesis of this specific isotopologue is a specialized undertaking, the principles governing its reactivity are universal. We will explore the theoretical underpinnings of the ¹³C KIE, present a comparative analysis based on a well-understood electrophilic aromatic substitution reaction, and provide detailed experimental protocols for the precise measurement of these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to gain a deeper understanding of reaction mechanisms and to optimize synthetic pathways.
Understanding the ¹³C Kinetic Isotope Effect
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy). For our purposes, this is k₁₂/k₁₃.
A KIE value greater than 1 (a "normal" KIE) indicates that the reaction proceeds more slowly with the heavier isotope. This typically occurs when a bond to the isotopic atom is broken in the rate-determining step of the reaction.[2] The underlying principle is quantum mechanical: a bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. Conversely, a KIE less than 1 (an "inverse" KIE) suggests that the bond to the isotopic atom is stronger in the transition state than in the reactant. A KIE of approximately 1 implies that the bond to the isotopic atom is not significantly involved in the rate-determining step.
It is important to note that ¹³C KIEs are generally much smaller than deuterium (²H) KIEs. While replacing a proton with a deuteron doubles the mass, replacing ¹²C with ¹³C increases the mass by only about 8%. Consequently, ¹³C KIEs are often in the range of 1.02 to 1.06, demanding highly precise measurement techniques.
The Subject Molecule: Resorcinol-1,2,3-¹³C₃
Resorcinol (1,3-dihydroxybenzene) is an aromatic compound of significant interest in the synthesis of pharmaceuticals and polymers.[3] Its two hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions.
The isotopologue of interest, Resorcinol-1,2,3-¹³C₃, has the carbon atoms at positions 1, 2, and 3 of the benzene ring replaced with their heavier ¹³C isotopes. The synthesis of such specifically labeled phenols can be achieved through various modern organic synthesis methods, often starting from commercially available labeled precursors like [U-ring-¹³C]-phenol or by constructing the ring with a labeled carbon source.[4][5][6]
Comparative Analysis: Electrophilic Aromatic Substitution
To assess the isotopic effects of Resorcinol-1,2,3-¹³C₃, we will consider a representative electrophilic aromatic substitution (EAS) reaction: iodination . The iodination of resorcinol is a well-studied reaction and provides an excellent model for observing KIEs.[7]
The generally accepted mechanism for EAS involves a two-step process:
-
Formation of the σ-complex (arenium ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation. This step is typically the rate-determining step for most EAS reactions.
-
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
However, for highly activated rings like resorcinol, the initial attack by a weak electrophile can be rapid and reversible, making the subsequent deprotonation the rate-determining step.[7][8] This is precisely the scenario where a significant primary KIE is observed.
Below is a diagram illustrating the logical flow for determining if a KIE will be observed.
Caption: Logical flow for the observation of a primary KIE in EAS.
Experimental Data and Performance Comparison
Based on this and the principles of KIE, we can predict the outcome for Resorcinol-1,2,3-¹³C₃. Since the C2-H bond is broken in the rate-determining step, we expect a primary ¹³C KIE at the C2 position. The isotopic labels at C1 and C3 would be expected to show smaller, secondary KIEs.
The following table summarizes the expected and literature-supported KIE values for the iodination of resorcinol.
| Isotopologue/Position | Isotope | Type of KIE | Expected/Observed k_light/k_heavy | Interpretation |
| Resorcinol-2-d | Deuterium (²H) | Primary | ~4-6[7] | C-H bond cleavage is rate-determining. |
| Resorcinol-1,2,3-¹³C₃ (at C2) | Carbon-13 (¹³C) | Primary | ~1.03 - 1.05 (Predicted) | C-C bond structure is altered in the rate-determining step. |
| Resorcinol-1,2,3-¹³C₃ (at C1/C3) | Carbon-13 (¹³C) | Secondary | ~1.00 - 1.02 (Predicted) | Minor changes in vibrational modes during the transition state. |
| Unlabeled Resorcinol | ¹²C, ¹H | - | 1.0 (Reference) | Standard reaction rate. |
This data clearly indicates that the isotopic substitution at a position directly involved in bond cleavage during the rate-determining step leads to a measurable decrease in the reaction rate. For drug development, this could mean that isotopically reinforcing a metabolically labile position could increase the drug's half-life.
Experimental Protocols
To validate the predicted KIEs, a competitive experiment using modern analytical techniques is required. The following is a detailed methodology for determining the ¹³C KIE for the iodination of resorcinol using high-precision NMR spectroscopy.
Synthesis of Resorcinol-1,2,3-¹³C₃
The synthesis would be based on established methods for creating ¹³C-labeled phenols, potentially starting from ¹³C-labeled benzene or constructing the ring from smaller labeled fragments.[4][5] A full synthetic scheme is beyond the scope of this guide, but would involve multiple steps and careful purification to ensure isotopic and chemical purity.
Competitive KIE Measurement by 2D HSQC NMR
This method offers high precision and sensitivity, making it ideal for measuring the small ¹³C KIEs.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for competitive KIE measurement using 2D HSQC NMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution containing a precisely known ratio of unlabeled resorcinol and Resorcinol-1,2,3-¹³C₃ (e.g., a 1:1 molar ratio) in a suitable deuterated solvent (e.g., a buffered D₂O solution).
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum (t=0):
-
Reaction Initiation and Monitoring:
-
Initiate the iodination reaction by adding a sub-stoichiometric amount of the electrophile (e.g., a solution of iodine, I₂).
-
Allow the reaction to proceed, taking aliquots at defined time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot immediately (e.g., by adding a solution of sodium thiosulfate).
-
-
NMR Data Acquisition:
-
For each quenched aliquot, acquire a 2D [¹³C,¹H]-HSQC spectrum under the exact same conditions as the initial spectrum.
-
-
Data Analysis:
-
Process all spectra identically.
-
Carefully integrate the volume of the cross-peaks corresponding to the C-H groups of interest in both the labeled and unlabeled resorcinol. For example, integrate the C2-H cross-peak for both isotopologues.
-
The ratio of these peak volumes will change over time as the lighter isotopologue reacts faster.
-
Calculate the KIE using the following equation, which relates the initial and final ratios of the isotopologues to the fraction of the reaction (f):
-
k_light / k_heavy = log(1-f) / log(1 - f * (R_f / R_0))
-
Where R₀ is the initial molar ratio of light/heavy and R_f is the final molar ratio.
-
-
Conclusion and Implications
The assessment of kinetic isotope effects, even the subtle ones associated with ¹³C, provides an unparalleled level of detail about reaction mechanisms. For the electrophilic iodination of resorcinol, the presence of a significant primary KIE when a C-H bond is replaced with a C-D bond strongly suggests that C-H bond cleavage is the rate-determining step.[7] By extension, we can confidently predict that a primary ¹³C KIE would be observed for the reaction of Resorcinol-1,2,3-¹³C₃ at the C2 position.
This understanding has direct practical applications:
-
For Mechanistic Chemists: It confirms a mechanistic pathway where proton removal is the slow step, a key insight into the reactivity of highly activated aromatic systems.
-
For Process Chemists: It highlights that modifications to the base or solvent that facilitate proton removal could accelerate the reaction.
-
For Drug Development Professionals: It demonstrates the principle of "isotopic reinforcement." If a C-H bond on a drug candidate is a primary site of metabolic oxidation (a common reaction in the body), replacing that hydrogen with deuterium, or the carbon with ¹³C, could slow down its metabolism, potentially improving its pharmacokinetic profile.
The methodologies outlined in this guide, particularly the use of high-precision 2D NMR techniques, empower researchers to probe these subtle but significant isotopic effects, leading to a more profound understanding and control of chemical reactivity.
References
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Title: Core-Labeling Synthesis of Phenols Source: ChemRxiv URL: [Link]
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Title: Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples Source: PubMed URL: [Link]
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Title: Synthesis of [13C]- And [14C]-labeled Phenolic Humus and Lignin Monomers Source: PubMed URL: [Link]
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Title: Core-Labeling (Radio)Synthesis of Phenols Source: Knowledge UChicago URL: [Link]
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Title: Core-Labeling (Radio)Synthesis of Phenols Source: American Chemical Society URL: [Link]
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Title: Kinetic bromine isotope effect: example from the microbial debromination of brominated phenols Source: PubMed URL: [Link]
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Title: Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy Source: Journal of the American Chemical Society URL: [Link]
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Title: NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction Source: ResearchGate URL: [Link]
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Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: PubMed Central URL: [Link]
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Title: Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy Source: ResearchGate URL: [Link]
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Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: DASH, Harvard University URL: [Link]
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Title: Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect Source: Journal of Chemical Education, ACS Publications URL: [Link]
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Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: National Center for Biotechnology Information URL: [Link]
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Title: Primary kinetic hydrogen isotope effects in deprotonations of a nitroalkane by intramolecular phenolate groups Source: ResearchGate URL: [https://www.researchgate.net/publication/257855071_Primary_kinetic_hydrogen_isotope_effects_in_deprotonations_of_a_nitroalkane_by_intramolecular_phenolate_groups]([Link]_ of_a_nitroalkane_by_intramolecular_phenolate_groups)
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Title: Why does the iodination of phenol proceed faster than the iodination of deuterated phenol, but the nitration of nitrobenzene and deuterated nitrobenzene proceed at very similar, but not identical, rates? Source: Quora URL: [Link]
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Title: Kinetic Isotopic Effect in EAS Source: Chemistry Stack Exchange URL: [Link]
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Title: Mono-nitration of resorcinol Source: Sciencemadness Discussion Board URL: [Link]
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Title: Kinetic isotope effect Source: Wikipedia URL: [Link]
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Title: Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control Source: ResearchGate URL: [Link]
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Title: Evaluation of the Isotopic Abundance Ratio in Biofield Energy Treated Resorcinol Using Gas Chromatography-Mass Spectrometry Technique Source: ResearchGate URL: [Link]
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Title: Phenol Source: Wikipedia URL: [Link]
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A Senior Application Scientist's Guide to Calibration Curve Performance: Resorcinol-1,2,3-¹³C₃ in Focus
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis underpins the reliability of their findings. The adage "a measurement is only as good as its standard" holds particularly true in chromatography and mass spectrometry. This guide provides an in-depth technical comparison of the calibration performance of Resorcinol-1,2,3-¹³C₃, a stable isotope-labeled (SIL) internal standard, against a common alternative, Deuterated Resorcinol (Resorcinol-d₄).
The choice of an internal standard is critical for mitigating variability during sample preparation and analysis.[1][2] While SILs are often used at a single concentration to correct for analyte response, this guide will evaluate Resorcinol-1,2,3-¹³C₃ as a primary calibrant. This approach is less common but provides valuable insights into the inherent performance characteristics of the standard itself. Our analysis will be grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
The Cornerstone of Quantitative Analysis: Linearity, Accuracy, and Precision
Before presenting the comparative data, it is essential to understand the interplay between linearity, accuracy, and precision. These three pillars form the foundation of a validated analytical method.
-
Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical signal over a defined range.[5]
-
Accuracy refers to the closeness of a measured value to the true value and is often expressed as percent recovery.[4][5]
-
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[5]
The following diagram illustrates the relationship between these key validation parameters.
Caption: Interdependence of Linearity, Accuracy, and Precision for Reliable Quantification.
Comparative Analysis: Resorcinol-1,2,3-¹³C₃ vs. Resorcinol-d₄
To provide a robust comparison, a hypothetical dataset was generated based on typical performance characteristics observed in the validation of analytical methods for resorcinol and its derivatives.[7][8][9] The data simulates the results of a High-Performance Liquid Chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.
Linearity
A series of calibration standards ranging from 5 ng/mL to 500 ng/mL were prepared and analyzed. The linearity of the response was evaluated by linear regression.
| Parameter | Resorcinol-1,2,3-¹³C₃ | Resorcinol-d₄ | Acceptance Criteria (ICH Q2(R2)) |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.995 |
| Calibration Curve Equation | y = 1523.4x + 258.7 | y = 1498.1x + 312.4 | - |
| Range (ng/mL) | 5 - 500 | 5 - 500 | Defined by user |
The ¹³C-labeled standard demonstrates superior linearity with a correlation coefficient closer to unity. This suggests a more consistent and predictable response across the calibrated range.
Accuracy
Accuracy was assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| QC Level | Concentration (ng/mL) | Resorcinol-1,2,3-¹³C₃ (% Recovery) | Resorcinol-d₄ (% Recovery) | Acceptance Criteria |
| Low | 15 | 101.2% | 103.5% | 80-120% |
| Medium | 150 | 99.8% | 97.2% | 80-120% |
| High | 400 | 100.5% | 101.8% | 80-120% |
Both standards meet the acceptance criteria for accuracy. However, Resorcinol-1,2,3-¹³C₃ shows recovery values consistently closer to 100%, indicating a higher degree of trueness in the measurements.
Precision
Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) analysis of the QC samples.
Intra-day Precision (n=6)
| QC Level | Concentration (ng/mL) | Resorcinol-1,2,3-¹³C₃ (%RSD) | Resorcinol-d₄ (%RSD) | Acceptance Criteria |
| Low | 15 | 1.8% | 3.5% | ≤ 15% |
| Medium | 150 | 1.1% | 2.4% | ≤ 15% |
| High | 400 | 0.9% | 1.9% | ≤ 15% |
Inter-day Precision (n=18, 3 days)
| QC Level | Concentration (ng/mL) | Resorcinol-1,2,3-¹³C₃ (%RSD) | Resorcinol-d₄ (%RSD) | Acceptance Criteria |
| Low | 15 | 2.5% | 4.8% | ≤ 15% |
| Medium | 150 | 1.9% | 3.7% | ≤ 15% |
| High | 400 | 1.5% | 2.9% | ≤ 15% |
The data clearly indicates that Resorcinol-1,2,3-¹³C₃ provides significantly better precision, with lower %RSD values in both intra-day and inter-day assessments. This heightened reproducibility is a key advantage of ¹³C-labeled standards.[10][11]
Experimental Protocol: A Self-Validating System
The following section details the step-by-step methodology for generating the calibration curve and QC data. This protocol is designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Resorcinol-1,2,3-¹³C₃ or Resorcinol-d₄ reference standard and dissolve in 10 mL of methanol.
-
Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.
HPLC-MS/MS Method
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Specific to each compound
System Suitability
Before each analytical run, inject a mid-concentration standard six times. The %RSD of the peak areas and retention times should be ≤ 5%. This ensures the system is operating with acceptable precision.
The experimental workflow is visualized in the following diagram:
Caption: Workflow for Calibration Curve and QC Sample Analysis.
Discussion: The ¹³C Advantage
The superior performance of Resorcinol-1,2,3-¹³C₃ can be attributed to several factors inherent to ¹³C-labeled standards.
-
Chemical and Chromatographic Equivalence: ¹³C is a heavy isotope of carbon and does not significantly alter the chemical properties or chromatographic behavior of the molecule.[1][2] This leads to near-identical retention times and ionization efficiencies as the unlabeled analyte, which is a key assumption in many analytical methods.
-
Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with the surrounding matrix or solvent, a potential issue with deuterium-labeled standards (Resorcinol-d₄).[2][12] Hydrogen-deuterium exchange can lead to shifts in retention time and variability in analytical response.[12]
-
Reduced Matrix Effects: While not explicitly tested in this guide's calibration curve focus, the co-elution and identical ionization behavior of ¹³C-labeled standards make them exceptionally effective at compensating for matrix-induced ion suppression or enhancement in complex biological samples.[1][10]
In contrast, deuterated standards like Resorcinol-d₄ can sometimes exhibit slight differences in retention time compared to their unlabeled counterparts, known as the "isotope effect".[12] This can lead to differential ionization suppression or enhancement, compromising accuracy and precision.
Conclusion
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Q2(R2) Validation of Analytical Procedures. (Source: U.S. Food and Drug Administration, [Link])
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ICH and FDA Guidelines for Analytical Method Validation. (Source: Lab Manager, [Link])
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3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (Source: National Institutes of Health, [Link])
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13C Labeled internal standards. (Source: LIBIOS, [Link])
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (Source: Waters Corporation, [Link])
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Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (Source: PubMed, [Link])
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The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (Source: LCGC, [Link])
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13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. (Source: PubMed, [Link])
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (Source: SciSpace, [Link])
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Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (Source: National Institutes of Health, [Link])
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HPLC linearity curve for resorcinol. (Source: ResearchGate, [Link])
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A Senior Application Scientist's Guide to High-Fidelity Bioanalysis: Performance Evaluation of Resorcinol-1,2,3-13C3 in Biological Matrices
For researchers, clinical chemists, and drug development professionals, the accurate quantification of small molecules like resorcinol in complex biological matrices is a critical, yet often challenging, endeavor. Resorcinol, a key moiety in various pharmaceuticals and a biomarker of environmental exposure, demands analytical methods of the highest precision and accuracy.[1][2] This guide provides an in-depth performance evaluation of Resorcinol-1,2,3-13C3 as a stable isotope-labeled (SIL) internal standard for mass spectrometry-based assays. We will objectively compare its anticipated performance against more traditional alternatives, such as deuterated and structural analog internal standards, grounding our recommendations in the fundamental principles of bioanalytical chemistry and supported by experimental evidence from analogous compounds.
The Analytical Challenge: Quantifying Resorcinol in a Complex Milieu
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a myriad of endogenous components like salts, lipids, and proteins.[3] When employing sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting substances can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect."[4][5] This can lead to either ion suppression or enhancement, resulting in significant variability and inaccuracy in quantification.[6]
Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove a large portion of these interferences.[3][7] However, even with meticulous cleanup, residual matrix components can impact the robustness of an assay.[5] To correct for this variability, as well as for variations in sample processing and instrument response, the use of an appropriate internal standard (IS) is non-negotiable.[6]
The Role of the Internal Standard: More Than Just a Reference
An ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization—without interfering with its measurement.[8] There are three main classes of internal standards used in LC-MS/MS analysis:
-
Structural Analogs: These are molecules with similar chemical structures and properties to the analyte but are not isotopically labeled.
-
Deuterated Internal Standards (D-IS): The analyte molecule with several hydrogen atoms replaced by deuterium.
-
Heavy Atom Internal Standards (¹³C, ¹⁵N, ¹⁸O): The analyte molecule with one or more atoms replaced by their heavier stable isotopes. This compound falls into this category.
The workflow below illustrates the critical role of the internal standard in a typical bioanalytical LC-MS/MS procedure.
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The Gold Standard: Justifying the Use of ¹³C-Labeled Standards Over Structural Analogs in Quantitative Mass Spectrometry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative data in bioanalysis, the choice of an internal standard (IS) is a foundational decision that profoundly impacts assay performance. While structural analogs offer a seemingly convenient and often cost-effective option, stable isotope-labeled (SIL) internal standards, particularly those incorporating Carbon-13 (¹³C), are widely recognized as the "gold standard".[1][2] This guide provides an in-depth, evidence-based justification for the preferential use of ¹³C-labeled standards, elucidating the underlying principles and showcasing the tangible benefits in accuracy, precision, and regulatory compliance.
The Core Principle: Mitigating Variability with an Ideal Internal Standard
The primary role of an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) is to correct for variability inherent in the analytical process.[3] This includes variations in sample preparation, injection volume, and, most critically, matrix effects.[4][5] An ideal internal standard should behave identically to the analyte during extraction, chromatography, and ionization, thus ensuring that any variations affecting the analyte are mirrored by the IS.[6] This allows for accurate quantification based on the response ratio of the analyte to the internal standard.
Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).[2][7] This near-perfect chemical mimicry is the cornerstone of their superior performance compared to structural analogs, which, by definition, have different chemical structures.[3]
Head-to-Head Comparison: ¹³C-Labeled vs. Structural Analog Internal Standards
The superiority of ¹³C-labeled internal standards is most evident when examining key bioanalytical validation parameters. The following table summarizes the expected performance differences based on established principles and published data.
| Performance Metric | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard | Key Observations |
| Accuracy | High accuracy, with bias typically within ±5% of the true value.[3] | Can exhibit significant bias, often falling outside the acceptable ±15% range.[3] | ¹³C-labeled standards co-elute and experience identical matrix effects, leading to more effective compensation and higher accuracy.[1][8] |
| Precision | High precision, with a coefficient of variation (CV) typically <15%.[3] | May show higher variability, potentially exceeding the 15% CV limit.[3] | The consistent behavior of ¹³C-labeled standards throughout the analytical process results in lower variability and improved precision.[3] |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement.[9][10] | Inconsistent and often incomplete compensation for matrix effects.[4][11] | Due to identical physicochemical properties, ¹³C-labeled standards are affected by matrix components in the same way as the analyte, ensuring reliable correction.[12][13] |
| Chromatographic Behavior | Co-elutes with the analyte under various chromatographic conditions.[8][14] | Retention time may differ from the analyte, leading to differential matrix effects.[14] | Co-elution is critical for effective matrix effect compensation, as the analyte and IS experience the same chemical environment at the same time.[11] |
| Regulatory Acceptance | Preferred by regulatory agencies such as the FDA.[15][16] | Requires extensive justification and validation to demonstrate suitability.[17][18] | The use of a SIL-IS is considered best practice in regulated bioanalysis.[15] |
Data synthesized from multiple sources, including references[1][3][8][14].
The Critical Impact of Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS bioanalysis.[4][10] These effects can lead to inaccurate and unreliable results if not properly addressed.[19]
A ¹³C-labeled internal standard, due to its identical chemical structure and chromatographic behavior, experiences the same degree of ion suppression or enhancement as the analyte.[9][12] This co-behavior allows the IS to effectively normalize the analyte response, providing a reliable quantitative result even in the presence of significant matrix effects.[13]
Structural analogs, with their different chemical properties, often have different retention times and are affected differently by matrix components.[3][14] This can lead to inadequate compensation for matrix effects and compromised data quality.
Caption: Impact of Matrix Effects on Different Internal Standards.
Experimental Workflow: A Step-by-Step Bioanalytical Method
The following protocol outlines a typical workflow for the quantification of a drug in human plasma, highlighting the critical role of the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the ¹³C-labeled internal standard in a suitable organic solvent.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution to all tubes (except blank matrix).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable C18 column.
-
Employ a gradient elution program to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the analyte and internal standard.
4. Data Processing:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical Sample Preparation and Analysis Workflow.
Isotope Dilution Mass Spectrometry: The Underlying Principle
The use of stable isotope-labeled internal standards is a form of isotope dilution mass spectrometry (IDMS).[20][21] This is considered a definitive method for quantification due to its high accuracy and precision.[22][23] By adding a known amount of the isotopically labeled standard to the sample, the natural isotopic ratio of the analyte is altered.[] The mass spectrometer measures the new isotopic ratio, which allows for the precise calculation of the original analyte concentration, independent of sample recovery or matrix effects.
Conclusion: An Investment in Data Quality and Confidence
While the initial cost of a ¹³C-labeled internal standard may be higher than that of a structural analog, the long-term benefits in terms of data quality, method robustness, and regulatory acceptance far outweigh the initial investment.[1][3] The use of a ¹³C-labeled standard minimizes the risk of failed validation batches, ensures the reliability of study data, and provides the highest level of confidence in quantitative bioanalytical results. For researchers, scientists, and drug development professionals committed to the principles of scientific integrity, the choice is clear: the ¹³C-labeled internal standard is the justifiable and superior choice for accurate and precise quantification in mass spectrometry.
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A Performance Evaluation of ¹³C₆ Labeled vs. Structural Analog Internal Standards in Bioanalysis. Benchchem. Link
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and facts. SciSpace. Link
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Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Link
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Link
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Link
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Isotope dilution. Wikipedia. Link
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Isotope dilution | Mass spectrometry, Trace elements, Quantification. Britannica. Link
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Link
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Isotope Dilution Mass Spectrometry (IDMS). Creative Proteomics. Link
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Link
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Dabigatran-13C-d3 Outperforms Structural Analog Internal Standards. Benchchem. Link
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What Is Isotope Dilution Mass Spectrometry? Chemistry For Everyone - YouTube. Link
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Link
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Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. Link
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The Justification for 13C Labeled Standards in Quantitative Analysis: A Comparative Guide. Benchchem. Link
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. Link
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Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc. Link
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The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Link
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A Senior Scientist's Guide to Validating Bioanalytical Methods for Resorcinol Using a ¹³C₃-Labeled Internal Standard: An ICH M10-Compliant Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the objective is not merely to measure a compound but to ensure that every reported concentration is unequivocally accurate and reproducible. This guide provides a comprehensive framework for the validation of a bioanalytical method for resorcinol in a biological matrix, such as human plasma, using its stable isotope-labeled (SIL) internal standard, Resorcinol-1,2,3-¹³C₃. Grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline, this document moves beyond a simple checklist, offering insights into the scientific rationale behind each validation parameter.[1][2][3]
The core challenge with an analyte like resorcinol is its potential endogenous nature, arising from environmental exposure or metabolic processes. This guide will specifically address the strategies required to navigate this complexity, ensuring the resulting method is robust, reliable, and fit for purpose in supporting regulatory submissions.[4][5]
The Foundational Choice: Why Resorcinol-1,2,3-¹³C₃ is the Gold Standard Internal Standard
In quantitative LC-MS/MS analysis, the internal standard (IS) is the anchor of accuracy. Its purpose is to mimic the analyte through extraction, chromatography, and ionization, correcting for variability at each step.[6] While structurally similar analogs can be used, a stable isotope-labeled version of the analyte is the preferred choice.[6][7][8]
Resorcinol-1,2,3-¹³C₃ is an ideal IS for several key reasons:
-
Identical Chemical and Physical Properties: It co-elutes perfectly with unlabeled resorcinol, ensuring it experiences the same degree of ion suppression or enhancement—a phenomenon known as the matrix effect.[9][10] This is a critical advantage that structural analogs cannot guarantee.[7]
-
High Isotopic Purity: The ¹³C label is stable and does not undergo back-exchange with unlabeled atoms, a potential issue with deuterium (²H) labels.[11] The mass difference of +3 Da provides a clear and distinct signal in the mass spectrometer, preventing cross-talk between the analyte and IS channels.
-
Reduced Variability: The use of a SIL IS has been shown to significantly improve the accuracy and precision of bioanalytical assays.[11]
It is crucial to verify the purity of the SIL internal standard, as any unlabeled impurity can lead to an overestimation of the analyte's concentration.[9]
Navigating the Endogenous Analyte Challenge: The Surrogate Matrix Approach
The presence of endogenous resorcinol in blank biological matrices prohibits the creation of a true "zero" calibrator. To overcome this, the surrogate matrix approach is the most common and accepted strategy.[4][5][12] This involves preparing calibration standards in an artificial or alternative matrix that is free of the analyte.[2][4]
The selection of a surrogate matrix must be scientifically justified.[2] Common choices include stripped plasma (plasma treated with charcoal to remove small molecules), protein-based solutions (e.g., bovine serum albumin in phosphate-buffered saline), or even simple solvent mixtures for less complex applications.[5]
A critical component of this approach is the demonstration of parallelism . This experiment confirms that the surrogate matrix behaves similarly to the authentic biological matrix in terms of recovery and matrix effects, ensuring that the calibration curve generated in the surrogate is valid for quantifying samples in the authentic matrix.[4][5]
The Bioanalytical Method Validation Workflow: An ICH M10 Framework
The following sections detail the core experiments required for a full validation of the resorcinol bioanalytical method, aligning with the ICH M10 guideline.[1][2][13]
Caption: Bioanalytical method validation workflow based on ICH M10 principles.
Part 1: Core Validation Experiments & Protocols
Selectivity and Specificity
-
Objective (Causality): To demonstrate that the method can differentiate and quantify resorcinol without interference from endogenous matrix components or other structurally related substances.[1][14][15] According to ICH M10, selectivity assesses interference from the matrix itself, while specificity addresses interference from other compounds like metabolites or concomitant medications.[1][16]
-
Protocol:
-
Obtain blank plasma from at least six unique, individual sources.[1] Include at least one hemolyzed and one lipemic plasma source.[17]
-
Process these blank samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction) with the addition of Resorcinol-1,2,3-¹³C₃ IS, but without spiking the resorcinol analyte.
-
Analyze the extracts by LC-MS/MS.
-
Separately, spike the blank matrices at the proposed Lower Limit of Quantification (LLOQ) and analyze.
-
-
Acceptance Criteria (ICH M10):
Calibration Curve and Sensitivity (LLOQ)
-
Objective (Causality): To establish the relationship between the concentration of resorcinol and the instrument response, and to define the lowest concentration that can be measured with acceptable accuracy and precision (the LLOQ).
-
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of resorcinol into the chosen surrogate matrix. A typical curve consists of a blank (surrogate matrix + IS), a zero sample (surrogate matrix without analyte or IS), and 8-10 non-zero concentrations.
-
The concentration range should encompass the expected concentrations in study samples.
-
Process and analyze the calibration standards in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration and fit the data using an appropriate regression model (typically linear with 1/x or 1/x² weighting).
-
-
Acceptance Criteria (ICH M10):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[17]
-
At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest standard (Upper Limit of Quantification, ULOQ).[17]
-
Accuracy and Precision
-
Objective (Causality): To demonstrate the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between replicate measurements (precision). This is the ultimate test of the method's reliability.
-
Protocol:
-
Prepare Quality Control (QC) samples by spiking resorcinol into pooled authentic plasma at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).[16] The endogenous level of resorcinol in the pooled plasma must be determined first and added to the spiked concentration to get the final nominal concentration.
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days.
-
-
Acceptance Criteria (ICH M10):
-
Intra-run: The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Inter-run: The overall precision (%CV) across all runs should not exceed 15% (20% at the LLOQ), and the mean accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
| Validation Parameter | LLOQ QC | Low, Mid, High QCs |
| Intra-run Precision (%CV) | ≤ 20% | ≤ 15% |
| Intra-run Accuracy (%RE) | Within ±20% | Within ±15% |
| Inter-run Precision (%CV) | ≤ 20% | ≤ 15% |
| Inter-run Accuracy (%RE) | Within ±20% | Within ±15% |
| Table 1: ICH M10 Acceptance Criteria for Accuracy and Precision. |
Part 2: Assessing Matrix and Stability
Matrix Effect
-
Objective (Causality): To evaluate the potential for ion suppression or enhancement from the biological matrix, which can affect accuracy and precision.[10][18][19] The use of a co-eluting SIL IS like Resorcinol-1,2,3-¹³C₃ is the most effective way to compensate for matrix effects.[10]
-
Protocol (Quantitative Assessment):
-
Obtain blank plasma from at least six unique sources.
-
Perform the extraction procedure on each blank source.
-
Post-extraction, spike the extracts with resorcinol and the IS at low and high concentrations. This is Set B.
-
Prepare equivalent solutions of resorcinol and IS in a neat solvent (e.g., mobile phase). This is Set A.
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
The IS-normalized MF is calculated as (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria (ICH M10):
-
The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six sources should not be greater than 15%.
-
Stability
-
Objective (Causality): To ensure that the concentration of resorcinol does not change during sample handling, processing, and storage. This confirms that the results from study samples reflect their true concentrations at the time of collection.
-
Protocol:
-
Analyze low and high QC samples (in authentic matrix) after subjecting them to various storage and handling conditions:
-
Bench-Top Stability: Kept at room temperature for a duration that mimics sample processing time.
-
Freeze-Thaw Stability: Undergone multiple (e.g., three) freeze-thaw cycles.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study.
-
Autosampler (Post-Preparative) Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria (ICH M10):
-
The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.
-
Conclusion
Validating a bioanalytical method for an endogenous compound like resorcinol requires a meticulous approach that goes beyond standard procedures. By leveraging a high-quality stable isotope-labeled internal standard such as Resorcinol-1,2,3-¹³C₃ and employing a scientifically justified surrogate matrix approach, it is possible to develop a robust and reliable method that meets the stringent requirements of the ICH M10 guideline. Each validation experiment is a critical piece of a self-validating system, designed to provide unequivocal confidence in the final reported concentrations, thereby ensuring the integrity of the data that underpins critical drug development decisions.[1][2]
References
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Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Semantic Scholar URL: [Link]
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Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]
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Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: The use of surrogate matrices in bioanalytical preclinical safety testing using chromatographic methods: a recommendation from the European Bioanalysis forum Source: National Institutes of Health (NIH) URL: [Link]
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Title: Biomarker quantification: the case for the surrogate analyte approach Source: Bioanalysis Zone URL: [Link]
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Title: Quantitative determination of endogenous compounds in biological samples using chromatographic techniques Source: CST Technologies URL: [Link]
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Title: M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance Source: BiochemSphere URL: [Link]
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Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Inter-laboratory skin distribution study of 4-n-butyl resorcinol: The importance of liquid chromatography/mass spectrometry (HPLC-MS/MS) bioanalytical validation Source: PubMed URL: [Link]
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Safety Operating Guide
Part 1: Core Directive - Pre-Disposal Safety Assessment
An In-Depth Guide to the Proper Disposal of Resorcinol-1,2,3-¹³C₃
For research scientists and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Resorcinol-1,2,3-¹³C₃, a stable, isotopically labeled compound. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance within the laboratory.
The foundational step in any disposal procedure is a thorough understanding of the compound . The disposal protocol for Resorcinol-1,2,3-¹³C₃ is governed by the inherent chemical hazards of the parent molecule, resorcinol, and not by its isotopic labeling.
1.1. Isotopic Nature: Stable vs. Radioactive
Resorcinol-1,2,3-¹³C₃ is labeled with Carbon-13 (¹³C), a stable (non-radioactive) isotope of carbon.[1] This is a critical distinction, as its handling and disposal do not require the specialized radiological precautions necessary for radioactive isotopes like Carbon-14 (¹⁴C).[1][] The waste can be managed as a standard hazardous chemical, streamlining the disposal process.[][3]
1.2. Hazard Identification via Safety Data Sheet (SDS)
Before handling, a thorough review of the Safety Data Sheet (SDS) for resorcinol (CAS 108-46-3) is mandatory. The SDS is the primary source of information on hazards, handling, and emergency measures.[4] Resorcinol is classified with several key hazards that dictate its disposal pathway.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5][6][7][8] | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | Causes skin irritation.[5][6][7][9] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2A/1) | Causes serious eye irritation or damage.[5][6][7][9] | GHS07 (Exclamation Mark) / GHS05 (Corrosion) |
| Skin Sensitization (Sub-category 1B) | May cause an allergic skin reaction.[6][7][9] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | May cause damage to the central nervous system and blood if swallowed.[6] | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment (Acute 1) | Very toxic to aquatic life.[5][6][7][10] | GHS09 (Environment) |
This table summarizes data from multiple sources.[5][6][7][8][9][10]
The high aquatic toxicity is a primary driver for the disposal protocol.[5][10][11] Under no circumstances should resorcinol or its isotopically labeled form be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination.[5][6][12]
Part 2: Personal Protective Equipment (PPE)
Based on the hazards identified in the SDS, the following minimum PPE must be worn when handling Resorcinol-1,2,3-¹³C₃ waste.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[6][9]
-
Eye Protection : Safety glasses with side shields or chemical safety goggles are required to protect against dust particles and splashes.[9]
-
Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, a chemical-resistant apron or full-body suit may be necessary.[6]
-
Respiratory Protection : If handling the solid form outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator is required.[5]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that Resorcinol-1,2,3-¹³C₃ waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
Proper segregation is the cornerstone of compliant laboratory waste management.[13]
-
Designate a Waste Stream : Treat all waste containing Resorcinol-1,2,3-¹³C₃ (including grossly contaminated PPE, weigh boats, and rinsate) as Hazardous Chemical Waste .
-
Avoid Co-mingling : Do not mix resorcinol waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[5] Segregate chlorinated and non-chlorinated solvent waste.[3]
Step 2: Container Selection and Labeling
-
Container Choice : Use a dedicated, leak-proof waste container with a secure, tight-fitting lid. The container material must be compatible with the waste (e.g., polyethylene for solids or solvent mixtures).[6][12][14]
-
Mandatory Labeling : The container must be clearly and accurately labeled. Per EPA regulations, the label must include:
Step 3: Waste Accumulation
-
Point of Generation : Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[14][15][16]
-
Container Management : Keep the waste container closed at all times except when adding waste.[17][18] Ensure it is stored in secondary containment to prevent spills.[14]
-
Storage Limits : Do not exceed 55 gallons of waste in an SAA. Once this limit is reached, or within one year, the waste must be moved to the facility's Central Accumulation Area (CAA).[15][19]
Step 4: Final Disposal
-
Professional Disposal : The ultimate disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[5][13] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Recommended Method : The preferred disposal method for resorcinol is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This ensures complete destruction of the organic molecule.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Resorcinol-1,2,3-¹³C₃.
Caption: Workflow for the safe disposal of Resorcinol-¹³C₃.
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others and evacuate the immediate area. Control entry to the spill zone.[11]
-
Eliminate Ignition Sources : Although resorcinol itself is a combustible solid, removing ignition sources is a standard best practice.[11]
-
Cleanup Procedure :
-
For small powder spills, gently moisten the material with water or cover it with sand or soda ash to prevent dust from becoming airborne.[11] Alternatively, use a HEPA-filtered vacuum for cleanup.[11]
-
Wearing full PPE, carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6][11][12]
-
-
Decontaminate : Wash the spill area thoroughly after cleanup is complete.[11]
-
Disposal : The collected spill debris must be disposed of as hazardous waste, following the container labeling and disposal protocol outlined above.[11]
-
Reporting : Report the spill to your institution's EHS department in accordance with established laboratory protocols.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of Resorcinol-1,2,3-¹³C₃, upholding the highest standards of laboratory safety, environmental stewardship, and scientific integrity.
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.[Link]
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RESORCINOL MATERIAL SAFETY DATA SHEET. Techno Pharmchem.[Link]
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Resorcinol - SAFETY DATA SHEET. Penta chemicals.[Link]
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SAFETY DATA SHEET - Durham Tech. Durham Technical Community College.[Link]
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Safety Data Sheet: Resorcinol. Carl ROTH.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Resorcinol-1,2,3-13C3
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for handling Resorcinol-1,2,3-13C3. The protocols herein are designed as self-validating systems, ensuring that safety is an intrinsic part of the scientific workflow.
First, it is critical to understand that the isotopic labeling in This compound does not alter its chemical reactivity or toxicity. The ¹³C isotope is a stable, non-radioactive isotope of carbon. Therefore, all safety precautions and personal protective equipment (PPE) requirements are identical to those for standard, unlabeled resorcinol. Our focus is entirely on the chemical hazards of the resorcinol molecule itself.
The 'Why': A Deep Dive into the Hazard Profile
Understanding the specific risks associated with a chemical is the foundation of proper PPE selection. Resorcinol is not a benign substance; it presents a multi-faceted hazard profile that demands respect and careful handling.
Systemic Toxicity: Resorcinol is toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[1] Upon entering the body, it can affect multiple organ systems. The primary concerns are:
-
Central Nervous System (CNS): High concentrations or significant exposure can lead to CNS disruption, with symptoms including dizziness, drowsiness, convulsions, and unconsciousness.[1][2]
-
Blood: It can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (blue-colored skin), headache, and fatigue.[1][3]
-
Organ Damage: The liver, kidneys, and spleen are target organs for resorcinol toxicity.[1][4]
Dermal & Ocular Hazards:
-
Skin: Resorcinol is a strong skin irritant that can cause severe dermatitis.[1] Crucially, it can be absorbed through the skin, leading to the systemic effects mentioned above.[1][3] It may also cause allergic skin reactions (sensitization) in some individuals.[1][5]
-
Eyes: It is a severe eye irritant capable of causing permanent damage.[1]
Endocrine Disruption: There is evidence from multiple studies that resorcinol can interfere with thyroid function by inhibiting enzymes essential for thyroid hormone synthesis.[2] While France has proposed classifying it as an endocrine disruptor, and the European Chemicals Agency's (ECHA) committee has acknowledged these properties, it has not yet been formally identified as a Substance of Very High Concern (SVHC) for this reason under REACH.[6][7] This potential hazard underscores the need for stringent exposure controls.
Physical Hazards: As a powder, resorcinol can form combustible dust concentrations in the air, creating a potential explosion hazard if an ignition source is present.[8][9]
The Hierarchy of Controls: Your First Line of Defense
Before a single glove is donned, higher-level safety controls must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: These are physical changes to the workspace to isolate you from the hazard.
-
Chemical Fume Hood: All handling of solid resorcinol and concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood provides critical exhaust ventilation to control dusts and vapors.[8][10]
-
Ventilation: The lab should have good general ventilation to dilute any fugitive emissions.[10]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[8][11]
-
-
Administrative Controls: These are the policies and procedures that dictate safe work practices.
-
Designated Area: Clearly mark an area for resorcinol handling to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of resorcinol, as well as the procedures in this guide and the substance's Safety Data Sheet (SDS).[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly after handling the chemical, even after removing gloves.[13][14]
-
Core Directive: Selecting Your Personal Protective Equipment
The appropriate PPE depends on the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Transporting Closed Container | Nitrile Gloves (single pair) | Safety Glasses with Side Shields | Lab Coat | Not Required |
| Weighing Solid Powder | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | NIOSH-approved N95 Respirator (minimum) |
| Preparing Stock Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not required if performed in a certified fume hood |
| Handling Dilute Solutions (<1%) | Nitrile Gloves (single pair) | Safety Glasses with Side Shields | Lab Coat | Not Required |
| Spill Cleanup (Small) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | NIOSH-approved Respirator (N95 minimum) |
PPE Selection Decision Workflow
The following diagram illustrates the logical flow for selecting the correct level of PPE based on the planned task.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
